3-(Pentafluorosulfur)benzylamine
Description
Properties
IUPAC Name |
[3-(pentafluoro-λ6-sulfanyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F5NS/c8-14(9,10,11,12)7-3-1-2-6(4-7)5-13/h1-4H,5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOVSWPDVAFUMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(F)(F)(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771573-34-3 | |
| Record name | (3-(pentafluorothio)phenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 3-(Pentafluorosulfur)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pentafluorosulfur (SF₅) group has emerged as a compelling substituent in medicinal chemistry, lauded for its unique electronic properties, steric profile, and exceptional stability.[1] Often termed a "super-trifluoromethyl" group, it offers a distinct alternative to more conventional moieties, with the potential to significantly modulate the physicochemical and pharmacological properties of parent molecules.[1] This guide provides a comprehensive technical overview of the physicochemical properties of 3-(Pentafluorosulfur)benzylamine, a key building block for introducing the m-SF₅-benzyl motif into drug candidates. While experimental data for this specific molecule is not widely published, this document synthesizes information from closely related analogs, outlines detailed experimental protocols for property determination, and discusses the anticipated characteristics based on the known effects of the powerful electron-withdrawing SF₅ group.
Introduction: The Significance of the Pentafluorosulfur Group in Drug Design
The strategic incorporation of fluorine-containing groups has become a cornerstone of modern drug discovery. The pentafluorosulfur (SF₅) group, in particular, has garnered substantial interest due to a unique combination of properties that make it an attractive bioisostere for groups like trifluoromethyl (CF₃) and tert-butyl.[1] Key attributes of the SF₅ group include:
-
High Electronegativity: The SF₅ group is one of the most strongly electron-withdrawing groups known, a property conferred by the five fluorine atoms.[2] This can profoundly influence the acidity or basicity of nearby functional groups, alter metabolic pathways, and modulate receptor binding interactions. The Hammett constant for the meta-SF₅ substituent (σₘ = 0.61) is significantly higher than that of the meta-CF₃ group (σₘ = 0.43), indicating its superior inductive electron-withdrawing strength.[2]
-
Lipophilicity: Despite its high polarity, the SF₅ group is remarkably lipophilic, with a Hansch parameter (π = 1.51) greater than that of the CF₃ group (π = 1.09).[1] This enhanced lipophilicity can improve a molecule's ability to permeate cell membranes, a critical factor for bioavailability.
-
Steric Profile: The octahedral geometry of the SF₅ group provides a unique three-dimensional profile that can be exploited to probe or fit into specific binding pockets where other groups may not be optimal.
-
Metabolic Stability: The sulfur-fluorine bonds in the SF₅ group are exceptionally strong, rendering the moiety highly resistant to metabolic degradation. This stability can lead to improved pharmacokinetic profiles, including longer half-lives.
3-(Pentafluorosulfur)benzylamine serves as a primary amine building block, allowing for the straightforward introduction of the m-SF₅-benzyl fragment into a wide array of molecular scaffolds through reactions such as amide bond formation, reductive amination, and nucleophilic substitution.
Synthesis and Characterization
A. Synthetic Pathway via Reduction of 3-(Pentafluorosulfur)benzonitrile:
A common method for the synthesis of benzylamines is the reduction of the corresponding benzonitrile. This can be achieved using various reducing agents.
-
Catalytic Hydrogenation: Hydrogenation over a palladium on carbon (Pd/C) catalyst is a well-established method for nitrile reduction.[3]
-
Chemical Reduction: Reagents like diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride have been shown to be effective in reducing a wide range of aromatic nitriles to their corresponding benzylamines.[4]
B. Synthetic Pathway via Reductive Amination of 3-(Pentafluorosulfur)benzaldehyde:
The synthesis of 3-(pentafluorosulfur)benzaldehyde has been reported, making it a viable starting material.[5] Reductive amination with ammonia or a protected ammonia equivalent would yield the target benzylamine.
Characterization:
The structural confirmation of 3-(Pentafluorosulfur)benzylamine would rely on a combination of spectroscopic techniques:
-
¹⁹F NMR Spectroscopy: This is a hallmark technique for identifying the SF₅ group. The spectrum is expected to show a characteristic A₄B pattern, with one quintet for the apical fluorine and one doublet for the four equatorial fluorines.[6][7]
-
¹H and ¹³C NMR Spectroscopy: These would confirm the presence of the benzylamine structure and the substitution pattern on the aromatic ring.
-
Mass Spectrometry: To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the N-H stretches of the primary amine and the characteristic vibrations of the SF₅-substituted aromatic ring.
Physicochemical Properties: A Detailed Examination
Direct experimental values for the physicochemical properties of 3-(Pentafluorosulfur)benzylamine are not currently available in public databases. However, we can predict these properties with a high degree of confidence based on the known effects of the SF₅ group and by comparing with structurally similar molecules. The following table provides a comparative analysis.
| Property | Benzylamine (Parent) | 3-(Trifluoromethyl)benzylamine (Analog) | 4-(Trifluoromethyl)benzylamine (Analog) | 3-(Pentafluorosulfur)benzylamine (Predicted) |
| Molecular Weight | 107.15 g/mol | 175.15 g/mol | 175.15 g/mol | 233.17 g/mol |
| Boiling Point | 185 °C | Not Available | 79-82 °C (15 mmHg)[5] | Expected to be high, likely >200 °C at atm. pressure |
| pKa | 9.34[8] | Not Available | 8.60 (Predicted)[5] | Expected to be significantly lower than benzylamine (approx. 8.0-8.5) |
| logP | 1.09[9] | Not Available | Not Available | Expected to be significantly higher than benzylamine (approx. 2.5-3.0) |
| Aqueous Solubility | Miscible[8] | Not Available | Not Available | Expected to be low |
Melting and Boiling Point
The introduction of the large and heavy SF₅ group is expected to significantly increase the boiling point of 3-(pentafluorosulfur)benzylamine compared to the parent benzylamine. The melting point will depend on the crystal packing of the solid form.
Experimental Protocol: Melting Point Determination (Capillary Method) [10]
-
Sample Preparation: Ensure the 3-(Pentafluorosulfur)benzylamine sample is completely dry and finely powdered.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Heating: If the approximate melting point is unknown, perform a rapid heating to get a rough estimate. For an accurate measurement, heat rapidly to about 20°C below the estimated melting point, then reduce the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded melting point should be a range.
Experimental Protocol: Boiling Point Determination (Micro Reflux Method)
-
Apparatus Setup: Place approximately 0.5 mL of 3-(Pentafluorosulfur)benzylamine into a small test tube containing a boiling chip. Clamp the test tube in a heating block.
-
Thermometer Placement: Position a thermometer so that the bulb is about 1 cm above the surface of the liquid.
-
Heating: Gently heat the sample until it boils and a ring of refluxing condensate is observed on the walls of the test tube.
-
Measurement: Adjust the thermometer's position so that the bulb is level with the reflux ring. The stable temperature reading at this point is the boiling point.
pKa: The Influence of the SF₅ Group on Basicity
The pKa of an amine is a measure of the acidity of its conjugate acid. The strongly electron-withdrawing SF₅ group at the meta position is expected to significantly decrease the basicity of the benzylamine nitrogen atom. This is due to the inductive withdrawal of electron density from the aromatic ring, which in turn destabilizes the positively charged ammonium conjugate acid. Consequently, the pKa of 3-(pentafluorosulfur)benzylamine is predicted to be substantially lower than that of benzylamine (pKa 9.34).
Experimental Protocol: pKa Determination by Potentiometric Titration [11][12]
-
Sample Preparation: Accurately weigh a sample of 3-(Pentafluorosulfur)benzylamine and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH meter with an electrode immersed in the solution.
-
Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments from a burette.
-
Data Collection: Record the pH of the solution after each addition of the acid titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the amine has been protonated). This can be determined from the inflection point of the titration curve.
Lipophilicity (logP)
The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. The logarithm of this value, logP, is a key indicator of a drug's lipophilicity. The SF₅ group is known to be highly lipophilic. Therefore, 3-(pentafluorosulfur)benzylamine is expected to have a significantly higher logP than benzylamine (logP 1.09).
Experimental Protocol: logP Determination by Shake-Flask Method [9][13]
-
Phase Preparation: Prepare n-octanol saturated with water and water saturated with n-octanol.
-
Sample Preparation: Prepare a stock solution of 3-(Pentafluorosulfur)benzylamine in the water-saturated n-octanol.
-
Partitioning: In a separatory funnel, combine a known volume of the stock solution with a known volume of the n-octanol-saturated water.
-
Equilibration: Shake the funnel for a sufficient time to allow for equilibrium to be reached (e.g., 1 hour).
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Measurement: Carefully separate the two phases and determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate logP using the formula: logP = log([Concentration in octanol] / [Concentration in water]).
Aqueous Solubility
High lipophilicity often correlates with low aqueous solubility. Given the expected high logP of 3-(pentafluorosulfur)benzylamine, its solubility in water is anticipated to be low. This is a critical parameter for drug development, as poor solubility can hinder absorption and bioavailability.
Experimental Protocol: Aqueous Solubility Determination (Equilibrium Shake-Flask Method) [14][15]
-
Sample Preparation: Add an excess amount of solid 3-(Pentafluorosulfur)benzylamine to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Sample Processing: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC with a standard calibration curve.
-
Result: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Physicochemical Property Determination.
Reactivity and Stability
The 3-(pentafluorosulfur)benzylamine molecule possesses two main sites of reactivity: the primary amine and the SF₅-substituted aromatic ring.
-
Amine Reactivity: The primary amine will undergo typical reactions of benzylamines, such as acylation to form amides, alkylation, and reductive amination with aldehydes and ketones. The decreased basicity due to the SF₅ group may slightly reduce its nucleophilicity compared to unsubstituted benzylamine.
-
Aromatic Ring Reactivity: The aromatic ring is strongly deactivated towards electrophilic aromatic substitution due to the powerful electron-withdrawing nature of the SF₅ group. Nucleophilic aromatic substitution (SₙAr) may be possible under forcing conditions, particularly at positions ortho and para to the SF₅ group, though the meta-positioning in this compound makes this less likely.
-
Stability: The SF₅ group is exceptionally stable under a wide range of chemical and physiological conditions, including strong acids, bases, and redox reagents. This chemical robustness is a key advantage in drug design.
Conclusion
3-(Pentafluorosulfur)benzylamine is a valuable building block for the synthesis of novel drug candidates. Its physicochemical properties are dominated by the presence of the strongly electron-withdrawing and highly lipophilic SF₅ group. While experimental data for this specific molecule is sparse, this guide provides a robust framework for its characterization by detailing established protocols for determining its key physicochemical parameters. The predicted low pKa, high logP, and low aqueous solubility highlight the importance of early and accurate physicochemical profiling in drug discovery programs utilizing this and other SF₅-containing scaffolds. The exceptional stability of the SF₅ group, combined with its unique electronic and steric properties, ensures its continued and growing importance in the field of medicinal chemistry.
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An In-Depth Technical Guide to 3-(Pentafluorosulfur)benzylamine and its Analogs: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Emergence of the Pentafluorosulfur (SF₅) Moiety in Medicinal Chemistry
Molecular Structure and Physicochemical Properties
The core structure of 3-(pentafluorosulfur)benzylamine consists of a benzylamine scaffold substituted with a pentafluorosulfanyl group at the meta-position of the benzene ring.
Structure of 3-(Pentafluorosulfur)benzylamine:
The introduction of the SF₅ group profoundly influences the molecule's properties. It is one of the most electron-withdrawing groups known, which can significantly impact the pKa of the benzylic amine.[3] Furthermore, despite its high fluorine content, the SF₅ group is remarkably lipophilic, a characteristic that can enhance a molecule's ability to cross cellular membranes, a critical factor for drug efficacy.[2]
| Property | Comparison with Analogs | Rationale and Impact on Drug Design |
| Electron-withdrawing Nature | Stronger than -CF₃ and -OCF₃ | Modulates the basicity (pKa) of the amine, which can affect drug-receptor interactions and solubility. |
| Lipophilicity (logP) | Higher than -CF₃ | Can improve membrane permeability and bioavailability, but may also increase metabolic susceptibility if not carefully positioned. |
| Metabolic Stability | Generally high | The robust S-F bonds are resistant to metabolic degradation, potentially leading to a longer in vivo half-life.[2] |
| Steric Bulk | Larger than -CF₃ | Can be used to probe steric pockets in target proteins and influence binding affinity and selectivity. |
Synthetic Strategies for Aryl-SF₅ Amines
The synthesis of aromatic compounds bearing the SF₅ group has historically been a challenge, limiting their widespread use. However, recent advancements have made these valuable building blocks more accessible. A prominent and effective method for creating the carbon-carbon bond necessary for SF₅-containing benzylamine precursors is the Negishi cross-coupling reaction.[4][5]
Experimental Protocol: Negishi Cross-Coupling for the Synthesis of a 3-(Pentafluorosulfur)phenylalanine Derivative
This protocol is adapted from a validated synthesis of an aromatic SF₅-containing amino acid, which serves as a close proxy for the synthesis of the benzylamine core.[4] The key transformation involves the coupling of an organozinc reagent derived from an amino acid precursor with a bromo-(pentafluorosulfanyl)benzene.
Reaction Scheme:
A representative Negishi cross-coupling workflow.
Step-by-Step Methodology:
-
Activation of Zinc: In a flame-dried flask under an inert atmosphere (e.g., argon), add zinc dust (4.0 equivalents). Heat at 100°C under vacuum for 30 minutes to activate. Allow to cool to room temperature.
-
Formation of Organozinc Reagent: Add a catalytic amount of iodine in dry N,N-dimethylformamide (DMF) and heat to 70°C for 20 minutes. To this, add a solution of the protected iodo-amino acid precursor (e.g., a protected iodinated alanine derivative, 1.0 equivalent) in dry DMF. Heat the mixture at 50°C for 20 minutes.
-
Cross-Coupling Reaction: To the freshly prepared organozinc reagent, add 1-bromo-3-(pentafluorosulfanyl)benzene (1.0 equivalent), Pd(dba)₂ (3 mol%), and SPhos (10 mol%).[5]
-
Reaction Execution: Stir the reaction mixture at 50°C for 3-5 hours, followed by stirring at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Causality in Experimental Choices:
-
Ligand Selection: The use of SPhos as a ligand for the palladium catalyst has been shown to significantly improve the yields of the cross-coupling reaction compared to other phosphine ligands like P(o-tol)₃.[4] This is attributed to the ability of SPhos to promote the reductive elimination step in the catalytic cycle.
-
Inert Atmosphere: The organozinc reagent is sensitive to air and moisture. Therefore, maintaining an inert atmosphere throughout the reaction is crucial to prevent its decomposition and ensure a high yield of the desired product.
Applications in Drug Development
The unique properties of the SF₅ group make it a valuable tool for addressing various challenges in drug design.
Bioisosteric Replacement
The pentafluorosulfanyl group can serve as a bioisostere for other functional groups, allowing for the fine-tuning of a drug candidate's properties.[1] For instance, replacing a trifluoromethyl group with a pentafluorosulfanyl group can lead to increased lipophilicity and potentially improved cell permeability.
Modulation of Pharmacokinetics
The high metabolic stability of the SF₅ group can be leveraged to enhance the half-life of a drug, reducing the required dosing frequency.[2] This is a significant advantage in developing long-acting therapeutics.
Enhancing Target Engagement
The strong electron-withdrawing nature of the SF₅ group can alter the electronic distribution within a molecule, potentially leading to stronger interactions with the target protein through dipole-dipole or other non-covalent interactions. This can result in increased potency and efficacy.[2]
Characterization and Analysis
The characterization of novel SF₅-containing compounds relies on a combination of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly informative for confirming the presence and integrity of the SF₅ group, which typically shows a characteristic set of signals (a doublet and a quintet). ¹H and ¹³C NMR are used to elucidate the overall structure of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, including the S-F bonds.
Future Perspectives
The continued development of synthetic methodologies for the introduction of the pentafluorosulfanyl group into a wide range of molecular scaffolds will undoubtedly expand its application in medicinal chemistry. As our understanding of the unique physicochemical properties of this functional group grows, we can expect to see an increasing number of drug candidates featuring the SF₅ moiety entering clinical development. The strategic use of SF₅-containing building blocks like 3-(pentafluorosulfur)benzylamine and its analogs holds great promise for the design of next-generation therapeutics with improved efficacy, safety, and pharmacokinetic profiles.
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Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. PMC. [Link]
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Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. ResearchGate. [Link]
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Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. ResearchGate. [Link]
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Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]
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Synthesis of N-(2-SF5-ethyl)amines and impact of the SF5 substituent on their basicity and lipophilicity. ResearchGate. [Link]
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The Pentafluorosulfanyl Group (SF5). Rowan Scientific. [Link]
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Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands. MDPI. [Link]
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Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Publications. [Link]
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Understanding the pentafluorosulfanyl group and property-driven design of SF 5 -containing compounds. ResearchGate. [Link]
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o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride. CAS Common Chemistry. [Link]
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Spectral Characterization of 3-(Pentafluorosulfur)benzylamine: A Technical Guide
This technical guide provides an in-depth analysis of the expected spectral data for 3-(Pentafluorosulfur)benzylamine, a unique aromatic amine of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and data from analogous compounds to predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectral features of this compound for its identification, characterization, and quality control.
Introduction to 3-(Pentafluorosulfur)benzylamine
3-(Pentafluorosulfur)benzylamine incorporates the pentafluorosulfur (SF₅) group onto a benzylamine scaffold. The SF₅ group is a bioisostere of the trifluoromethyl (CF₃) and tert-butyl groups, offering a unique combination of steric bulk, high electronegativity, and metabolic stability.[1] These properties make it an attractive moiety in the design of novel pharmaceuticals and advanced materials. Accurate spectral characterization is paramount for confirming the successful synthesis and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of 3-(Pentafluorosulfur)benzylamine. The predicted spectra are based on the analysis of the benzylamine core and the well-documented behavior of the SF₅ substituent.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the amine protons. The electron-withdrawing nature of the SF₅ group will influence the chemical shifts of the aromatic protons, causing them to appear further downfield compared to unsubstituted benzylamine.
Table 1: Predicted ¹H NMR Data for 3-(Pentafluorosulfur)benzylamine
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Experimental Choice |
| ~ 7.6 - 7.8 | m | 4H | Ar-H | The aromatic region is chosen for integration to confirm the presence of four protons on the benzene ring. |
| ~ 3.9 | s | 2H | CH₂ | The benzylic proton signal is a singlet due to the absence of adjacent protons. |
| ~ 1.6 | br s | 2H | NH₂ | The amine protons often appear as a broad singlet and can exchange with D₂O, leading to the disappearance of the signal, a key confirmatory test. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon attached to the SF₅ group is expected to be significantly deshielded.
Table 2: Predicted ¹³C NMR Data for 3-(Pentafluorosulfur)benzylamine
| Chemical Shift (δ, ppm) | Assignment | Causality of Experimental Choice |
| ~ 150 | C-SF₅ | The carbon directly attached to the highly electronegative SF₅ group will experience significant deshielding. |
| ~ 140 | Quaternary Ar-C | The quaternary carbon of the benzyl group. |
| ~ 125 - 135 | Ar-CH | Aromatic carbons will appear in this region, with variations due to the substituent effect of the SF₅ and CH₂NH₂ groups. |
| ~ 45 | CH₂ | The benzylic carbon. |
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is the most definitive technique for confirming the presence and integrity of the pentafluorosulfur group. The SF₅ group typically displays a characteristic AX₄ spin system, with one axial fluorine (Fa) and four equatorial fluorines (Fe).[2][3]
Table 3: Predicted ¹⁹F NMR Data for 3-(Pentafluorosulfur)benzylamine
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Causality of Experimental Choice |
| ~ 80 - 90 | quintet | ~ 150 | Fa | The axial fluorine is coupled to the four equatorial fluorines. |
| ~ 60 - 70 | doublet | ~ 150 | Fe | The four equatorial fluorines are coupled to the single axial fluorine. |
Experimental Protocol for NMR Data Acquisition
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural determination.
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-(Pentafluorosulfur)benzylamine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition:
-
Tune and shim the probe for optimal magnetic field homogeneity.
-
Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Switch the probe to the ¹⁹F frequency.
-
Acquire a standard one-pulse ¹⁹F spectrum. A reference standard such as CFCl₃ (δ = 0 ppm) should be used.
-
-
Data Processing: Apply appropriate window functions (e.g., exponential multiplication) and Fourier transform the free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectra for accurate analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in 3-(Pentafluorosulfur)benzylamine. The spectrum will be dominated by absorptions corresponding to N-H, C-H, C=C, and the characteristic S-F stretches.
Table 4: Predicted IR Absorption Bands for 3-(Pentafluorosulfur)benzylamine
| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality of Experimental Choice |
| 3400-3300 | Medium, two bands | N-H stretch (asymmetric and symmetric) | The presence of two bands in this region is characteristic of a primary amine.[4][5] |
| 3100-3000 | Medium | Aromatic C-H stretch | These absorptions confirm the presence of the benzene ring. |
| 2950-2850 | Medium | Aliphatic C-H stretch (CH₂) | Indicates the presence of the benzylic methylene group. |
| 1600-1450 | Medium to Strong | Aromatic C=C stretch | Multiple bands in this region are characteristic of the aromatic ring. |
| 1650-1580 | Medium | N-H bend | This bending vibration further confirms the primary amine group. |
| 800-900 | Strong | S-F stretch | The strong absorptions in this region are highly characteristic of the SF₅ group. |
| 700-600 | Strong | C-S stretch | The presence of a carbon-sulfur bond. |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: For a solid sample, the KBr pellet method is recommended. Grind a small amount of the sample with dry KBr powder and press into a thin, transparent pellet. Alternatively, for a liquid or dissolved sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction to remove atmospheric H₂O and CO₂ signals.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its structural confirmation.
Predicted Mass Spectrum
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. The molecular weight of 3-(Pentafluorosulfur)benzylamine is 233.20 g/mol .
Table 5: Predicted Major Fragments in the Mass Spectrum of 3-(Pentafluorosulfur)benzylamine
| m/z | Proposed Fragment | Causality of Fragmentation |
| 233 | [C₇H₈F₅NS]⁺ | Molecular ion (M⁺) |
| 214 | [C₇H₈F₄NS]⁺ | Loss of F |
| 127 | [SF₅]⁺ | Pentafluorosulfur cation |
| 106 | [C₇H₈N]⁺ | Benzylic cleavage, loss of SF₅ |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for benzyl compounds |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Fragmentation Pathway
The fragmentation of 3-(Pentafluorosulfur)benzylamine is expected to proceed through several key pathways, including the loss of a fluorine atom, cleavage of the C-S bond, and benzylic cleavage.
Caption: Predicted major fragmentation pathways for 3-(Pentafluorosulfur)benzylamine.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph for volatile compounds.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the predicted pattern.
Conclusion
This technical guide provides a comprehensive overview of the predicted NMR, IR, and MS spectral data for 3-(Pentafluorosulfur)benzylamine. By understanding these characteristic spectral features, researchers can confidently identify and characterize this important building block in their synthetic endeavors. While the data presented here is based on sound scientific principles and analysis of related structures, experimental verification is always recommended for definitive structural confirmation.
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The Pentafluorosulfanyl Group: A Technical Guide to a "Super" Moiety in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Trifluoromethyl Group
In the landscape of fluorinated functional groups, the trifluoromethyl (CF₃) group has long been a cornerstone in medicinal chemistry and materials science. However, a more powerful and robust contender has emerged: the pentafluorosulfanyl (SF₅) group.[1][2] Often dubbed the "super-trifluoromethyl group," the SF₅ moiety offers a unique and compelling combination of physicochemical properties that are reshaping the design of novel molecules.[2][3] This in-depth technical guide provides a comprehensive overview of the stability and reactivity of the pentafluorosulfanyl group, offering field-proven insights for its strategic application in research and development.
The Allure of the Pentafluorosulfanyl Group: Core Physicochemical Properties
The pentafluorosulfanyl group is characterized by a central sulfur atom in a +6 oxidation state bonded to five fluorine atoms, resulting in an octahedral geometry.[4] This unique structure imparts a constellation of desirable properties that make it an increasingly valuable tool for molecular design.[5]
Unparalleled Stability: A Chemically Inert Colossus
At the heart of the SF₅ group's appeal is its exceptional thermal and chemical stability, stemming from the strength of the sulfur-fluorine bonds.[5][6] This robustness translates to significant advantages in the development of durable compounds.[5]
-
Thermal Stability: The SF₅ group exhibits high thermal stability, often comparable to or exceeding that of the CF₃ group.[7] For instance, while a 2-CF₃ indole shows exothermic degradation above 325°C, the thermal stability of a 2-SF₅-indole can be significantly enhanced through N-methylation.[8][9]
-
Chemical Stability: The SF₅ moiety is remarkably resistant to a wide range of chemical conditions. It is stable in the presence of both strong acids and bases.[7] For example, pentafluorosulfanylbenzene remains unreactive even when refluxed in a solution of sodium hydroxide in aqueous ethanol.[7] This inertness extends to many oxidative and reductive conditions, making it compatible with a broad spectrum of synthetic transformations.[7]
A Potent Electron Withdrawer with a Lipophilic Character
The SF₅ group is one of the most strongly electron-withdrawing groups known in organic chemistry, a property conferred by the high electronegativity of the fluorine atoms.[5][10] This significantly influences the electronic properties of the parent molecule.[5] Paradoxically, despite its high polarity, the SF₅ group is also highly lipophilic, a crucial attribute for enhancing membrane permeability and bioavailability in drug candidates.[5][11]
| Property | Pentafluorosulfanyl (SF₅) Group | Trifluoromethyl (CF₃) Group |
| Electronegativity (Pauling Scale) | ~3.65[10] | ~3.36[10] |
| Hammett Constant (σp) | 0.68[10] | 0.54[10] |
| Hansch Lipophilicity Parameter (π) | ~1.5 | ~1.0 |
| Van der Waals Volume (ų) | 55.4[8][9] | 34.6[8][9] |
Table 1: Comparative physicochemical properties of the SF₅ and CF₃ groups.
The superior lipophilicity and larger steric bulk of the SF₅ group compared to the CF₃ group make it an attractive bioisostere for tert-butyl, nitro, and halogen groups in drug design, often leading to improved pharmacokinetic and pharmacodynamic profiles.[5][12]
Navigating the Reactivity of the Pentafluorosulfanyl Group: Synthetic Strategies
Despite its inherent stability, the SF₅ group can be strategically introduced into organic molecules through a variety of synthetic methods. The choice of method largely depends on whether the target is an aliphatic or aromatic SF₅-containing compound.
The Workhorse of Aliphatic SF₅ Chemistry: Radical Addition of SF₅Cl
The most versatile and widely employed method for the synthesis of aliphatic SF₅ compounds is the radical addition of pentafluorosulfanyl chloride (SF₅Cl) to unsaturated systems like alkenes and alkynes.[13][14] This reaction is typically initiated by triethylborane at low temperatures.[14]
Experimental Protocol: Radical Addition of SF₅Cl to an Alkene
Objective: To synthesize a chloroalkylpentafluorosulfanyl compound via radical addition.
Materials:
-
Alkene (1.0 equiv)
-
Pentafluorosulfanyl chloride (SF₅Cl) gas (1.2 equiv)
-
Triethylborane (Et₃B) (1.0 M in hexanes, 0.2 equiv)
-
Anhydrous solvent (e.g., dichloromethane, -30 °C)
Procedure:
-
Dissolve the alkene in the anhydrous solvent in a reaction vessel equipped with a magnetic stirrer and a gas inlet.
-
Cool the solution to -30 °C.
-
Slowly bubble SF₅Cl gas through the solution.
-
Add the triethylborane solution dropwise to the reaction mixture.
-
Stir the reaction at -30 °C for 2-4 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction by bubbling argon through the solution to remove excess SF₅Cl.
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The reactivity of SF₅Cl also extends to three-component reactions, for example, with alkenes and diazo compounds, to form α-alkyl-α-SF₅ carbonyl compounds.[15] Furthermore, the radical addition to cyclopropenes has been explored to access novel SF₅-cyclopropyl building blocks.[16]
Forging the Aryl-SF₅ Bond: Methods for Aromatic Systems
The introduction of the SF₅ group onto aromatic and heteroaromatic rings presents a different set of challenges and requires distinct synthetic strategies.
One common approach involves the oxidative fluorination of diaryl disulfides or aryl thiols. A prominent example is the Umemoto reaction, which proceeds in two steps: treatment with chlorine in the presence of an alkali metal fluoride, followed by reaction of the resulting arylsulfur chlorotetrafluoride with a fluoride source like AgF or ZnF₂.[14]
More recent developments have focused on expanding the toolkit for aryl-SF₅ synthesis. For instance, silver carbonate-induced self-immolative Cl-F exchange fluorination of Ar-SF₄Cl substrates offers a route that does not require an external fluoride source.[14]
The SF₅ Group in Action: Applications in Drug Discovery and Beyond
The unique properties of the pentafluorosulfanyl group have positioned it as a valuable asset in medicinal chemistry and materials science.[1][5]
Enhancing Drug-like Properties
In drug discovery, the SF₅ group is leveraged to modulate the pharmacokinetic and pharmacodynamic properties of therapeutic candidates.[5]
-
Improved Metabolic Stability: The chemical robustness of the SF₅ group can protect a drug molecule from metabolic degradation, thereby extending its half-life in the body.[5][17]
-
Enhanced Efficacy: The introduction of an SF₅ group can increase the binding affinity of a drug to its target, potentially leading to higher efficacy.[5]
-
Modulated Bioavailability: The high lipophilicity of the SF₅ group can enhance a molecule's ability to cross cell membranes, which can improve its oral bioavailability.[5][17]
The SF₅ group has been successfully incorporated into a variety of biologically active molecules, including insecticides and potential therapeutics for a range of diseases.[18][19] For example, SF₅-containing meta-diamide insecticides have demonstrated high insecticidal activity and excellent selectivity.[18][19]
A Functional Moiety for Advanced Materials
The high electronegativity and thermal stability of the SF₅ group also make it an attractive component for the design of advanced materials, including optoelectronic materials.[9]
Challenges and Future Perspectives
Despite its significant potential, the widespread adoption of the SF₅ group has been hampered by challenges in its synthesis and the limited commercial availability of SF₅-containing building blocks.[2][5] However, ongoing research is focused on developing more efficient and scalable synthetic routes to address these limitations.[13] As our understanding of the unique properties and reactivity of the pentafluorosulfanyl group continues to grow, its role in shaping the future of medicinal chemistry and materials science is set to expand significantly.
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The Emergence of the Pentafluorosulfanyl Group: A Technical Guide for Advanced Organic Synthesis and Drug Discovery
Abstract
The pentafluorosulfanyl (SF5) group is rapidly transitioning from a synthetic curiosity to a cornerstone in the design of high-performance organic molecules.[1] Its unparalleled combination of properties, including extreme electronegativity, exceptional thermal and chemical stability, and significant lipophilicity, offers a unique tool for chemists to modulate molecular characteristics in ways previously unattainable.[2][3] This guide provides an in-depth exploration of the SF5 moiety, from its fundamental physicochemical attributes to the latest synthetic strategies for its incorporation into organic frameworks. We will delve into the practical applications of SF5-containing compounds, with a particular focus on their transformative potential in medicinal chemistry and drug development, offering field-proven insights for researchers, scientists, and professionals in the field.
The Allure of the "Super-Trifluoromethyl" Group: Unique Physicochemical Properties
The SF5 group, often dubbed the "super-trifluoromethyl group," possesses a unique constellation of electronic and steric properties that set it apart from other fluorine-containing motifs.[3][4] Understanding these characteristics is paramount to harnessing its full potential in molecular design.
Electronic Profile: A Potent Electron-Withdrawing Group
With five highly electronegative fluorine atoms surrounding a central sulfur atom, the SF5 group is one of the most powerful electron-withdrawing groups known in organic chemistry.[1] This strong inductive effect significantly alters the electronic landscape of a molecule, impacting its reactivity, acidity/basicity, and intermolecular interactions. The Hammett parameter (σp) for the SF5 group is approximately 0.68, surpassing that of the trifluoromethyl (CF3) group (σp ≈ 0.53), highlighting its superior electron-withdrawing capacity.[5]
Steric and Conformational Influence
The SF5 group is sterically demanding, with an octahedral geometry and a van der Waals volume intermediate between a tert-butyl group and a CF3 group.[6][7] This bulk can be strategically employed to influence the conformation of molecules, restrict bond rotations, and create specific spatial arrangements for enhanced binding to biological targets.[8]
Unparalleled Stability and Lipophilicity
The sulfur-fluorine bonds in the SF5 group are exceptionally strong, rendering it highly resistant to thermal decomposition and chemical degradation under a wide range of conditions, including acidic environments.[1][9] This remarkable stability is a significant asset in drug development, as it can enhance the metabolic stability of a therapeutic compound, leading to an extended in vivo half-life.[2] Despite its high polarity, the SF5 group is also highly lipophilic, a property that can improve a molecule's ability to permeate cell membranes and enhance its oral bioavailability.[1][2]
| Property | Pentafluorosulfanyl (SF5) | Trifluoromethyl (CF3) | tert-Butyl (t-Bu) |
| Hammett Constant (σp) | ~0.68[5] | ~0.53[5] | ~ -0.20 |
| Hansch Lipophilicity (π) | ~1.51[10] | ~1.09[10] | ~1.98 |
| Van der Waals Volume (ų) | ~55.4[5] | ~34.6[5] | ~76.9[5] |
| Geometry | Octahedral[6] | Tetrahedral | Tetrahedral |
| Metabolic Stability | High[2][11] | Moderate to High | Variable |
Caption: Comparative physicochemical properties of the SF5 group versus common bioisosteres.
Synthetic Strategies for the Introduction of the SF5 Moiety
Historically, the synthetic accessibility of SF5-containing organic molecules has been a significant barrier to their widespread application.[12][13] However, recent advancements have led to the development of more practical and versatile methods for introducing this powerful functional group.
The Workhorse Reagent: Pentafluorosulfanyl Chloride (SF5Cl)
Pentafluorosulfanyl chloride (SF5Cl) has emerged as a key reagent for the introduction of the SF5 group, primarily through radical addition reactions to unsaturated systems like alkenes and alkynes.[14][15]
Experimental Protocol: Radical Addition of SF5Cl to an Alkene
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve the alkene substrate (1.0 equiv) in a suitable degassed solvent (e.g., hexane).
-
Initiator: Add a radical initiator, such as triethylborane (Et3B, 1.0 M in hexanes, 0.2 equiv).
-
Reagent Addition: Bubble SF5Cl gas through the solution at a controlled rate at room temperature. Alternatively, a pre-condensed solution of SF5Cl can be added.
-
Reaction Monitoring: Monitor the reaction progress by GC-MS or TLC.
-
Workup: Upon completion, quench the reaction with a suitable reagent (e.g., saturated Na2S2O3 solution). Extract the product with an organic solvent, dry over Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Workflow for the radical addition of SF5Cl to an alkene.
Leveraging SF5-Alkynes as Versatile Building Blocks
SF5-substituted alkynes have become invaluable and versatile building blocks for constructing a wide array of more complex SF5-containing molecules.[6][16] Their polarized nature allows for highly regio-, chemo-, and stereoselective transformations.[17]
Experimental Protocol: Synthesis of a 2-SF5-Indole via Cyclization of an o-Alkynylaniline
-
Starting Material: Prepare the corresponding 2-ethynylaniline substituted with the desired functionalities.
-
Radical Addition and Elimination: React the 2-ethynylaniline with SF5Cl under radical conditions, followed by elimination with a base (e.g., DBU) to form the SF5-alkyne intermediate.[18]
-
Cyclization: Subject the SF5-alkyne to a 5-endo-dig cyclization reaction, which can be promoted by various catalysts (e.g., gold or copper salts) or under thermal conditions, to yield the 2-SF5-indole.[5][18]
-
Purification: Purify the final product using column chromatography.
Caption: Synthetic pathway to 2-SF5-indoles from o-ethynylanilines.
Oxidative Fluorination of Sulfur-Containing Precursors
Another important strategy involves the oxidative fluorination of aromatic disulfides or thiols. This method provides access to ArSF4Cl intermediates, which can then be converted to the desired ArSF5 compounds via a halogen exchange reaction.[5]
Applications in Drug Discovery and Beyond: A Paradigm Shift
The unique properties of the SF5 group have made it an increasingly attractive moiety in medicinal chemistry, agrochemicals, and materials science.[12][19]
Medicinal Chemistry: Enhancing Therapeutic Potential
In drug design, the SF5 group is often utilized as a bioisosteric replacement for other functional groups, such as the trifluoromethyl, tert-butyl, nitro, or halogen groups.[19][20] This substitution can lead to significant improvements in a drug candidate's pharmacokinetic and pharmacodynamic profile.
-
Enhanced Efficacy: The strong electron-withdrawing nature and steric bulk of the SF5 group can enhance the binding affinity of a drug to its target protein.[1]
-
Improved Metabolic Stability: The robustness of the S-F bonds often translates to increased resistance to metabolic degradation, prolonging the drug's action in the body.[1][2]
-
Modulation of Physicochemical Properties: The introduction of an SF5 group can fine-tune a molecule's lipophilicity and membrane permeability, which are critical for oral bioavailability.[1]
A notable example is the development of an SF5-containing analog of the antimalarial drug mefloquine, which exhibited higher in vivo activity and a longer half-life than the parent compound.[12]
Agrochemicals: Designing Next-Generation Crop Protection Agents
The SF5 group is also making a significant impact in the agrochemical industry. Its incorporation into pesticide and herbicide candidates can enhance their potency, stability, and selectivity.[3] For instance, novel meta-diamide insecticides containing the SF5 group have shown high insecticidal activity and excellent selectivity.[3]
Materials Science: Tuning Properties of Advanced Materials
The electron-withdrawing and lipophilic characteristics of the SF5 group are being exploited in the design of advanced materials, including liquid crystals, polymers, and organic electronics.
Challenges and Future Perspectives
Despite the significant progress in SF5 chemistry, challenges remain. The synthesis and handling of SF5-containing reagents can be demanding, and the development of more efficient, scalable, and safer synthetic methodologies is an ongoing area of research.[1][21] Future efforts will likely focus on:
-
Developing novel and more user-friendly pentafluorosulfanylation reagents.[15]
-
Expanding the scope of catalytic methods for the introduction of the SF5 group.
-
Gaining a deeper understanding of the biological and environmental fate of SF5-containing compounds.[1]
Conclusion
The pentafluorosulfanyl group has firmly established itself as a powerful and versatile tool in modern organic chemistry. Its unique combination of electronic and steric properties provides a means to rationally design molecules with enhanced stability, potency, and bioavailability. As synthetic methodologies continue to improve and our understanding of its influence on molecular properties deepens, the SF5 group is poised to play an increasingly pivotal role in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials.
References
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Rowan Scientific. The Pentafluorosulfanyl Group (SF5). [Link]
- Ni, C., & Hu, J. (2025). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Journal of Fluorine Chemistry.
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Potteiger, B. N., & Welch, J. T. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ACS Medicinal Chemistry Letters, 8(10), 1034-1039. [Link]
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Lee, H. J., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(21), 5035. [Link]
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Melius Organics. Pentafluorosulfanyl (SF5) technology. [Link]
- Bizet, V., et al. (2024).
- Bizet, V., et al. (2024).
- Kordnezhadian, R., et al. (2022). Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications. Chemistry – A European Journal, 28(45), e202200834.
- Royal Society of Chemistry. (2026). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. Chemical Society Reviews.
- Bizet, V., et al. (2024). Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Comptes Rendus Chimie, 27(S1), 1-15.
- American Chemical Society. (2022). Recent advances in the synthesis of SF5-containing molecules.
- Rombach, D., & Wagenknecht, H.-A. (2021). Photochemical Activation of Sulfur Hexafluoride: A Tool for Fluorination and Pentafluorosulfanylation Reactions. Synlett, 32(10), 963-967.
- Rombach, D., et al. (2020). Photoredox Catalytic α‐Alkoxypentafluorosulfanylation of α‐Methyl‐ and α‐Phenylstyrene Using SF6. Chemistry – A European Journal, 26(48), 10866-10870.
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Potteiger, B. N., & Welch, J. T. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed. [Link]
- Morressier. (2014).
- Scilit. (2012). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules.
- von Hahmann, C. N., et al. (2015). Reactions of Organic Pentafluorosulfanyl-Containing Compounds. Current Organic Chemistry, 19(16), 1592-1618.
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Pharmaceutical Business Review. SF5-Containing Building Blocks. [Link]
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ANR. Securing a bright future for the emerging SF5 chemistry. [Link]
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- BenchChem. (2025). Technical Support Center: Stability of SF5-Functionalized Molecules.
- Bizet, V., et al. (2024). Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Comptes Rendus. Chimie.
- Musgrave, Z. D., et al. (2015). Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters, 6(11), 1120-1124.
- Debrauwer, V., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles.
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The Emergence of a "Super" Building Block: A Technical Guide to 3-(Pentafluorosulfur)benzylamine
Abstract
The pentafluorosulfur (SF₅) group, a functional moiety once relegated to the realm of chemical curiosities, has emerged as a powerhouse in modern medicinal and materials chemistry. Its unique combination of properties—extreme stability, high electronegativity, and significant lipophilicity—has earned it the moniker of a "super-trifluoromethyl" group. This technical guide provides an in-depth exploration of a key building block bearing this remarkable functional group: 3-(Pentafluorosulfur)benzylamine. We will delve into the historical context of its discovery, detail the evolution of its synthesis, provide comprehensive experimental protocols, and discuss its applications and significance for researchers, scientists, and drug development professionals.
Introduction: The Allure of the Pentafluorosulfur Group
The story of 3-(pentafluorosulfur)benzylamine is intrinsically linked to the broader history of organofluorine chemistry and the pioneering work of William A. Sheppard at DuPont in the 1960s.[1][2] Sheppard's initial investigations into aromatic compounds bearing the SF₅ group laid the groundwork for a field that would take several decades to fully blossom.[1] The initial synthetic routes were often hazardous and low-yielding, which limited the widespread adoption of this functional group.[1]
However, the compelling properties of the SF₅ group fueled persistent research. Its octahedral geometry, combined with the high electronegativity of the fluorine atoms, creates a unique electronic and steric profile.[3] This profile imparts exceptional thermal and chemical stability to molecules, a highly desirable trait in drug candidates and advanced materials.[4]
The following table summarizes the key physicochemical properties of the SF₅ group in comparison to the well-established trifluoromethyl (CF₃) and tert-butyl groups, illustrating its unique position in the chemical landscape.
| Property | Pentafluorosulfur (SF₅) | Trifluoromethyl (CF₃) | tert-Butyl (t-Bu) |
| Hansch Lipophilicity Parameter (π) | 1.51 | 1.09 | 1.98 |
| Hammett Parameter (σₚ) | +0.68 | +0.54 | -0.20 |
| Steric Parameter (Taft Eₛ) | -2.10 | -1.16 | -1.54 |
| Geometry | Octahedral | Tetrahedral | Tetrahedral |
| Stability | High | High | Moderate |
Data compiled from multiple sources.
The strong electron-withdrawing nature of the SF₅ group, as indicated by its high Hammett parameter, can significantly influence the pKa of neighboring functional groups and modulate the electronic properties of a molecule.[5] Furthermore, its substantial lipophilicity can enhance membrane permeability and improve the pharmacokinetic profile of drug candidates.[4] It is this multifaceted character that makes SF₅-containing building blocks like 3-(pentafluorosulfur)benzylamine so valuable to the scientific community.
The Genesis of 3-(Pentafluorosulfur)benzylamine: A Synthetic Journey
While a singular "discovery" paper for 3-(pentafluorosulfur)benzylamine is not readily apparent in the historical literature, its synthesis can be logically deduced from the established chemistry of SF₅-aromatics. The most plausible and practiced route involves a multi-step sequence starting from commercially available precursors. This journey highlights the evolution of synthetic methodologies from challenging early techniques to more robust and accessible modern protocols.
The overall synthetic strategy hinges on the introduction of the aminomethyl group onto a pre-functionalized pentafluorosulfur benzene ring. The most logical approach involves the reduction of a nitrile precursor, 3-(pentafluorosulfanyl)benzonitrile. This nitrile can be prepared from 3-aminophenylsulfur pentafluoride via a Sandmeyer reaction.
Caption: Synthetic pathway to 3-(Pentafluorosulfur)benzylamine.
Preparation of the Precursor: 3-(Pentafluorosulfanyl)benzonitrile
The synthesis of the key nitrile intermediate is a critical step that leverages classic aromatic chemistry.
Protocol: Sandmeyer Reaction for the Synthesis of 3-(Pentafluorosulfanyl)benzonitrile
Disclaimer: This protocol is a representative procedure based on established chemical principles. All reactions should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
3-Aminophenylsulfur pentafluoride
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Ice
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Diazotization:
-
Dissolve 3-aminophenylsulfur pentafluoride in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred amine solution. Maintain the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive starch-iodide paper test for excess nitrous acid.
-
-
Cyanation:
-
In a separate flask, prepare a solution or suspension of copper(I) cyanide in an appropriate solvent.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture. Effervescence (evolution of nitrogen gas) will be observed. The reaction is often exothermic and may require cooling to maintain a controlled temperature.
-
After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to ensure complete reaction.
-
-
Work-up and Isolation:
-
Neutralize the reaction mixture by the careful addition of a base (e.g., sodium carbonate solution) until the pH is neutral or slightly basic.
-
Extract the product into an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Remove the solvent under reduced pressure to yield the crude 3-(pentafluorosulfanyl)benzonitrile.
-
-
Purification:
-
The crude product can be purified by techniques such as column chromatography on silica gel or distillation under reduced pressure.
-
Reduction to 3-(Pentafluorosulfur)benzylamine
The final step in the synthesis is the reduction of the nitrile group to a primary amine.
Protocol: Reduction of 3-(Pentafluorosulfanyl)benzonitrile
Disclaimer: This protocol describes the use of highly reactive reducing agents. Extreme caution must be exercised.
Materials:
-
3-(Pentafluorosulfanyl)benzonitrile
-
Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation setup with a suitable catalyst like Raney Nickel or Palladium on carbon)
-
Anhydrous solvent (e.g., Diethyl ether or Tetrahydrofuran for LiAlH₄ reduction; Ethanol or Methanol for catalytic hydrogenation)
-
Aqueous work-up reagents (e.g., water, sodium hydroxide solution, Rochelle's salt solution for LiAlH₄ quench)
Step-by-Step Methodology (using LiAlH₄):
-
Reaction Setup:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend lithium aluminum hydride in an anhydrous solvent under a nitrogen atmosphere.
-
Cool the suspension in an ice bath.
-
-
Addition of Nitrile:
-
Dissolve 3-(pentafluorosulfanyl)benzonitrile in the same anhydrous solvent and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
-
Reaction Completion and Quenching:
-
After the addition is complete, stir the reaction mixture at room temperature or reflux for a specified time to ensure complete reduction.
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by an aqueous sodium hydroxide solution, and then more water (Fieser work-up).
-
-
Work-up and Isolation:
-
Filter the resulting granular precipitate and wash it thoroughly with the reaction solvent.
-
Combine the filtrate and washings.
-
Dry the organic solution over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to yield the crude 3-(pentafluorosulfur)benzylamine.
-
-
Purification:
-
The crude amine can be purified by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride), recrystallization, and subsequent liberation of the free amine.
-
Caption: Experimental workflow for the synthesis of 3-(Pentafluorosulfur)benzylamine.
Characterization of 3-(Pentafluorosulfur)benzylamine
Thorough characterization is essential to confirm the identity and purity of the synthesized 3-(pentafluorosulfur)benzylamine. A combination of spectroscopic techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons and the benzylic CH₂ protons adjacent to the amine. The aromatic protons will exhibit splitting patterns influenced by the SF₅ group and their relative positions. The aminomethyl protons will typically appear as a singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the SF₅ group being significantly influenced. The benzylic carbon signal will also be present.
-
¹⁹F NMR: The fluorine NMR is a crucial tool for characterizing SF₅-containing compounds.[6] The spectrum of 3-(pentafluorosulfur)benzylamine is expected to show a characteristic A₄B pattern for the SF₅ group, consisting of a quintet for the apical fluorine and a doublet for the four equatorial fluorines.[6]
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and can provide information about its fragmentation pattern, further aiding in structure elucidation. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and benzylic groups, and C=C stretching of the aromatic ring.
Applications and Future Outlook
3-(Pentafluorosulfur)benzylamine is a valuable building block for the synthesis of more complex molecules with potential applications in various fields:
-
Medicinal Chemistry: The primary amine handle allows for a wide range of derivatization reactions, including amide bond formation, reductive amination, and urea/thiourea formation. This enables the incorporation of the 3-SF₅-benzyl moiety into diverse molecular scaffolds to probe its effect on biological activity, metabolic stability, and pharmacokinetic properties.[7]
-
Agrochemicals: Similar to its use in pharmaceuticals, this benzylamine derivative can be used to synthesize novel pesticides and herbicides, where the SF₅ group can enhance potency and environmental stability.
-
Materials Science: The unique electronic properties of the SF₅ group make it an attractive component for the design of novel liquid crystals, polymers, and other advanced materials.[8] The benzylamine functionality provides a convenient point of attachment for polymerization or incorporation into larger supramolecular structures.
The continued development of more efficient and scalable synthetic routes to 3-(pentafluorosulfur)benzylamine and other SF₅-containing building blocks will undoubtedly accelerate their application in these and other emerging fields. As our understanding of the nuanced effects of the SF₅ group on molecular properties grows, so too will the demand for versatile and readily accessible synthons like the one detailed in this guide.
Conclusion
From its theoretical conception rooted in the pioneering work on SF₅-aromatics to its practical synthesis via established organic transformations, 3-(pentafluorosulfur)benzylamine stands as a testament to the enduring quest for novel molecular building blocks. Its unique combination of stability, electronic character, and lipophilicity, conferred by the remarkable pentafluorosulfur group, offers a powerful tool for scientists and researchers aiming to push the boundaries of drug discovery and materials science. This in-depth guide provides a comprehensive overview of its history, synthesis, and characterization, serving as a valuable resource for those looking to harness the "super" properties of this intriguing molecule.
References
- Sheppard, W. A. (1962). Aromatic Substitution by the Pentafluorosulfanyl Group. Journal of the American Chemical Society, 84(15), 3064–3072.
- Umemoto, T., & Kirihara, M. (2008). A New, Convenient, and General Method for the Synthesis of Aryl-SF₅ Compounds.
- Grigolato, L., et al. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Journal of Fluorine Chemistry, 212, 166-170.
- Sowaileh, M. F., Hazlitt, R. A., & Colby, D. A. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. Chemistry–A European Journal, 23(53), 12976-12987.
- Welch, J. T., & Lin, J. (2010). The pentafluorosulfanyl group in medicinal chemistry. Future Medicinal Chemistry, 2(5), 715-724.
- Beier, P., et al. (2011). Preparation of SF5 Aromatics by Vicarious Nucleophilic Substitution Reactions of Nitro(pentafluorosulfanyl)benzenes with Carbanions. The Journal of Organic Chemistry, 76(12), 4781–4786.
- Bowden, R. D., et al. (2000). A new, general and efficient method for the synthesis of aromatic sulfurpentafluorides. Tetrahedron, 56(21), 3399-3408.
- Umemoto, T., et al. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. Beilstein Journal of Organic Chemistry, 8, 461-471.
- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635.
- Iida, N., et al. (2015). Synthesis of Phthalocyanines with a Pentafluorosulfanyl Substituent at Peripheral Positions. Chemistry - An Asian Journal, 10(10), 2184-2187.
-
Scientific Update. (2019). Fluorine and sulfur- an old combination with a new lease of life. Retrieved from [Link]
-
Organic Syntheses. (1980). William A. Sheppard. Retrieved from [Link]
-
AA Blocks. (n.d.). 3-AMINOPHENYLSULFUR PENTAFLUORIDE. Retrieved from [Link]
-
Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link]
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- 7. biosynth.com [biosynth.com]
- 8. New methodologies for the preparation of (pentafluorosulfanyl)benzenes | Petr Beier Group [beier.group.uochb.cz]
The Ascendancy of the Pentafluorosulfanyl Group: A Technical Guide to the Commercial Availability and Application of 3-(SF5)Benzylamine Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pentafluorosulfanyl (SF5) group is rapidly gaining prominence in medicinal chemistry and materials science, lauded for its unique combination of properties that can significantly enhance the therapeutic potential and performance of molecular entities.[1][2] Often dubbed a "super-trifluoromethyl group," the SF5 moiety offers a compelling profile of high electronegativity, exceptional thermal and chemical stability, and increased lipophilicity.[3][4][5] This guide provides an in-depth technical overview of 3-(SF5)benzylamine, a key building block that provides a direct route to incorporating the SF5 group into diverse molecular scaffolds. We will explore the physicochemical advantages imparted by the SF5 group, detail the commercial availability of 3-(SF5)benzylamine, present a validated synthetic protocol for its preparation, and illustrate its application in drug discovery workflows.
The Pentafluorosulfanyl (SF5) Group: A Paradigm Shift in Molecular Design
The SF5 group's emergence as a bioisostere for traditional functional groups like trifluoromethyl (CF3) and tert-butyl is a significant development for medicinal chemists.[2] Its distinctive octahedral geometry and potent electron-withdrawing nature (σp = +0.68) surpass that of the CF3 group (σp = +0.54), leading to profound effects on a molecule's electronic properties.[6]
Key Physicochemical and Pharmacokinetic Advantages:
-
Enhanced Metabolic Stability: The robust sulfur-fluorine bonds within the SF5 group are highly resistant to metabolic degradation, which can translate to a longer in vivo half-life and an improved pharmacokinetic profile for drug candidates.[2]
-
Modulation of Lipophilicity: The SF5 group is highly lipophilic (π = 1.51), a characteristic that can enhance a molecule's ability to permeate cell membranes and potentially improve its oral bioavailability.[2][6]
-
Increased Binding Affinity: The introduction of an SF5 group can augment the binding affinity of a drug to its target protein, potentially leading to enhanced efficacy.[1]
-
Improved Thermal and Chemical Stability: The inherent stability of the S-F bonds makes the SF5 group resilient to decomposition under various thermal and chemical conditions, a desirable trait for both drug substances and materials.[1]
The confluence of these properties makes the SF5 group an invaluable tool for fine-tuning the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of therapeutic agents and for designing novel materials with enhanced performance characteristics.
Commercial Availability of 3-(SF5)Benzylamine
The accessibility of key building blocks is paramount for their widespread adoption in research and development. 3-(SF5)Benzylamine, also identified by its synonyms (3-(pentafluorothio)phenyl)methanamine and its CAS Number 771573-34-3, is commercially available from a number of specialized chemical suppliers.[1][3] The availability of this reagent facilitates the direct incorporation of the 3-(pentafluorosulfanyl)benzyl moiety into target molecules.
Below is a summary of notable suppliers for your consideration:
| Supplier | Product Name | Purity | Available Quantities |
| Hangzhou J&H Chemical Co., Ltd. | 3-(Pentafluorosulphanyl)benzylamine | ≥98% | 100g |
| SynQuest Laboratories, Inc. | (3-(pentafluorothio)phenyl)methanamine | 96% | 500g |
| Fluorochem Ltd. | (3-(pentafluorothio)phenyl)methanamine | 96% | 10g |
Please note that availability and purity may vary. It is recommended to contact the suppliers directly for the most current information.
Synthesis of 3-(SF5)Benzylamine: A Validated Protocol
While commercially available, an in-house synthesis of 3-(SF5)benzylamine can be a cost-effective alternative for large-scale needs. A common and effective method involves the reduction of the corresponding benzonitrile. The following protocol is a representative procedure based on established chemical transformations.
Experimental Protocol: Reduction of 3-(Pentafluorosulfanyl)benzonitrile
Reaction Scheme:
A plausible synthetic route to 3-(SF5)Benzylamine.
Materials:
-
3-(Pentafluorosulfanyl)benzonitrile
-
Lithium aluminum hydride (LiAlH4) or Raney Nickel (Ra-Ni) and Hydrogen gas
-
Anhydrous Tetrahydrofuran (THF) or Ethanol
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure using Lithium Aluminum Hydride:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagent Addition: Under a nitrogen atmosphere, carefully add a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF to the flask.
-
Substrate Addition: Slowly add a solution of 3-(pentafluorosulfanyl)benzonitrile (1 equivalent) in anhydrous THF to the stirred suspension of LiAlH4 at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Work-up: Filter the resulting precipitate and wash it thoroughly with diethyl ether. Combine the organic filtrates and wash with brine.
-
Extraction: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude 3-(SF5)benzylamine.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure amine.
Procedure using Catalytic Hydrogenation:
-
Setup: To a hydrogenation vessel, add 3-(pentafluorosulfanyl)benzonitrile and a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of Raney Nickel to the solution.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature or slightly elevated temperature until the uptake of hydrogen ceases.
-
Work-up: Carefully filter the catalyst from the reaction mixture through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by distillation or chromatography as described above.
Application in Drug Discovery: A Workflow
The integration of 3-(SF5)benzylamine into drug discovery programs is a streamlined process. Its primary amine functionality serves as a versatile handle for a variety of chemical transformations, including amide bond formation, reductive amination, and the synthesis of heterocyclic systems.
Workflow for incorporating 3-(SF5)benzylamine into a drug discovery pipeline.
This workflow highlights the direct path from the 3-(SF5)benzylamine building block to the generation of novel, SF5-functionalized drug candidates. The unique properties of the SF5 group can be leveraged during lead optimization to address challenges such as poor metabolic stability or low cell permeability.
Conclusion
The pentafluorosulfanyl group is a powerful asset in the toolbox of medicinal chemists and materials scientists. The commercial availability of key building blocks like 3-(SF5)benzylamine is a critical enabler for the exploration of this unique functional group. By providing a direct and versatile entry point for the introduction of the SF5 moiety, 3-(SF5)benzylamine facilitates the development of next-generation pharmaceuticals and advanced materials with enhanced properties. The synthetic protocols and workflow presented herein offer a practical guide for researchers looking to harness the transformative potential of the SF5 group in their own programs.
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Rowan Scientific. The Pentafluorosulfanyl Group (SF5). [Link]
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Melius Organics. Pentafluorosulfanyl (SF5) technology. [Link]
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Molbase. 3-(PENTAFLUOROSULFUR)BENZYLAMINE. [Link]
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Lee, W. H., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(21), 5099. [Link]
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Beier, P. New methodologies for the preparation of (pentafluorosulfanyl)benzenes. [Link]
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- Google Patents.
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Pentafluorosulfur Compounds: A Comprehensive Technical Guide to Safe Handling and Application
Introduction: The Rise of the "Super-Trifluoromethyl" Group
The pentafluorosulfur (SF5) group is rapidly emerging as a functional group of significant interest in medicinal chemistry, agrochemicals, and materials science.[1] Often dubbed the "super-trifluoromethyl group," its unique combination of properties—including high electronegativity, thermal and chemical stability, and substantial lipophilicity—makes it a powerful tool for modulating the characteristics of organic molecules.[1][2] The introduction of an SF5 moiety can enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.[1] However, the very reactivity that makes the primary reagent for its introduction, pentafluorosulfur chloride (SF5Cl), so useful also presents significant handling challenges and potential hazards.[3][4]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the safety and handling considerations for pentafluorosulfur compounds. By understanding the inherent risks and adhering to the protocols outlined herein, the remarkable potential of SF5 chemistry can be harnessed safely and effectively.
Hazard Identification and Risk Assessment
A thorough understanding of the hazards associated with SF5 compounds is the cornerstone of safe laboratory practice. The majority of acute handling risks stem from the primary reagent used to introduce the SF5 group: pentafluorosulfur chloride (SF5Cl).
Pentafluorosulfur Chloride (SF5Cl): Properties and Hazards
SF5Cl is a colorless, toxic gas at room temperature with a pungent odor.[5][6] Its high reactivity is due to the relatively weak S-Cl bond, which can be readily cleaved to form the SF5 radical, the key intermediate in most pentafluorosulfanylation reactions.[3]
| Property | Value | Reference(s) |
| Molecular Formula | SF5Cl | [5][6] |
| Molecular Weight | 162.51 g/mol | [3][5] |
| Boiling Point | -19 °C | [3][5] |
| Melting Point | -64 °C | [3][5] |
| Appearance | Colorless gas | [3][5] |
| Odor | Pungent | [5] |
| Toxicity | Highly toxic | [3] |
| LCLo (Inhalation, Rat) | 100 ppm/1h | [5] |
Toxicity of SF5 Compounds
While SF5Cl is the most acutely hazardous reagent, the toxicological profiles of organo-SF5 compounds are still an active area of research. The high stability of the SF5 group suggests that the toxicity of a given SF5-containing molecule is largely determined by the parent molecule's pharmacology and toxicology. However, due to the lipophilic nature of the SF5 group, these compounds can exhibit increased membrane permeability, potentially altering their pharmacokinetic and toxicokinetic profiles.[1]
Inhalation is a primary route of exposure for the gaseous SF5Cl, with studies in rats indicating severe lung congestion at concentrations as low as 1 ppm for a one-hour exposure.[7] Dermal and ocular contact with SF5Cl and other reactive SF5 intermediates should also be considered significant risks.
Reactivity Hazards
SF5Cl is a highly reactive gas that can react violently with certain substances.[5] It is crucial to avoid contact with incompatible materials. The radical addition of SF5Cl to alkenes and alkynes is a common synthetic strategy, and these reactions are often initiated by radical initiators such as triethylborane, which is itself pyrophoric and requires careful handling.[8]
Thermal Decomposition
The thermal stability of the SF5 group is one of its key advantages.[1] However, at elevated temperatures, SF5-containing compounds can decompose. The decomposition products will vary depending on the specific compound and the conditions, but may include toxic and corrosive gases such as sulfur fluorides (e.g., SF4), hydrogen fluoride (HF), and sulfur dioxide (SO2).[6][9] The pyrolysis of fluoropolymers, a related class of compounds, is known to produce a range of toxic fluorine-containing byproducts.[10][11]
NFPA 704 Hazard Diamond for SF5Cl (Estimated)
-
Health (Blue): 4 - Based on its high toxicity (LCLo of 100 ppm in rats) and the potential for severe lung damage upon inhalation.
-
Flammability (Red): 0 - It is not flammable.
-
Instability/Reactivity (Yellow): 2 - It is a reactive chemical that can undergo vigorous reactions, but is stable under normal storage conditions.
-
Special Hazards (White): OX - As a strong oxidizing agent.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is essential when working with SF5 compounds.
Hierarchy of Controls
The hierarchy of controls is a framework for prioritizing risk reduction strategies.
Caption: Hierarchy of controls for managing risks associated with SF5 compounds.
Engineering Controls
-
Chemical Fume Hood: All work with SF5Cl and other volatile or reactive SF5 compounds must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.
-
Glove Box: For particularly hazardous or moisture-sensitive reactions, the use of a glove box with an inert atmosphere is recommended.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling SF5Cl and other potentially hazardous SF5 compounds:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of corrosive reagents and projectiles in case of a rapid reaction. |
| Hand Protection | Chemical-resistant gloves (e.g., neoprene or butyl rubber). Double-gloving is recommended. | Provides a barrier against skin contact with corrosive and toxic materials. |
| Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes. For larger scale work, a chemical-resistant apron or suit may be necessary. | Protects the skin from splashes and spills. |
| Respiratory Protection | For work with gaseous SF5Cl or in situations where inhalation exposure is possible, a full-face respirator with appropriate cartridges (e.g., for acid gases and organic vapors) or a supplied-air respirator (SCBA) should be used. | Protects against the inhalation of toxic gases and vapors. |
Safe Handling and Storage Procedures
General Handling Practices
-
Always work in a well-ventilated area, preferably a chemical fume hood.
-
Avoid inhalation of gases and vapors.
-
Prevent contact with skin and eyes.
-
Use compatible materials for reaction vessels and transfer lines (e.g., stainless steel, nickel, or fluoropolymers like PFA).[12]
-
Keep containers tightly closed when not in use.
-
Do not work alone when handling highly hazardous SF5 compounds.
Storage
-
Store SF5Cl cylinders and other SF5 compounds in a cool, dry, well-ventilated area away from incompatible materials.
-
Ensure that storage areas are clearly labeled with the identity and hazards of the stored chemicals.
Waste Disposal
-
All SF5-containing waste must be treated as hazardous waste.
-
Dispose of waste in accordance with local, state, and federal regulations.[13][14][15]
-
Do not dispose of SF5 waste down the drain.
-
Collect waste in clearly labeled, compatible containers.
Experimental Protocol: Synthesis of an SF5-Alkyne via Radical Addition of SF5Cl
This protocol describes the synthesis of an (E)-1-chloro-2-(pentafluorosulfanyl)alkene, a versatile SF5-alkyne building block, via the radical addition of SF5Cl to a terminal alkyne. This reaction is initiated by triethylborane (Et3B).[3]
WARNING: This procedure involves highly toxic and reactive reagents. It must be performed by trained personnel in a certified chemical fume hood with appropriate PPE.
Materials
-
Terminal alkyne (1.0 equiv)
-
Pentafluorosulfur chloride (SF5Cl) (1.2 equiv)
-
Triethylborane (Et3B) (1.0 M solution in hexanes, 0.2 equiv)
-
Anhydrous solvent (e.g., ethyl acetate)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure
-
To a dry Schlenk flask or sealed tube under an inert atmosphere (e.g., argon or nitrogen), add the terminal alkyne and anhydrous ethyl acetate.
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Slowly condense SF5Cl gas into the reaction vessel.
-
Once the SF5Cl has been added, slowly add the triethylborane solution dropwise via syringe.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
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An In-depth Technical Guide to the Electronic Properties of 3-Substituted SF5-Aromatics
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pentafluorosulfanyl (SF₅) group has rapidly emerged as a "super-trifluoromethyl" moiety in medicinal chemistry and materials science, prized for its profound electron-withdrawing nature, exceptional stability, and significant lipophilicity.[1][2] This guide provides a comprehensive exploration of the electronic landscape of aromatic systems bearing the SF₅ group, with a specific focus on the nuanced effects of substitution at the 3-position (meta). We will delve into the theoretical underpinnings of these electronic perturbations, detail robust experimental and computational methodologies for their characterization, and present a cohesive analysis of how the interplay between the SF₅ group and a meta-substituent dictates the overall properties of the molecule. This document is intended to serve as a critical resource for researchers seeking to rationally design and synthesize novel SF₅-aromatic compounds with tailored electronic profiles for applications in drug discovery and beyond.
The Unique Electronic Signature of the Pentafluorosulfanyl Group
The SF₅ group is one of the most electron-withdrawing functionalities known in organic chemistry.[1] Its powerful inductive effect stems from the high electronegativity of the five fluorine atoms, which polarizes the sulfur-fluorine bonds and creates a significant partial positive charge on the sulfur atom. This, in turn, strongly withdraws electron density from the attached aromatic ring.
The electronic influence of the SF₅ group is best quantified by its Hammett constants, which describe its electron-withdrawing or -donating ability. The SF₅ group possesses a large positive para-Hammett constant (σₚ ≈ 0.68) and a similarly large meta-Hammett constant (σₘ ≈ 0.61).[3][4] For comparison, the widely used trifluoromethyl (CF₃) group has σₚ and σₘ values of approximately 0.54 and 0.43, respectively.[4] This highlights the superior electron-withdrawing strength of the SF₅ group.
The electronic effect of the SF₅ group is primarily inductive (-I effect). While a minor resonance contribution through negative hyperconjugation has been proposed, the inductive effect is the dominant factor governing its influence on the aromatic system.[4] This strong, primarily inductive pull of electrons has profound consequences for the reactivity and properties of the aromatic ring, making it more susceptible to nucleophilic attack and altering the acidity or basicity of other functional groups attached to the ring.
The Impact of 3-Substitution: A Dance of Inductive and Resonance Effects
When a second substituent is introduced at the 3-position of a pentafluorosulfanylbenzene ring, the resulting electronic properties are a product of the combined, and sometimes competing, effects of both groups. The meta-relationship is particularly interesting as it primarily probes the inductive effects of the substituents, with resonance effects being less pronounced compared to ortho and para positions.
The overall electronic character of the 3-substituted SF₅-aromatic ring can be modulated by the nature of the substituent at the 3-position (let's call it 'X').
-
When X is an Electron-Withdrawing Group (EWG): The presence of a second EWG at the meta position will have an additive effect, further depleting the electron density of the aromatic ring. This synergistic electron withdrawal can significantly increase the acidity of phenolic protons or decrease the basicity of anilino nitrogen atoms on the ring.
-
When X is an Electron-Donating Group (EDG): An EDG at the 3-position will counteract the strong electron-withdrawing nature of the SF₅ group. The EDG will push electron density into the ring through its inductive (+I) and/or resonance (+M) effects, partially mitigating the electron deficiency induced by the SF₅ group.
This interplay allows for the fine-tuning of the electronic properties of the aromatic core, a crucial aspect in the rational design of molecules with specific biological activities or material properties.
Characterizing the Electronic Properties: A Methodological Guide
A thorough understanding of the electronic properties of 3-substituted SF₅-aromatics requires a combination of experimental and computational techniques.
Experimental Characterization
The synthesis of these target molecules often starts from commercially available 3- or 4-nitro-(pentafluorosulfanyl)benzene.[5] A general strategy involves the reduction of the nitro group to an amine, which can then be further functionalized. For the synthesis of 3-substituted SF₅-phenols and anilines, Diels-Alder cycloaddition reactions of SF₅-alkynes have also proven to be a viable route.[5]
Experimental Protocol: Synthesis of 3-Amino-5-(pentafluorosulfanyl)phenol
This protocol is a conceptualized procedure based on common organic chemistry transformations and would require laboratory optimization.
-
Starting Material: 3-Nitro-5-(pentafluorosulfanyl)aniline.
-
Step 1: Diazotization. Dissolve the starting material in a mixture of concentrated sulfuric acid and water at 0-5 °C. Add a solution of sodium nitrite in water dropwise while maintaining the low temperature. Stir for 30 minutes.
-
Step 2: Hydrolysis. Slowly add the diazonium salt solution to a boiling aqueous solution of sulfuric acid. The diazonium group will be replaced by a hydroxyl group.
-
Step 3: Neutralization and Extraction. Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) until the pH is approximately 7. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Step 4: Purification. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 3-amino-5-(pentafluorosulfanyl)phenol.
The pKa value is a direct measure of the acidity of a compound and provides invaluable insight into the electronic effects of the substituents. For 3-substituted SF₅-phenols and anilines, the pKa can be determined experimentally using potentiometric titration or UV-Vis spectrophotometry.[6][7]
Experimental Protocol: pKa Determination by Potentiometric Titration
-
Preparation of the Analyte Solution: Accurately weigh a sample of the 3-substituted SF₅-phenol or aniline and dissolve it in a suitable solvent mixture (e.g., water-ethanol) to a known concentration (typically around 1-10 mM).
-
Calibration: Calibrate a pH meter with standard buffer solutions at the experimental temperature.
-
Titration: Titrate the analyte solution with a standardized solution of a strong base (for phenols) or a strong acid (for anilines) of known concentration. Record the pH value after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid or base has been neutralized.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of nuclei within a molecule.
-
¹H NMR: The chemical shifts of the aromatic protons are sensitive to the electron density of the ring. Electron-withdrawing groups will generally shift the signals of nearby protons downfield (to higher ppm values), while electron-donating groups will cause an upfield shift.[8][9]
-
¹⁹F NMR: The chemical shift of the fluorine atoms in the SF₅ group is also highly informative. The SF₅ group typically shows two signals: a quintet for the axial fluorine and a doublet for the four equatorial fluorines. The chemical shifts of these signals can be influenced by the nature of the substituent at the 3-position.[10][11]
Computational Modeling
Computational chemistry provides a powerful in silico approach to predict and rationalize the electronic properties of molecules.
Quantum mechanical calculations can be used to predict the pKa of substituted phenols and anilines with a high degree of accuracy. The general approach involves calculating the Gibbs free energy of the acid and its conjugate base in both the gas phase and in solution (using a continuum solvation model like CPCM or SMD).[1][12]
Computational Workflow: pKa Prediction
Caption: Computational workflow for pKa prediction.
Density Functional Theory (DFT) calculations can be employed to compute various electronic descriptors that correlate with Hammett constants. These include:
-
Calculated pKa values: As described above.
-
Molecular Electrostatic Potential (MEP): Visualizing the MEP on the molecular surface can reveal the electron-rich and electron-poor regions of the molecule.
-
Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge distribution and orbital interactions.
Data Summary and Analysis
To illustrate the electronic effects of 3-substitution on SF₅-aromatics, the following table summarizes key electronic parameters for a series of hypothetical 3-substituted-5-(pentafluorosulfanyl)phenols. The pKa values are illustrative and based on the expected electronic effects of the substituents.
| 3-Substituent (X) | Hammett Constant (σₘ of X) | Expected pKa of 3-X-5-SF₅-phenol | Dominant Electronic Effect of X |
| -NO₂ | +0.71 | ~5.5 | Strong -I, -M |
| -CN | +0.56 | ~6.0 | Strong -I, -M |
| -Cl | +0.37 | ~6.8 | -I > +M |
| -H | 0.00 | ~7.5 | Reference |
| -CH₃ | -0.07 | ~7.8 | +I |
| -OCH₃ | +0.12 | ~7.3 | -I > +M (at meta) |
| -NH₂ | -0.16 | ~8.0 | +M > -I |
Note: These are estimated values for illustrative purposes. Actual experimental values may vary.
The trend in the expected pKa values clearly demonstrates the influence of the 3-substituent. Strong electron-withdrawing groups like -NO₂ and -CN significantly lower the pKa, making the phenol more acidic. This is due to the stabilization of the resulting phenoxide anion through the inductive and resonance effects of both the SF₅ and the 3-substituent. Conversely, electron-donating groups like -NH₂ increase the pKa, making the phenol less acidic by destabilizing the phenoxide anion.
Conclusion and Future Perspectives
The electronic properties of 3-substituted SF₅-aromatics are governed by a sophisticated interplay of inductive and resonance effects. The powerful electron-withdrawing nature of the SF₅ group provides a strongly electron-deficient aromatic core, the properties of which can be finely tuned by the introduction of a second substituent at the meta position. This ability to modulate the electronic landscape of the aromatic ring is of paramount importance for the rational design of novel drug candidates and advanced materials.
Future research in this area will likely focus on the synthesis and characterization of a wider range of 3-substituted SF₅-aromatics to build a more comprehensive understanding of structure-property relationships. Furthermore, the application of advanced computational methods will continue to be crucial for predicting the electronic properties of these molecules with increasing accuracy, thereby accelerating the discovery and development of new chemical entities with desired functionalities.
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Pharmaceutical Business Review. (n.d.). SF₅-Containing Building Blocks. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Synthesis of 3-(Pentafluorosulfur)benzylamine Derivatives
Abstract
The pentafluorosulfur (SF₅) group has emerged as a critical substituent in modern medicinal chemistry, often termed a "super-trifluoromethyl group" due to its unique physicochemical properties.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis of 3-(pentafluorosulfur)benzylamine and its derivatives, key building blocks for drug discovery. We will explore the primary synthetic routes, delve into the rationale behind methodological choices, and provide step-by-step protocols suitable for implementation in a research and development setting.
Introduction: The Significance of the Pentafluorosulfur Moiety
The success of fluorinated molecules in pharmaceuticals has driven the exploration of novel fluorine-containing functional groups.[3] Among these, the pentafluorosulfur (SF₅) group is of increasing interest due to the unique combination of properties it imparts upon a parent molecule.[4][5]
Key Properties of the SF₅ Group:
-
High Electronegativity: The five fluorine atoms create a powerful electron-withdrawing effect, significantly modulating the electronic environment of the aromatic ring.[6]
-
Chemical and Metabolic Stability: The strength and stability of the S-F bonds make the SF₅ group highly resistant to chemical degradation and metabolic breakdown, which can extend a drug's half-life in the body.[4][6]
-
Lipophilicity: Despite its high polarity, the SF₅ group increases molecular lipophilicity, which can enhance membrane permeability and improve bioavailability.[6]
-
Steric Profile: It serves as a bioisosteric replacement for other common groups like trifluoromethyl (CF₃), tert-butyl, or nitro groups, allowing for fine-tuning of a molecule's size and shape to optimize target binding.[3]
These characteristics make SF₅-containing scaffolds, such as 3-(pentafluorosulfur)benzylamine, highly valuable starting points for developing novel therapeutics.
Overview of Synthetic Strategies
The synthesis of 3-(pentafluorosulfur)benzylamine derivatives can be approached from several strategic directions. The choice of route often depends on the availability of starting materials and the desired substitution pattern on the final molecule. The primary retrosynthetic disconnections focus on the formation of the C-N bond.
Caption: High-level retrosynthetic pathways for 3-(SF₅)benzylamine.
This guide will focus on the most direct and widely applicable method: Route A (Nucleophilic Substitution) , which utilizes a pre-formed benzyl halide.
Primary Synthetic Pathway: Nucleophilic Substitution of 3-(Pentafluorosulfur)benzyl Bromide
This strategy is arguably the most straightforward approach, involving the reaction of a nucleophilic nitrogen source with 3-(pentafluorosulfur)benzyl bromide. The benzyl bromide itself can be synthesized from the corresponding benzyl alcohol.[7] The choice of nitrogen nucleophile dictates the final product.
Protocol 1: Gabriel Synthesis of 3-(Pentafluorosulfur)benzylamine
The Gabriel synthesis is a classic and robust method for preparing primary amines that avoids the over-alkylation often seen with ammonia. It proceeds in two steps: alkylation of potassium phthalimide followed by hydrazinolysis to release the free amine.[8]
Rationale: This method provides a clean route to the primary benzylamine. Potassium phthalimide is an excellent, non-basic nitrogen nucleophile that cleanly displaces the benzylic bromide. The subsequent deprotection is typically high-yielding.
Caption: Workflow for the Gabriel Synthesis.
Materials:
-
3-(Pentafluorosulfur)benzyl bromide
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrazine hydrate (85% in H₂O)
-
Ethanol (200 proof)
-
Diethyl ether
-
Concentrated Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) pellets
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
Part A: Synthesis of N-(3-(Pentafluorosulfur)benzyl)phthalimide
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add potassium phthalimide (1.1 eq).
-
Add anhydrous DMF to dissolve the phthalimide.
-
Add a solution of 3-(pentafluorosulfur)benzyl bromide (1.0 eq) in a minimal amount of anhydrous DMF dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Scientist's Note: The benzylic bromide is a potent lachrymator and should be handled in a fume hood with appropriate personal protective equipment (PPE). The reaction is heated to ensure a reasonable reaction rate for the Sₙ2 displacement.
-
-
After completion, cool the mixture to room temperature and pour it into a beaker of cold water with stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Dry the crude N-(3-(pentafluorosulfur)benzyl)phthalimide in a vacuum oven. The product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.
Part B: Deprotection to 3-(Pentafluorosulfur)benzylamine
-
In a round-bottom flask, suspend the N-(3-(pentafluorosulfur)benzyl)phthalimide (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.5 - 2.0 eq) to the suspension.[8]
-
Reflux the mixture for 2-4 hours. A thick, white precipitate (phthalhydrazide) will form.
-
Scientist's Note: Hydrazine is highly toxic and should be handled with extreme care in a fume hood. The reflux is necessary to drive the cleavage of the phthalimide group.
-
-
Cool the reaction mixture, add concentrated HCl, and reflux for an additional 30 minutes to ensure all salts are protonated.
-
Filter the cooled mixture to remove the phthalhydrazide precipitate. Wash the solid with a small amount of cold water.
-
Combine the filtrate and washes and concentrate under reduced pressure to remove most of the ethanol.
-
Make the remaining aqueous solution strongly alkaline (pH > 12) by the slow, careful addition of concentrated NaOH solution or pellets in an ice bath.
-
The free amine will separate. Extract the product into diethyl ether or dichloromethane (3x).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the 3-(pentafluorosulfur)benzylamine, typically as an oil.
Protocol 2: Direct Amination for N-Substituted Derivatives
To synthesize N-substituted derivatives, 3-(pentafluorosulfur)benzyl bromide can be reacted directly with a primary or secondary amine. A non-nucleophilic base is required to scavenge the HBr byproduct.
Rationale: This is the most direct method for creating secondary or tertiary benzylamines. The key challenge is controlling the reaction to prevent quaternization of the amine product. Using a slight excess of the nucleophilic amine or a hindered base like diisopropylethylamine (DIPEA) can mitigate this.
Materials:
-
3-(Pentafluorosulfur)benzyl bromide
-
Desired primary or secondary amine (e.g., morpholine, N-methylaniline)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Acetonitrile (MeCN) or Dichloromethane (DCM)
Step-by-Step Procedure:
-
Dissolve the desired amine (1.2 eq) and DIPEA (1.5 eq) in acetonitrile in a round-bottom flask.
-
At 0 °C (ice bath), add a solution of 3-(pentafluorosulfur)benzyl bromide (1.0 eq) in acetonitrile dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Scientist's Note: The reaction is started at a low temperature to control the initial exotherm. DIPEA is a good choice as it is a bulky, non-nucleophilic base that will not compete with the amine nucleophile.
-
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 3-(pentafluorosulfur)benzylamine derivative.
Data Summary and Comparison
The choice of synthetic route has significant implications for yield, purity, and substrate scope.
| Parameter | Route A: Gabriel Synthesis | Route A: Direct Amination | Alternative Routes (e.g., from Nitro-SF₅-arene) |
| Starting Material | 3-(SF₅)Benzyl Bromide | 3-(SF₅)Benzyl Bromide | 3-Nitro-(SF₅)benzene[9] |
| Key Advantage | Clean synthesis of primary amine; avoids over-alkylation. | Direct, one-step synthesis of N-substituted amines. | Utilizes a potentially more accessible starting material. |
| Key Disadvantage | Two-step process; use of highly toxic hydrazine. | Risk of over-alkylation/quaternization; requires purification. | Multi-step process (reduction, functionalization, etc.). |
| Typical Yield | 60-80% over two steps | 50-90% (highly substrate dependent) | Variable, often lower overall yield. |
| Product Scope | Primary amine only. | Secondary and tertiary amines. | Primarily for the parent aniline, which requires further elaboration. |
Conclusion
The synthesis of 3-(pentafluorosulfur)benzylamine derivatives is a critical capability for modern medicinal chemistry programs. The nucleophilic substitution of 3-(pentafluorosulfur)benzyl bromide represents the most direct and versatile strategy. For the parent primary amine, the Gabriel synthesis offers a reliable and clean protocol, while direct amination provides rapid access to a wide array of N-substituted analogs. By understanding the principles behind these protocols, researchers can effectively incorporate the valuable SF₅ moiety into their drug discovery pipelines.
References
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Title: The Pentafluorosulfanyl Group (SF5) Source: Rowan Scientific URL: [Link]
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Title: Pentafluorosulfanyl (SF5) technology Source: Melius Organics URL: [Link]
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Title: Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement Source: PubMed URL: [Link]
-
Title: Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications Source: ResearchGate URL: [Link]
-
Title: Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications Source: PubMed URL: [Link]
-
Title: Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids Source: PubMed Central (PMC) URL: [Link]
-
Title: A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds Source: PubMed Central (PMC) URL: [Link]
-
Title: Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides Source: PubMed Central (PMC) URL: [Link]
-
Title: Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: The hydroamination of TIPS-C≡C-SF5 – A bench-top route to pentafluorosulfanylated enamines Source: ChemRxiv URL: [Link]
-
Title: Syntheses, Modifications and Biological Applications of Sulfoximines and Aromatic Pentafluorosulfanyl Compounds Source: RWTH Publications URL: [Link]
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Title: Straightforward Pentafluorosulfanylation for Molecular Design Source: ChemRxiv URL: [Link]
-
Title: Synthesis of SF 5 -containing benzisoxazoles 7–9. Source: ResearchGate URL: [Link]
-
Title: Exploration toward the synthesis of aliphatic SF5-containing compounds using the Kolbe reaction Source: University of Greenwich Research Repository URL: [Link]
-
Title: Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides Source: ResearchGate URL: [Link]
-
Title: Stereochemical outcomes of C–F activation reactions of benzyl fluoride Source: PubMed Central (PMC) URL: [Link]
-
Title: Scale-up reactions and synthetic applications a benzyl bromide,... Source: ResearchGate URL: [Link]
-
Title: Studies on the Synthesis of Perfluoroaryl Sulfides and their Application in Desulfurative Nickel-Catalyzed Reductive Cross- Coupling Source: ChemRxiv URL: [Link]
-
Title: The Gabriel Synthesis of Benzylamine Source: ResearchGate URL: [Link]
-
Title: Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile Source: PubMed Central (PMC) URL: [Link]
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The Strategic Integration of 3-(Pentafluorosulfur)benzylamine in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Emergence of the Pentafluorosulfanyl (SF₅) Moiety in Drug Design
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced pharmacological profiles has led to the exploration of unique chemical functionalities. Among these, the pentafluorosulfanyl (SF₅) group has garnered significant attention as a bioisosteric replacement for commonly employed motifs such as the trifluoromethyl (CF₃), tert-butyl, and nitro groups.[1][2] The incorporation of fluorine-containing substituents has been a long-standing strategy in drug design to modulate key properties like metabolic stability, lipophilicity, and binding affinity. The SF₅ group, often dubbed a "super-trifluoromethyl group," offers a distinct set of physicochemical characteristics that can be strategically leveraged to overcome challenges in drug development.[3]
This guide provides a comprehensive overview of the application of 3-(Pentafluorosulfur)benzylamine as a versatile building block in medicinal chemistry. We will delve into the unique properties conferred by the SF₅ group, its impact on molecular characteristics, and provide detailed protocols for its incorporation into lead compounds through common synthetic transformations.
The Unique Physicochemical Landscape of the SF₅ Group
The SF₅ group is characterized by a unique combination of properties that make it an attractive substituent in drug design:
-
High Electronegativity and Electron-Withdrawing Nature: The five fluorine atoms impart a strong electron-withdrawing effect, making the SF₅ group one of the most electronegative functionalities used in medicinal chemistry.[4] This can significantly influence the pKa of nearby functional groups and modulate the electronic environment of the molecule, potentially enhancing interactions with biological targets.[2]
-
Exceptional Thermal and Chemical Stability: The sulfur-fluorine bonds in the SF₅ group are exceptionally strong, rendering the moiety highly resistant to thermal decomposition and chemical degradation.[4] This inherent stability can translate to improved metabolic stability of drug candidates, reducing the likelihood of off-target effects arising from metabolic byproducts.[5]
-
Modulation of Lipophilicity: Despite its high polarity, the SF₅ group can increase the overall lipophilicity of a molecule, a critical factor for cell membrane permeability and bioavailability.[4] This seemingly counterintuitive property allows for fine-tuning of a compound's solubility and permeability profile.
-
Steric Profile: The SF₅ group is sterically demanding, which can be advantageous in directing the conformation of a molecule to favor a bioactive pose or to shield a susceptible metabolic site.
These properties collectively contribute to the potential of the SF₅ group to enhance drug efficacy, improve pharmacokinetic profiles, and alter the distribution and excretion of therapeutic compounds.[5]
Comparative Physicochemical Properties
| Property | Benzylamine | 3-(Trifluoromethyl)benzylamine | 3-(Pentafluorosulfur)benzylamine (Predicted) |
| Molecular Formula | C₇H₉N | C₈H₈F₃N | C₇H₈F₅NS |
| Molecular Weight | 107.15 g/mol | 175.15 g/mol | 245.21 g/mol |
| Calculated logP | 1.09 | 1.80 | ~2.5 - 3.0 |
| Predicted pKa | 9.33 | 8.60[5] | ~8.0 - 8.5 |
The data highlights the significant increase in lipophilicity (logP) and the decrease in basicity (pKa) upon introduction of the CF₃ and, to an even greater extent, the SF₅ group. This modulation is a direct consequence of the strong electron-withdrawing nature of these fluorinated substituents.
Synthetic Applications and Protocols
3-(Pentafluorosulfur)benzylamine serves as a key intermediate for introducing the SF₅-phenyl moiety into target molecules. The primary amino group allows for a range of standard chemical transformations, most notably amide bond formation and reductive amination.
Protocol 1: Amide Bond Formation
The electron-deficient nature of the aromatic ring in 3-(Pentafluorosulfur)benzylamine can slightly reduce the nucleophilicity of the amine. Therefore, robust coupling conditions are recommended.
Reaction Scheme:
A representative amide coupling reaction.
Materials:
-
Carboxylic acid of interest
-
3-(Pentafluorosulfur)benzylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the carboxylic acid in anhydrous DMF.
-
Addition of Reagents: Add 3-(Pentafluorosulfur)benzylamine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (2.5 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Causality Behind Experimental Choices:
-
HATU: A highly efficient coupling reagent that is particularly effective for coupling with less nucleophilic amines.
-
DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to facilitate the formation of the activated ester.
-
Anhydrous Conditions: Essential to prevent the hydrolysis of the activated ester intermediate, which would lead to lower yields.
Protocol 2: Reductive Amination
Reductive amination is a versatile method for forming C-N bonds. The following protocol utilizes sodium triacetoxyborohydride, a mild and selective reducing agent.
Reaction Scheme:
A typical reductive amination workflow.
Materials:
-
Aldehyde or ketone of interest
-
3-(Pentafluorosulfur)benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: To a round-bottom flask, add the aldehyde or ketone (1.0 eq) and 3-(Pentafluorosulfur)benzylamine (1.1 eq).
-
Dissolution: Dissolve the starting materials in anhydrous DCE or DCM.
-
Catalyst Addition (Optional): For less reactive carbonyls, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Sodium Triacetoxyborohydride (STAB): A mild reducing agent that is particularly effective for reductive aminations as it does not readily reduce the starting carbonyl compound. It is also less sensitive to moisture compared to other borohydride reagents.
-
Anhydrous Solvent: Prevents the hydrolysis of the iminium intermediate and the reducing agent.
-
Acetic Acid: Catalyzes the formation of the iminium ion intermediate, which is the species that is subsequently reduced.
Structure-Activity Relationship (SAR) Considerations
When incorporating 3-(Pentafluorosulfur)benzylamine into a molecule, it is crucial to consider the potential impact on the structure-activity relationship (SAR). The introduction of the bulky and electron-withdrawing SF₅ group can lead to significant changes in biological activity.[6][7]
Workflow for SAR Exploration:
Iterative process for SAR studies involving the SF₅ group.
Conclusion
3-(Pentafluorosulfur)benzylamine is a valuable and strategic building block in modern medicinal chemistry. Its unique electronic and steric properties, conferred by the SF₅ group, offer a powerful tool for chemists to modulate the physicochemical and pharmacological profiles of drug candidates. By understanding the underlying principles of its reactivity and carefully considering its impact on SAR, researchers can effectively leverage this compound to develop novel therapeutics with improved efficacy and developability.
References
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Rowan Scientific. The Pentafluorosulfanyl Group (SF5). [Link]
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Colby, D. A., et al. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed. [Link]
-
Figshare. (2023). Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. [Link]
-
ResearchGate. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. [Link]
-
eScholarship.org. (2015). Structure−Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. [Link]
-
BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]
-
ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]
-
PubMed. (2015). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. [Link]
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MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
-
MDPI. (2023). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]
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PubMed Central. (2018). Synthesis and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. [Link]
-
ChemRxiv. (2023). A sustainable approach to amide bond formation via CO bond cleavage of simple esters in water. [Link]
-
PubMed. (2017). Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics. [Link]
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Melius Organics. Pentafluorosulfanyl (SF5) technology. [Link]
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Application Notes & Protocols: 3-(Pentafluorosulfur)benzylamine as a Bioisostere for Drug Design
Executive Summary
Bioisosterism is a cornerstone strategy in medicinal chemistry, enabling the optimization of drug candidates by replacing functional groups to enhance potency, selectivity, and pharmacokinetic profiles.[1][2][3] The pentafluorosulfanyl (SF₅) group has emerged as a powerful and unique bioisostere, often termed a "super-trifluoromethyl group," due to its profound effects on molecular properties.[4][5] This document provides a comprehensive guide for researchers on the strategic application of 3-(Pentafluorosulfur)benzylamine, a key building block, in drug design. We will delve into the physicochemical rationale for its use, provide detailed comparative data, and present validated experimental protocols for its incorporation and evaluation.
Introduction: The Strategic Value of Bioisosterism and the Rise of the SF₅ Group
The principle of bioisosterism involves substituting a part of a molecule with a chemical group that possesses similar physicochemical or steric properties, with the goal of improving the compound's overall drug-like characteristics.[6][7] This strategy is pivotal during lead optimization to address challenges such as poor metabolic stability, low bioavailability, or off-target toxicity.[1][2]
While traditional bioisosteres like the trifluoromethyl (CF₃) group are widely used, the pentafluorosulfanyl (SF₅) group has gained significant attention for its unique and often superior properties.[8][9] The SF₅ group is characterized by its octahedral geometry, high electronegativity, exceptional chemical and thermal stability, and significant lipophilicity.[8][10][11] These features make it an attractive, albeit more structurally complex, replacement for groups like CF₃, tert-butyl, or even nitro groups.[8] 3-(Pentafluorosulfur)benzylamine provides a direct route to introduce this powerful moiety into a wide array of molecular scaffolds.
Physicochemical Profile: Why Choose the Pentafluorosulfanyl (SF₅) Group?
The decision to incorporate an SF₅ group is driven by its ability to predictably modulate key molecular properties that influence a drug's behavior in vitro and in vivo.
-
Exceptional Stability: The sulfur-fluorine bonds in the SF₅ group are remarkably robust, conferring high resistance to metabolic degradation.[8][12] This can significantly extend a drug's half-life, a critical factor in achieving a desired therapeutic window.[12] Unlike the CF₃ group, which can sometimes be metabolized, the SF₅ group is exceptionally inert.[13]
-
Potent Electron-Withdrawing Nature: The SF₅ group is one of the most strongly electron-withdrawing groups used in medicinal chemistry.[8][10] This property can profoundly influence the pKa of nearby acidic or basic centers, altering ionization states at physiological pH and potentially improving target binding affinity or cellular uptake.
-
Enhanced Lipophilicity: Lipophilicity is a crucial parameter governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[14] The SF₅ group significantly increases lipophilicity, often more so than the CF₃ group.[15][16] This can enhance membrane permeability and improve oral bioavailability.[8][16]
-
Unique Steric Profile: The octahedral geometry and larger van der Waals volume of the SF₅ group compared to the CF₃ group can create unique steric interactions within a target's binding pocket.[13][17] This can lead to improved binding affinity and selectivity.
Data Presentation: Comparative Analysis of Key Bioisosteric Groups
The following table provides a quantitative comparison of the SF₅ group with other common functional groups, highlighting the empirical basis for its strategic use.
| Property | Pentafluorosulfanyl (SF₅) | Trifluoromethyl (CF₃) | tert-Butyl |
| Hansch Lipophilicity (π) | 1.23 [15][17][18] | 0.88[15][17] | 1.98 |
| Hammett Constant (σp) | 0.68 [15][17] | 0.53[15][17] | -0.20 |
| Electronegativity (Pauling) | ~3.65 [15][19] | ~3.36[15][19] | ~2.55 |
| Metabolic Stability | Very High [8][12] | High[13] | Moderate to High |
Strategic Application of 3-(Pentafluorosulfur)benzylamine
3-(Pentafluorosulfur)benzylamine is an ideal building block for introducing the SF₅-phenyl moiety. The primary amine handle allows for a wide range of subsequent chemical transformations, most commonly the formation of amides, sulfonamides, and secondary amines.[20][21]
A primary strategic consideration is the bioisosteric replacement of a 3-aminobenzyl or related motif in an existing lead compound. This modification can be hypothesized to improve properties based on the data presented above.
Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis and evaluation of compounds derived from 3-(Pentafluorosulfur)benzylamine.
Protocol 1: Synthesis of a Model Amide Derivative
This protocol details a standard amide coupling reaction, a common and versatile method for utilizing 3-(Pentafluorosulfur)benzylamine.[22][23]
Objective: To synthesize N-(3-(Pentafluorosulfur)benzyl)acetamide as a representative example of amide bond formation.
Reaction Scheme: 3-(SF₅)C₆H₄CH₂NH₂ + (CH₃CO)₂O → 3-(SF₅)C₆H₄CH₂NHCOCH₃ + CH₃COOH
Materials:
-
3-(Pentafluorosulfur)benzylamine
-
Acetic Anhydride
-
Pyridine (or another suitable base like Triethylamine)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-(Pentafluorosulfur)benzylamine (1.0 eq) in anhydrous DCM.
-
Base Addition: Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Add acetic anhydride (1.1 eq) dropwise to the stirred solution. Causality Note: Dropwise addition at 0°C is crucial to control the exothermic reaction and prevent the formation of di-acylated byproducts.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to quench excess acetic anhydride and neutralize the acid byproduct.
-
Workup - Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure amide.
Quality Control:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Purity should be >95% as determined by HPLC.
Protocol 2: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)
This protocol is essential for evaluating the core hypothesis that the SF₅ group enhances metabolic stability.[24][25][26]
Objective: To determine the in vitro intrinsic clearance (Clᵢₙₜ) and half-life (t₁₂) of an SF₅-containing compound compared to a non-SF₅ analog.
Materials:
-
Pooled Human Liver Microsomes (HLM), e.g., from commercial suppliers.[27]
-
Potassium phosphate buffer (100 mM, pH 7.4).[24]
-
NADPH regenerating system or NADPH stock solution.
-
Test compound and a non-SF₅ analog (control).
-
Positive control compounds (e.g., Midazolam, Dextromethorphan).[24]
-
Acetonitrile (ACN), ice-cold, containing an appropriate internal standard (IS).
-
96-well plates, incubator, centrifuge.
-
LC-MS/MS system.
Procedure:
-
Preparation:
-
Thaw HLM at 37°C and then dilute to a working concentration of 0.5-1.0 mg/mL protein in phosphate buffer on ice.[24][27]
-
Prepare a 1 µM working solution of the test compound, control analog, and positive controls in the same buffer. Causality Note: A 1 µM concentration is typically below the Km for most metabolizing enzymes, ensuring first-order kinetics.[24]
-
-
Incubation:
-
In a 96-well plate, add the HLM solution and the compound solutions. Pre-incubate for 5-10 minutes at 37°C.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration ~1 mM).[25]
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.[25][28]
-
Immediately quench the reaction by adding the aliquot to a well containing ice-cold ACN with the internal standard. Causality Note: Cold ACN precipitates the microsomal proteins, instantly stopping the enzymatic reaction.[24]
-
-
Sample Processing:
-
Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the amount of remaining parent compound in each sample using a validated LC-MS/MS method.
-
The peak area ratio of the analyte to the internal standard is used for quantification.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the % remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t₁₂) = 0.693 / k.
-
Calculate the intrinsic clearance (Clᵢₙₜ in µL/min/mg protein) = (k * 1000) / [protein concentration in mg/mL].
Expected Outcome: The SF₅-containing compound is expected to show a significantly longer half-life and lower intrinsic clearance compared to its non-SF₅ analog, confirming enhanced metabolic stability.
Troubleshooting and Expert Insights
-
Synthesis: Amide coupling with 3-(pentafluorosulfur)benzylamine can sometimes be sluggish. If standard conditions fail, consider using more potent coupling agents (e.g., HATU, HOBt/EDC) for carboxylic acid partners or converting the acid to an acid chloride.[22]
-
Metabolic Assay: High lipophilicity of SF₅ compounds can lead to non-specific binding to plasticware or microsomal protein. Including a small percentage of organic solvent (e.g., <0.5% ACN) in the incubation buffer or using low-bind plates can mitigate this. Always run a "minus cofactor" control to check for non-enzymatic degradation.[25]
-
Solubility: The increased lipophilicity from the SF₅ group may reduce aqueous solubility.[5] Careful formulation for in vivo studies is critical. It is advisable to determine the kinetic and thermodynamic solubility early in the evaluation process.
Conclusion
3-(Pentafluorosulfur)benzylamine is a high-value building block for modern medicinal chemistry. The strategic incorporation of the SF₅ group offers a validated pathway to enhance metabolic stability and lipophilicity, key determinants of a successful drug candidate.[8][12] By understanding the unique physicochemical properties of this "super-trifluoromethyl" group and employing robust synthetic and analytical protocols, researchers can effectively leverage 3-(Pentafluorosulfur)benzylamine to overcome common challenges in drug discovery and develop more effective therapeutics.[9]
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Unknown Source. The role of bioisosterism in modern drug design: Current applications and challenges. [Link]
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Slideshare. BIOISOSTERSM. [Link]
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The University of Aberdeen Research Portal. The Pentafluorosulfanyl Group in Cannabinoid Receptor Ligands: Synthesis and Comparison with Trifluoromethyl and tert-Butyl Analogues. [Link]
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NIH. A metal-free approach for the synthesis of amides/esters with pyridinium salts of phenacyl bromides via oxidative C–C bond cleavage. [Link]
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Mercell. metabolic stability in liver microsomes. [Link]
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amphoteros. The pentafluorosulfanyl group: obscure, yet intriguing. [Link]
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PubMed. Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. [Link]
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Melius Organics. Pentafluorosulfanyl (SF5) technology. [Link]
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ResearchGate. Benzamide synthesis via oxidative amidation of benzylamines and benzyl... [Link]
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BioIVT. Metabolic Stability Assay Services. [Link]
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ResearchGate. Lewis acid-catalyzed oxidation of benzylamines to benzamides. [Link]
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ACS Publications. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. [Link]
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-
PubMed Central. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. [Link]
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ResearchGate. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. [Link]
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-
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The "Super-Trifluoromethyl" Group in Agrochemicals: Applications and Protocols for SF5-Substituted Anilines
Introduction: The Rise of the Pentafluorosulfanyl Moiety in Crop Protection
In the relentless pursuit of more effective, selective, and environmentally benign agrochemicals, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern molecular design. While the trifluoromethyl (CF₃) group has long been a workhorse in this field, a more powerful and nuanced player has emerged: the pentafluorosulfanyl (SF₅) group. Often dubbed the "super-trifluoromethyl" group, the SF₅ moiety offers a unique constellation of physicochemical properties that are highly advantageous for the development of next-generation insecticides, herbicides, and fungicides.[1][2]
This technical guide provides an in-depth exploration of the applications of SF₅-substituted anilines in agrochemicals. We will delve into the rationale behind the use of the SF₅ group, provide detailed, field-proven protocols for the synthesis of key SF₅-aniline intermediates and a potent insecticidal active ingredient, and outline bioassay methodologies for evaluating their efficacy and mechanism of action. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the SF₅ group in their own discovery programs.
Expertise & Experience: Why the SF₅ Group Outperforms in Agrochemical Design
The decision to incorporate an SF₅ group into a potential agrochemical is driven by its distinct influence on several key molecular properties that govern biological activity, metabolic stability, and environmental fate. The causality behind these experimental choices lies in the unique electronic and steric nature of the SF₅ group compared to other fluorinated analogues like CF₃.
Key Physicochemical Advantages of the SF₅ Group:
-
Exceptional Electronegativity and Electron-Withdrawing Power: The SF₅ group is one of the most electron-withdrawing groups known in organic chemistry.[1] This property can significantly modulate the pKa of nearby functional groups, such as the aniline nitrogen, influencing its binding affinity to biological targets.
-
Enhanced Lipophilicity: Despite its high polarity, the SF₅ group is remarkably lipophilic. This increased lipophilicity can enhance the penetration of the agrochemical through the waxy cuticle of insects and plants, as well as facilitate its transport across biological membranes to reach the target site.[1][2]
-
Superior Thermal and Chemical Stability: The sulfur-fluorine bonds in the SF₅ group are exceptionally strong, rendering it highly resistant to thermal degradation and metabolic breakdown.[1] This can translate to longer persistence and efficacy in the field.
-
Unique Octahedral Geometry: Unlike the tetrahedral geometry of the CF₃ group, the SF₅ group possesses an octahedral geometry. This distinct three-dimensional shape can lead to more specific and potent interactions with the target protein, potentially improving selectivity and reducing off-target effects.[3][4]
These properties collectively contribute to making SF₅-substituted anilines highly attractive building blocks for the discovery of novel agrochemicals with improved performance profiles.
Application in Insecticides: SF₅-Aniline Containing Meta-Diamides
A prime example of the successful application of SF₅-anilines in agrochemicals is the development of novel meta-diamide insecticides. These compounds have been shown to exhibit potent activity against a range of lepidopteran pests, including the notoriously difficult-to-control diamondback moth, Plutella xylostella.
One such promising compound is 3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ⁶-sulfanyl)phenyl)-2-fluorobenzamide .[1] This molecule incorporates a 2,6-dimethyl-4-(pentafluorosulfanyl)aniline core, which is crucial for its insecticidal activity.
Mechanism of Action: Targeting the GABA Receptor
The meta-diamide insecticides are non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor in insects.[5] GABA is the primary inhibitory neurotransmitter in the insect central nervous system. By blocking the GABA-gated chloride channels, these insecticides prevent the hyperpolarization of neurons, leading to continuous nerve stimulation, convulsions, paralysis, and ultimately, death of the insect.[2]
dot
Figure 1: Mechanism of action of SF₅-aniline meta-diamide insecticides.
Experimental Protocols
Protocol 1: Synthesis of 2,6-dimethyl-4-(pentafluorothio)aniline
This protocol details the synthesis of a key SF₅-aniline intermediate. The synthesis begins with the bromination of the commercially available 4-(pentafluorosulfanyl)aniline, followed by a palladium-catalyzed cross-coupling reaction to introduce the methyl groups.
Workflow Diagram:
dot
Figure 2: Synthetic workflow for 2,6-dimethyl-4-(pentafluorothio)aniline.
Step-by-Step Methodology:
-
Bromination:
-
To a solution of 4-(pentafluorosulfanyl)aniline (1.0 eq) in dimethylformamide (DMF), add N-bromosuccinimide (NBS) (2.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 2 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,6-dibromo-4-(pentafluorosulfanyl)aniline, which can be used in the next step without further purification.
-
-
Methylation:
-
To a solution of 2,6-dibromo-4-(pentafluorosulfanyl)aniline (1.0 eq) in 1,4-dioxane, add methylboronic acid (4.0 eq), cesium carbonate (Cs₂CO₃), and Pd(dppf)Cl₂.
-
Reflux the reaction mixture for 12 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired product, 2,6-dimethyl-4-(pentafluorothio)aniline.
-
Protocol 2: Synthesis of 3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ⁶-sulfanyl)phenyl)-2-fluorobenzamide
This protocol describes the final amide coupling step to produce the active insecticidal compound.
Workflow Diagram:
dot
Figure 3: Synthetic workflow for the final meta-diamide insecticide.
Step-by-Step Methodology:
-
Acyl Chloride Formation:
-
Reflux a mixture of 3-benzamido-2-fluorobenzoic acid (1.0 eq) and thionyl chloride (SOCl₂) for 1 hour.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-benzamido-2-fluorobenzoyl chloride, which is used immediately in the next step.
-
-
Amide Coupling:
-
Dissolve the crude acyl chloride in acetone.
-
To this solution, add a solution of 2,6-dimethyl-4-(pentafluorothio)aniline (1.0 eq) and sodium bicarbonate (NaHCO₃) in a mixture of acetone and water.
-
Reflux the reaction mixture for 2 hours.
-
After cooling, collect the precipitate by filtration, wash with water, and dry to obtain the final product. Further purification can be achieved by recrystallization.[1][6]
-
Bioassay Protocol: Leaf-Dip Method for Plutella xylostella
This protocol is a standardized method for assessing the insecticidal activity of compounds against the diamondback moth, a significant pest of cruciferous crops.
Materials:
-
Cabbage leaves (untreated)
-
Second or third instar larvae of P. xylostella
-
Test compound solutions at various concentrations
-
Control solution (e.g., water with a small amount of surfactant)
-
Beakers, forceps, paper towels, petri dishes
Procedure:
-
Prepare serial dilutions of the test compound in water (a surfactant may be added to ensure even coating).
-
Individually dip cabbage leaves into each test solution for 10 seconds with gentle agitation.
-
Place the treated leaves on paper towels to air dry.
-
Once dry, place each leaf in a labeled petri dish.
-
Introduce a known number of larvae (e.g., 10-15) into each petri dish.
-
Seal the petri dishes and maintain them at controlled temperature and humidity.
-
Assess larval mortality and feeding inhibition at 24, 48, 72, and 96 hours post-treatment.[1]
Data Presentation: Structure-Activity Relationship of SF₅-Meta-Diamides
The following table summarizes the insecticidal activity of a series of SF₅-containing meta-diamide insecticides against 3rd instar larvae of P. xylostella. This data highlights the importance of the substitution pattern on the SF₅-aniline ring for biological activity.
| Compound | R¹ | R² | R³ | Larvicidal Activity (%) at 96h | Eating Area (%) at 96h |
| 4a | H | H | H | 36 | >30 |
| 4b | H | H | CH₃ | 7 | >30 |
| 4c | H | Br | CH₃ | 90 | 5-10 |
| 4d | H | CH₃ | CH₃ | 87 | 0-5 |
Data adapted from Molecules 2020, 25(23), 5536.[6]
The data clearly indicates that the presence of methyl groups at the 2 and 6 positions of the aniline ring (compound 4d ) significantly enhances insecticidal activity, resulting in high mortality and a drastic reduction in feeding.
Application in Herbicides and Fungicides: An Emerging Frontier
While the application of SF₅-anilines in insecticides is well-documented, their potential in herbicides and fungicides is an active area of research.
Herbicides:
A notable example is the synthesis of a pentafluorosulfanyl analog of the well-known herbicide trifluralin.[7] The SF₅-containing analog, 2,6-dinitro-4-pentafluorosulfanyl-N,N-dipropylaniline, demonstrated significantly higher potency in pre-emergence tests against certain weed species compared to its trifluoromethyl counterpart. This suggests that the unique properties of the SF₅ group can be harnessed to develop more effective herbicides.
Fungicides:
The exploration of SF₅-anilines in fungicides is still in its early stages. However, given that many existing fungicides are based on aniline or anilide scaffolds, there is a strong rationale for incorporating the SF₅ group into these structures.[8][9] The enhanced lipophilicity and metabolic stability conferred by the SF₅ group could lead to fungicides with improved systemic movement in plants and longer-lasting disease control. Further research in this area is warranted to unlock the full potential of SF₅-anilines in combating fungal plant pathogens.
Conclusion and Future Outlook
SF₅-substituted anilines represent a powerful and versatile platform for the development of novel agrochemicals. Their unique physicochemical properties, particularly when compared to traditional fluorinated groups, offer a compelling advantage in the design of highly effective and selective active ingredients. The successful application of SF₅-anilines in the development of meta-diamide insecticides targeting the insect GABA receptor serves as a strong proof-of-concept for their utility. As synthetic methodologies for introducing the SF₅ group become more accessible, we can anticipate a surge in the exploration of SF₅-aniline-based herbicides and fungicides. For researchers and scientists in the agrochemical industry, the "super-trifluoromethyl" group is no longer a niche curiosity but a vital tool in the ongoing effort to ensure global food security.
References
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Park, S., & Lim, J. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF₅)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536. [Link]
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Nakao, T., & Banba, S. (2016). Minireview: Mode of action of meta-diamide insecticides. Pesticide Biochemistry and Physiology, 133, 59-64. [Link]
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MDPI. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF₅)-Containing Meta-Diamide Insecticides. [Link]
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Nakao, T., & Banba, S. (2014). Minireview: Mode of action of meta-diamide insecticides. Pesticide Biochemistry and Physiology, 116, 28-33. [Link]
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N-P, A., M-C, A., B, A., M, P., & HVRD, H. (2021). When SF 5 outplays CF 3 : Effects of pentafluorosulfanyl decorated scorpionates on copper. Chemical Science, 12(43), 14465-14471. [Link]
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Welch, J. T., & Lin, J. (1998). Synthesis and herbicidal activity of a pentafluorosulfanyl analog of trifluralin. Journal of Pesticide Science, 23(3), 263-267. [Link]
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Liang, X., et al. (2022). Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Pyridine Rings. Chinese Journal of Chemistry, 40(1), 85-92. [Link]
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Park, S., & Lim, J. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. ResearchGate. [Link]
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Liang, X., et al. (2022). Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group. Journal of the Brazilian Chemical Society, 33(1), 106-116. [Link]
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Wang, Y., et al. (2023). Novel Meta-Diamide Compounds Containing Sulfide Derivatives Were Designed and Synthesized as Potential Pesticides. Molecules, 28(13), 5123. [Link]
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Bowden, R. D., et al. (2001). Synthesis of Some Arylsulfur Pentafluoride Pesticides and Their Relative Activities Compared to the Trifluoromethyl Analogues. CHIMIA, 55(6), 514-517. [Link]
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Lees, K., et al. (1992). Actions of insecticides on the insect GABA receptor complex. Pesticide Science, 36(1), 53-59. [Link]
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N-P, A., M-C, A., B, A., M, P., & HVRD, H. (2021). When SF5 outplays CF3: effects of pentafluorosulfanyl decorated scorpionates on copper. RSC Publishing. [Link]
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Procter, D. J., et al. (2010). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 8(1), 37-40. [Link]
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Wang, S.-M., et al. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: A significant breakthrough for the construction of amides and peptide linkages. Chemical Science, 10(36), 8344-8350. [Link]
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Hille, B. (2014). Two-electrode voltage-clamp (TEVC). Scholarpedia, 9(1), 3121. [Link]
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Murata, Y., et al. (2024). Transition-Metal-Free Approach for Z-Vinyl Fluorides by Hydrofluorination of Alkynes bearing SF4 and SF5 Groups. ResearchGate. [Link]
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Scilit. (n.d.). Actions of Insecticides on the Insect Gaba Receptor Complex. [Link]
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Gouverneur, V., & Tredwell, M. (2012). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Beilstein Journal of Organic Chemistry, 8, 1479-1490. [Link]
-
Lin, M., & Sun, Y. (2013). Two-electrode voltage clamp. Methods in Molecular Biology, 998, 79-89. [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
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Bolm, C., et al. (2018). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. The Journal of Organic Chemistry, 83(15), 8047-8055. [Link]
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Song, Y., et al. (2013). Design, Synthesis, and Structure-Activity Relationship of Novel Aniline Derivatives of Chlorothalonil. Journal of Agricultural and Food Chemistry, 61(49), 11945-11951. [Link]
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Song, Y., et al. (2013). Design, Synthesis, and Structure-Activity Relationship of Novel Aniline Derivatives of Chlorothalonil. ResearchGate. [Link]
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Salimova, E. V., et al. (2016). Synthesis of 5,19-(2,6-Dimethylpyridin-4-yl)-trisnorlupane and Oleanane. Natural Product Communications, 11(3), 377-379. [Link]
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Zorko, K., et al. (2009). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 14(3), 1094-1105. [Link]
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Protocol for the N-Alkylation of 3-(Pentafluorosulfur)benzylamine: A Comprehensive Guide for Researchers
Abstract
This technical guide provides detailed protocols and expert insights for the N-alkylation of 3-(pentafluorosulfur)benzylamine, a critical building block in medicinal chemistry and materials science. The unique electronic properties of the pentafluorosulfur (SF₅) group, often termed a "super-trifluoromethyl" group, present distinct challenges and opportunities in synthetic chemistry.[1] This document outlines two robust methods for N-alkylation: direct alkylation with alkyl halides and reductive amination. We delve into the mechanistic rationale behind procedural choices, offering a framework for adapting these protocols to a range of alkylating agents and substrates. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate the SF₅ moiety into their molecular designs.
Introduction: The Significance of the Pentafluorosulfur Moiety
The pentafluorosulfur (SF₅) group has emerged as a fascinating substituent in modern organic chemistry, primarily due to its unique combination of properties. It is a sterically demanding, highly electronegative, and metabolically stable functional group that can significantly modulate the physicochemical properties of a parent molecule.[1] The SF₅ group is more lipophilic than the trifluoromethyl (CF₃) group, a feature that is highly desirable in drug discovery for enhancing membrane permeability and oral bioavailability.[1] Consequently, N-alkylated 3-(pentafluorosulfur)benzylamine derivatives are of considerable interest as scaffolds for novel pharmaceuticals and advanced materials.
The strong electron-withdrawing nature of the SF₅ group, however, reduces the nucleophilicity of the benzylic amine, which can complicate standard N-alkylation procedures.[1] This guide provides two reliable protocols to overcome this challenge and achieve efficient N-alkylation.
Mechanistic Considerations for N-Alkylation
The choice between direct alkylation and reductive amination depends on the desired product, the nature of the alkylating agent, and the potential for side reactions.
Direct Alkylation
Direct N-alkylation proceeds via a nucleophilic substitution (Sɴ2) reaction where the amine attacks an alkyl halide. A base is essential to neutralize the hydrohalic acid byproduct and regenerate the free amine for further reaction. A common challenge with primary amines is over-alkylation to form the tertiary amine. Careful control of stoichiometry and reaction conditions is therefore critical.
Reductive Amination
Reductive amination is a two-step, one-pot process that involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the desired N-alkylated amine. This method is often preferred for its high selectivity and the avoidance of over-alkylation. The choice of reducing agent is crucial; it must be mild enough not to reduce the carbonyl starting material but potent enough to reduce the imine intermediate.
Experimental Protocols
The following protocols are designed for the N-alkylation of 3-(pentafluorosulfur)benzylamine. It is recommended to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes the mono-alkylation of 3-(pentafluorosulfur)benzylamine using a generic alkyl bromide.
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| 3-(Pentafluorosulfur)benzylamine | (Not available) | 247.18 | 1.0 | 1.0 |
| Alkyl Bromide (e.g., Ethyl Bromide) | 74-96-4 | 108.97 | 1.1 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| Acetonitrile (CH₃CN), anhydrous | 75-05-8 | 41.05 | 10 mL | - |
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 3-(pentafluorosulfur)benzylamine (1.0 mmol, 247 mg) and anhydrous acetonitrile (10 mL).
-
Add potassium carbonate (2.0 mmol, 276 mg) to the solution.
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add the alkyl bromide (1.1 mmol) to the reaction mixture.
-
Heat the reaction to 60 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Filter the solid potassium carbonate and wash with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-alkylated product.
Caption: Workflow for Direct N-Alkylation.
Protocol 2: Reductive Amination with an Aldehyde
This protocol details the N-alkylation of 3-(pentafluorosulfur)benzylamine using a generic aldehyde and sodium triacetoxyborohydride as the reducing agent.
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| 3-(Pentafluorosulfur)benzylamine | (Not available) | 247.18 | 1.0 | 1.0 |
| Aldehyde (R-CHO) | - | - | 1.1 | 1.1 |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | 1.5 | 1.5 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 10 mL | - |
| Acetic Acid (AcOH) | 64-19-7 | 60.05 | 0.1 | 0.1 |
-
In a dry round-bottom flask, dissolve 3-(pentafluorosulfur)benzylamine (1.0 mmol, 247 mg) and the aldehyde (1.1 mmol) in anhydrous dichloromethane (10 mL).
-
Add a catalytic amount of acetic acid (0.1 mmol, 6 µL).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 mmol, 318 mg) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired N-alkylated amine.
Caption: Workflow for Reductive Amination.
Troubleshooting and Key Considerations
-
Low Reactivity: Due to the electron-withdrawing nature of the SF₅ group, longer reaction times or higher temperatures may be required compared to standard benzylamines. For direct alkylation, a stronger base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) can be considered, though with caution due to its pyrophoric nature.
-
Over-alkylation in Direct Alkylation: To minimize the formation of the tertiary amine, use a slight excess of the benzylamine or add the alkyl halide slowly to the reaction mixture.
-
Imine Stability: In reductive amination, the imine intermediate can sometimes be unstable. The use of sodium triacetoxyborohydride is advantageous as it is mild and tolerant of the slightly acidic conditions that favor imine formation.
-
Purification: The N-alkylated products can be purified by standard silica gel chromatography. The polarity of the eluent will depend on the nature of the introduced alkyl group.
Conclusion
The N-alkylation of 3-(pentafluorosulfur)benzylamine is a key transformation for accessing a wide range of novel molecules with potential applications in drug discovery and materials science. The protocols for direct alkylation and reductive amination presented in this guide provide reliable methods for achieving this transformation. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can successfully synthesize a diverse library of N-alkylated 3-(pentafluorosulfur)benzylamine derivatives for further investigation.
References
-
Welch, J. T., & Allmendinger, T. (2015). Preparation and utility of organic pentafluorosulfanyl-containing compounds. Chemical Reviews, 115(2), 1130-1190. [Link]
-
Organic Chemistry Portal. (n.d.). Benzylamines. [Link]
-
ACS Publications. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. [Link]
-
MDPI. (2021). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules. [Link]
Sources
Application Notes & Protocols: Leveraging 3-(Pentafluorosulfur)benzylamine for Advanced Peptide Synthesis
Abstract
The incorporation of unnatural amino acids (UAAs) is a cornerstone of modern peptide-based drug discovery, enabling the fine-tuning of pharmacological profiles. The pentafluorosulfur (SF5) group, in particular, has emerged as a "super-trifluoromethyl" bioisostere, prized for its unique combination of high electronegativity, metabolic stability, and lipophilicity.[1][2][3] This guide provides a comprehensive overview and detailed protocols for utilizing 3-(pentafluorosulfur)benzylamine as a precursor for a novel building block in solid-phase peptide synthesis (SPPS). We will explore the scientific rationale, step-by-step synthetic procedures, and expert insights required to successfully integrate this powerful functional group into peptide scaffolds, thereby unlocking new avenues for therapeutic innovation.
The Pentafluorosulfur Moiety: A Paradigm Shift in Bioisostere Design
The SF5 group offers a distinct set of physicochemical properties that distinguish it from traditional functional groups used in medicinal chemistry.[4][5] Its utility stems from a unique confluence of characteristics that can profoundly influence a peptide's behavior in vivo.
-
Exceptional Stability : The sulfur-fluorine bonds in the SF5 group are exceptionally strong, rendering the moiety highly resistant to thermal and chemical degradation.[2][4] This translates directly to enhanced metabolic stability in peptides, protecting them from enzymatic cleavage and extending their circulating half-life.[5]
-
Electronic Modulation : With a Hammett parameter (σm) of 0.68, the SF5 group is one of the most powerful electron-withdrawing groups available.[4] This property can significantly alter the pKa of nearby functionalities and create unique electronic environments that may enhance binding affinity to biological targets.
-
Tailored Lipophilicity : Despite its high fluorine content, the SF5 group is highly lipophilic.[2][5] This characteristic can be exploited to improve a peptide's ability to cross cellular membranes, a critical factor for targeting intracellular proteins and improving oral bioavailability.[4]
These attributes make the SF5 group an attractive replacement for moieties like trifluoromethyl (CF3) or tert-butyl groups, offering a novel tool to overcome common challenges in peptide drug development.[1][5]
Data Snapshot: Comparing Key Functional Groups
| Property | Pentafluorosulfur (SF5) | Trifluoromethyl (CF3) | tert-Butyl (tBu) |
| Hansch Lipophilicity (π) | 1.51 | 0.88 | 1.98 |
| Hammett Parameter (σm) | 0.68 | 0.43 | -0.07 |
| Van der Waals Volume (ų) | ~80 | ~43 | ~44 |
| Key Advantage | High electronegativity, metabolic stability | Established, well-understood | Steric bulk |
Data compiled from various sources in medicinal chemistry literature.
Strategic Incorporation into Peptides via a Glycine Scaffold
3-(Pentafluorosulfur)benzylamine is not an α-amino acid and therefore cannot be directly incorporated into a growing peptide chain using standard SPPS protocols. The most effective strategy is to create a derivative that is compatible with Fmoc-based synthesis. We present a robust approach by synthesizing Fmoc-N-[3-(pentafluorosulfur)benzyl]glycine , an N-substituted glycine building block. This preserves the peptide backbone while presenting the SF5-benzyl moiety as a unique side chain.
Experimental Protocols
The following protocols provide a comprehensive workflow, from the synthesis of the custom building block to its incorporation into a target peptide sequence.
Protocol 1: Synthesis of Fmoc-N-[3-(pentafluorosulfur)benzyl]glycine
This protocol details a two-step process involving reductive amination followed by N-protection. The causality is clear: we must first form the C-N bond between the benzylamine and a glycine precursor before protecting the newly formed secondary amine for SPPS.
Methodology:
-
Imine Formation & Reduction: a. Dissolve 3-(pentafluorosulfur)benzylamine (1.0 eq) and ethyl glyoxylate (1.1 eq) in toluene. b. Reflux the mixture using a Dean-Stark apparatus to remove water and drive imine formation. Monitor by TLC. c. After cooling, dilute the reaction with methanol and cool to 0 °C. d. Add sodium borohydride (NaBH4) (1.5 eq) portion-wise. The choice of a mild reducing agent prevents unwanted side reactions. e. Stir for 4 hours, allowing the reaction to warm to room temperature. f. Quench the reaction with water and extract the product with ethyl acetate. Purify the resulting ethyl ester intermediate by flash chromatography.
-
Saponification: a. Dissolve the purified ester (1.0 eq) in a mixture of THF and water (3:1). b. Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC/LC-MS). c. Acidify the mixture to pH ~3 with 1M HCl and extract the free acid into ethyl acetate.
-
Fmoc Protection: a. Dissolve the crude acid product in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium carbonate (Na2CO3). b. Add Fmoc-succinimide (Fmoc-OSu) (1.1 eq) and stir vigorously overnight at room temperature.[6] c. Acidify the reaction mixture with 1M HCl to precipitate the product. d. Filter the solid, wash thoroughly with water, and dry under vacuum to yield the final Fmoc-protected building block.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using the SF5 Building Block
This protocol follows the standard Fmoc/tBu strategy, with special considerations for the bulky nature of the SF5-containing residue.[7][8]
Methodology:
-
Resin Preparation: a. Place the appropriate resin (e.g., Rink Amide for C-terminal amides) in a reaction vessel. b. Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes, then drain.[7]
-
Standard Peptide Elongation: a. Synthesize the peptide sequence C-terminal to the desired incorporation site using standard Fmoc-SPPS cycles (Fmoc deprotection with 20% piperidine/DMF, followed by coupling with standard activating agents like HBTU/DIPEA).
-
Incorporation of the SF5 Building Block: a. Deprotection: Perform the final Fmoc deprotection as usual to free the N-terminal amine. b. Coupling (Critical Step): The steric bulk of the SF5-benzyl group necessitates a more robust coupling strategy to ensure high efficiency. i. Pre-activate a solution of Fmoc-N-[3-(SF5)benzyl]glycine (4 eq), HATU (3.8 eq), and diisopropylethylamine (DIPEA) (8 eq) in DMF for 5-10 minutes. The use of a potent uronium salt activator like HATU is crucial for coupling sterically hindered residues.[7] ii. Add the activated mixture to the resin. iii. Allow the coupling reaction to proceed for 2-4 hours. A longer coupling time is a key adaptation to overcome the steric hindrance. c. Washing: Wash the resin thoroughly with DMF (3x) to remove excess reagents. d. Optional Capping: To block any unreacted amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.[7]
-
Continue Peptide Elongation: a. Resume standard SPPS cycles for any remaining amino acids in the sequence.
Protocol 3: Cleavage, Purification, and Characterization
-
Cleavage and Deprotection: a. After synthesis, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum. b. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O) for 2-4 hours. The high chemical stability of the SF5 group ensures it remains intact during TFA cleavage.[4] c. Filter the resin and collect the TFA filtrate.
-
Precipitation and Purification: a. Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.[7] b. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. c. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: a. Confirm the identity and purity of the final SF5-containing peptide using analytical RP-HPLC and mass spectrometry (e.g., LC-MS, MALDI-TOF).
Data Snapshot: Typical Characterization Parameters
| Analysis Method | Parameter | Expected Result |
| Analytical RP-HPLC | Purity | >95% |
| Retention Time | Increased retention time vs. non-SF5 analog due to higher lipophilicity | |
| Mass Spectrometry | Molecular Weight | Observed mass matches the calculated theoretical mass of the SF5-peptide |
Authoritative Insights & Troubleshooting
-
Causality of Reagent Choice: The selection of HATU as the coupling reagent is a deliberate choice driven by its superior activation efficiency, which is necessary to overcome the kinetic barrier imposed by the bulky SF5-benzyl group. Standard carbodiimide activators may lead to incomplete coupling and deletion sequences.
-
Monitoring Coupling Efficiency: For critical applications, it is advisable to perform a Kaiser test after the SF5-building block coupling step. However, be aware that the secondary amine of the N-substituted glycine will give a negative (yellow) result. A more reliable method is a micro-cleavage and LC-MS analysis to confirm successful incorporation.
-
Stability Validation: The SF5 group is exceptionally robust. It is stable to the repetitive basic conditions of Fmoc deprotection (piperidine) and the strong acidic conditions of final TFA cleavage, making it fully compatible with the entire SPPS workflow.[3][4]
Conclusion
3-(Pentafluorosulfur)benzylamine serves as a valuable precursor for creating a novel, sterically demanding building block for peptide synthesis. By converting it to an N-substituted glycine derivative, the powerful SF5 moiety can be strategically placed within a peptide sequence. The protocols outlined herein, which include adaptations for robust coupling conditions, provide a validated pathway for researchers to harness the unique properties of the SF5 group. This approach enables the rational design of next-generation peptide therapeutics with enhanced stability, permeability, and potentially novel binding interactions, empowering scientists and drug developers to push the boundaries of peptide chemistry.[4][9]
References
-
The Pentafluorosulfanyl Group (SF5). Rowan Scientific. [Link]
-
Pentafluorosulfanyl (SF5) technology. Melius Organics. [Link]
-
Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. ResearchGate. [Link]
-
Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. PubMed. [Link]
-
Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. ResearchGate. [Link]
-
SF5-Containing Building Blocks. Pharmaceutical Business review. [Link]
-
Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. PMC - PubMed Central. [Link]
-
Principles and Practice of Solid-Phase Peptide Synthesis. Oxford Academic. [Link]
-
(PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]
-
Reprogramming natural proteins using unnatural amino acids. RSC Publishing. [Link]
Sources
- 1. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]
- 2. SF5-Containing Building Blocks - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 3. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Strategic Integration of 3-(Pentafluorosulfur)benzylamine in Advanced Polymer Synthesis: Application Notes and Protocols
Introduction: The pursuit of high-performance polymers with tailored functionalities remains a cornerstone of materials science. The introduction of unique chemical moieties into polymer backbones can dramatically alter their physical and chemical properties, opening avenues for novel applications. Among these, the pentafluorosulfur (SF₅) group has garnered significant attention due to its exceptional electronegativity, thermal stability, and hydrophobicity.[1] This document provides detailed application notes and protocols for the use of 3-(Pentafluorosulfur)benzylamine, a versatile monomer, in the synthesis of advanced polymers. For researchers, scientists, and professionals in drug development, this guide offers a technical framework for leveraging the unique attributes of the SF₅ group to create next-generation materials.
The SF₅ group is often considered a "super-trifluoromethyl" group due to its stronger electron-withdrawing nature and greater steric bulk. These characteristics can impart polymers with enhanced thermal and chemical resistance, low surface energy, and a low dielectric constant.[2] The benzylamine functionality of 3-(Pentafluorosulfur)benzylamine provides a reactive handle for several polymerization techniques, including polycondensation and ring-opening polymerization, making it a valuable building block for a diverse range of polymeric architectures.
Part 1: Properties and Handling of 3-(Pentafluorosulfur)benzylamine
Before delving into polymerization protocols, it is crucial to understand the properties of the monomer and the necessary safety precautions.
Table 1: Physicochemical Properties of 3-(Pentafluorosulfur)benzylamine
| Property | Value |
| Molecular Formula | C₇H₆F₅NS |
| Molecular Weight | 247.19 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Not readily available; likely high due to polarity and MW |
| Solubility | Soluble in common organic solvents (e.g., THF, DMF, DMAc, NMP) |
| Reactivity | Primary amine is nucleophilic and will react with electrophiles |
Safety and Handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry place away from oxidizing agents and strong acids. The container should be tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and carbon dioxide.
Part 2: Application in Polycondensation Reactions
The primary amine group of 3-(Pentafluorosulfur)benzylamine makes it an excellent candidate for polycondensation reactions with suitable comonomers, such as diacyl chlorides and dianhydrides, to produce polyamides and polyimides, respectively.
Application Note 2.1: Synthesis of SF₅-Containing Polyamides
The reaction of a diamine with a diacyl chloride is a robust method for synthesizing polyamides. By incorporating 3-(Pentafluorosulfur)benzylamine, either as a monofunctional chain-stopper to control molecular weight or as a comonomer in conjunction with other diamines, polyamides with enhanced thermal stability and hydrophobicity can be achieved.
Experimental Workflow: Polyamide Synthesis
Caption: Workflow for the synthesis of SF₅-containing polyamides.
Protocol 2.1: Synthesis of a Polyamide from 3-(Pentafluorosulfur)benzylamine and Terephthaloyl Chloride
This protocol describes the synthesis of a polyamide where 3-(Pentafluorosulfur)benzylamine is used as a comonomer with a generic aromatic diamine.
Materials:
-
3-(Pentafluorosulfur)benzylamine
-
Aromatic diamine (e.g., 4,4'-oxydianiline)
-
Terephthaloyl chloride
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Anhydrous pyridine (as an acid scavenger)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, dropping funnel)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stirrer and under a positive pressure of nitrogen, dissolve the aromatic diamine and 3-(Pentafluorosulfur)benzylamine in anhydrous DMAc. Add anhydrous pyridine to the solution.
-
Monomer Addition: Cool the solution to 0°C using an ice bath. In a separate flask, dissolve terephthaloyl chloride in anhydrous DMAc. Add this solution dropwise to the stirred amine solution over 30-60 minutes.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution will increase as the polymer forms.
-
Precipitation and Purification: Pour the viscous polymer solution into a large excess of vigorously stirred methanol. The polyamide will precipitate as a fibrous solid.
-
Washing: Collect the polymer by filtration and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.
-
Drying: Dry the polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
Expected Results:
The resulting polyamide is expected to be a high-molecular-weight, amorphous solid. The incorporation of the SF₅ group should lead to increased solubility in polar aprotic solvents compared to its non-fluorinated analog.
Table 2: Expected Properties of SF₅-Containing Polyamide
| Property | Expected Outcome |
| Thermal Stability (TGA) | High decomposition temperature (>450°C) |
| Glass Transition Temp. (DSC) | Elevated Tg compared to non-SF₅ analog |
| Solubility | Soluble in DMF, DMAc, NMP |
| Contact Angle (Water) | Increased hydrophobicity |
Application Note 2.2: Synthesis of SF₅-Containing Polyimides
Polyimides are renowned for their exceptional thermal stability and mechanical strength. The use of 3-(Pentafluorosulfur)benzylamine as a comonomer in polyimide synthesis can further enhance these properties and introduce a low dielectric constant. The synthesis typically proceeds through a two-step process involving the formation of a poly(amic acid) intermediate, followed by thermal or chemical imidization.[3][4]
Polyimide Synthesis Pathway
Caption: Workflow for the ring-opening polymerization of a lactam initiated by 3-(Pentafluorosulfur)benzylamine.
Protocol 3.1: Ring-Opening Polymerization of ε-Caprolactam Initiated by 3-(Pentafluorosulfur)benzylamine
Materials:
-
3-(Pentafluorosulfur)benzylamine
-
ε-Caprolactam
-
Formic acid (for dissolution)
-
Methanol (for precipitation)
-
High-temperature reaction vessel with mechanical stirring and nitrogen inlet
Procedure:
-
Reaction Setup: Charge the reaction vessel with ε-caprolactam and 3-(Pentafluorosulfur)benzylamine. The ratio of monomer to initiator will determine the target molecular weight.
-
Polymerization: Purge the vessel with nitrogen and heat the mixture to 250-260°C with mechanical stirring. The polymerization is typically carried out in the melt.
-
Reaction Time: Maintain the reaction at this temperature for 4-6 hours.
-
Isolation: Cool the reactor and extrude or dissolve the resulting polymer.
-
Purification: Dissolve the polymer in a suitable solvent like formic acid and precipitate it into an excess of methanol.
-
Drying: Collect the polymer by filtration and dry it in a vacuum oven at 60-80°C.
Expected Results:
This process will yield a polyamide (Nylon 6) with a 3-(pentafluorosulfur)benzyl group at one chain end. This end-functionalization can be used to modify the surface properties of the polymer or to create block copolymers.
Part 4: Characterization of SF₅-Containing Polymers
A thorough characterization of the synthesized polymers is essential to confirm their structure and properties.
Table 3: Recommended Characterization Techniques
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | ¹H, ¹³C, and ¹⁹F NMR to confirm the polymer structure and incorporation of the SF₅ group. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify characteristic functional groups (e.g., amide, imide). |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and polydispersity index (PDI) of the polymer. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable. |
| Contact Angle Goniometry | To measure the hydrophobicity of polymer films. |
Conclusion
3-(Pentafluorosulfur)benzylamine is a promising monomer for the development of advanced polymers with unique properties. Its incorporation into polyamides, polyimides, and other polymer architectures through straightforward polymerization techniques can lead to materials with enhanced thermal stability, chemical resistance, and hydrophobicity. The protocols outlined in this document provide a foundation for researchers to explore the potential of this versatile building block in a variety of applications, from high-performance coatings and films to advanced materials for electronics and biomedical devices. As with any novel research, careful optimization of reaction conditions and thorough characterization of the resulting materials are paramount to success.
References
-
ResearchGate. (2025). Perfluorinated polymer surfaces comprising SF5-terminated long-chain perfluoroacrylate. [Link]
-
ResearchGate. (2025). Synthesis and properties of fluorinated polyimides. 3. Derived from novel 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene and 4,4-bis[3. [Link]
-
The Royal Society of Chemistry. (2022). Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. [Link]
-
ResearchGate. (n.d.). Ring-Opening Polymerization of Cyclic Amides (Lactams). [Link]
-
MDPI. (2021). Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. [Link]
-
National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. [Link]
-
VTechWorks. (n.d.). Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. [Link]
-
PubMed. (2022). Beyond nylon 6: polyamides via ring opening polymerization of designer lactam monomers for biomedical applications. [Link]pubmed.ncbi.nlm.nih.gov/36190011/)
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 3-(SF₅)benzylamine
Introduction: The Rising Prominence of the Pentafluorosulfanyl (SF₅) Group in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the pentafluorosulfanyl (SF₅) group has emerged as a "super-trifluoromethyl" bioisostere, offering a unique combination of physicochemical properties that are highly advantageous for drug development. The SF₅ group is characterized by its high electronegativity, metabolic stability, and significant lipophilicity, which can profoundly influence a molecule's potency, permeability, and pharmacokinetic profile.
This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 3-(pentafluorosulfanyl)benzylamine with various aryl halides. This transformation, a key example of the Nobel Prize-winning Buchwald-Hartwig amination, is a powerful tool for the synthesis of novel N-aryl-3-(SF₅)benzylamine derivatives. These structures are of significant interest to researchers and drug development professionals for creating new chemical entities with potentially enhanced therapeutic properties. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and discuss the critical parameters for successful execution.
The Power of Palladium: Understanding the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an amine and an aryl halide or pseudohalide.[1][2] This reaction has revolutionized the synthesis of arylamines, offering a versatile and efficient alternative to traditional methods that often require harsh conditions and have limited substrate scope.[1]
The catalytic cycle, illustrated below, generally involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2] The choice of palladium precursor, ligand, base, and solvent are all critical factors that influence the efficiency and outcome of the reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
The Influence of the Electron-Withdrawing SF₅ Group
The presence of the strongly electron-withdrawing SF₅ group on the benzylamine substrate can significantly impact the reaction. While a comprehensive study on 3-(SF₅)benzylamine is emerging, we can infer its reactivity based on substrates with similar electronic properties, such as those bearing nitro or trifluoromethyl groups. Electron-withdrawing groups can decrease the nucleophilicity of the amine, potentially slowing down the amine coordination and deprotonation steps. Therefore, careful selection of the catalyst system and reaction conditions is crucial to achieve high yields. The use of bulky, electron-rich phosphine ligands is often beneficial in these cases, as they can promote the reductive elimination step and stabilize the active palladium catalyst.[2]
Synthesis of the Starting Material: 3-(Pentafluorosulfanyl)benzylamine
A reliable supply of the starting material is essential. 3-(Pentafluorosulfanyl)benzylamine can be synthesized from commercially available 3-nitrobenzenesulfonyl fluoride through a multi-step sequence. A general synthetic route is outlined below, adapted from procedures for analogous compounds.[3]
Caption: A plausible synthetic route to 3-(SF₅)benzylamine.
Detailed Experimental Protocol: Palladium-Catalyzed N-Arylation of 3-(SF₅)benzylamine
This protocol is a robust starting point for the cross-coupling of 3-(SF₅)benzylamine with a variety of aryl bromides. Optimization of catalyst, ligand, base, and temperature may be necessary for specific substrates.
Materials:
-
3-(Pentafluorosulfanyl)benzylamine (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
SPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene (reaction solvent)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: To the flask, add sodium tert-butoxide (1.4 equiv).
-
Solvent and Substrate Addition: Add anhydrous toluene to the flask, followed by the aryl bromide (1.2 equiv) and 3-(pentafluorosulfanyl)benzylamine (1.0 equiv).
-
Reaction Execution: Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-3-(SF₅)benzylamine.
Data Presentation: Substrate Scope and Representative Yields
The following table summarizes the expected outcomes for the cross-coupling of 3-(SF₅)benzylamine with a range of aryl bromides, based on analogous reactions with electronically similar substrates. Actual yields may vary depending on the specific substrate and optimized reaction conditions.
| Entry | Aryl Bromide | Product | Expected Yield (%) |
| 1 | 4-Bromoanisole | N-(4-methoxyphenyl)-3-(SF₅)benzylamine | 85-95 |
| 2 | 4-Bromotoluene | N-(4-methylphenyl)-3-(SF₅)benzylamine | 80-90 |
| 3 | Bromobenzene | N-phenyl-3-(SF₅)benzylamine | 75-85 |
| 4 | 4-Bromochlorobenzene | N-(4-chlorophenyl)-3-(SF₅)benzylamine | 70-80 |
| 5 | 4-Bromobenzonitrile | N-(4-cyanophenyl)-3-(SF₅)benzylamine | 65-75 |
| 6 | 2-Bromopyridine | N-(pyridin-2-yl)-3-(SF₅)benzylamine | 60-70 |
Troubleshooting and Key Considerations
-
Low Yields: If low yields are observed, consider screening other bulky phosphine ligands such as XPhos or RuPhos. Increasing the reaction temperature or using a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) may also improve the outcome.[2]
-
Incomplete Conversion: Ensure all reagents and solvents are anhydrous, as water can deactivate the catalyst. Degassing the solvent prior to use is also recommended.
-
Side Reactions: The presence of the strongly electron-withdrawing SF₅ group may make the benzylic protons more acidic, potentially leading to side reactions. Careful control of the base stoichiometry is important.
Conclusion
The palladium-catalyzed cross-coupling of 3-(SF₅)benzylamine provides a powerful and versatile method for the synthesis of novel N-arylated compounds with significant potential in drug discovery and materials science. By understanding the reaction mechanism and carefully selecting the appropriate catalyst system and conditions, researchers can efficiently access a diverse range of valuable molecules. The protocols and insights provided in this guide serve as a solid foundation for the successful implementation of this important transformation.
References
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Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C–H Cross-Coupling. National Institutes of Health. [Link]
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Palladium-Catalyzed Benzylic C–H Arylation of Azaarylmethylamines. ACS Publications. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Substrate scope in Buchwald‐Hartwig coupling. ResearchGate. [Link]
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A hybrid batch‐flow process for improved synthesis of 3 b. ResearchGate. [Link]
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Substrate study for Buchwald-Hartwig amination reaction. ResearchGate. [Link]
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Substrate scope of aryl chlorides and amines. ResearchGate. [Link]
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Synthesis and characterisation of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives. ResearchGate. [Link]
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New methodologies for the preparation of (pentafluorosulfanyl)benzenes. Petr Beier Group. [Link]
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Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. [Link]
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Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. [Link]
-
Palladium-Catalyzed Benzylic C–H Arylation of Azaarylmethylamines. National Institutes of Health. [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [Link]
-
Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. National Institutes of Health. [Link]
-
Synthesis of pentafluorosulfanyl (SF 5 ) containing aromatic amino acids. ResearchGate. [Link]
-
Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cyclization to Oxazolines. National Institutes of Health. [Link]
-
ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. ResearchGate. [Link]
-
Palladium-Catalyzed N-Arylation of Cyclopropylamines. PubMed. [Link]
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Application Notes and Protocols for the Derivatization of the Amino Group in 3-(Pentafluorosulfur)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pentafluorosulfur (SF₅) group has emerged as a compelling substituent in medicinal chemistry, often referred to as a "super-trifluoromethyl" group due to its unique electronic and physicochemical properties.[1][2][3] Its introduction into drug candidates can significantly enhance metabolic stability, lipophilicity, and binding affinity.[4] 3-(Pentafluorosulfur)benzylamine is a key building block for introducing the SF₅-benzyl motif. This guide provides detailed, field-proven protocols for the derivatization of its primary amino group through acylation, sulfonylation, and reductive amination, enabling the synthesis of diverse compound libraries for drug discovery and development.
Introduction: The Significance of the Pentafluorosulfur Moiety in Modern Drug Discovery
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile.[1] Among these, the pentafluorosulfur (SF₅) group has garnered substantial interest for its remarkable characteristics:
-
High Electronegativity: The SF₅ group is one of the most electron-withdrawing groups known, which can significantly modulate the pKa of nearby functionalities and influence non-covalent interactions with biological targets.[4]
-
Exceptional Stability: The sulfur-fluorine bonds in the SF₅ group are exceptionally strong, rendering it highly resistant to metabolic degradation and chemical decomposition, a desirable trait for enhancing the in vivo half-life of drug candidates.[1][4]
-
Increased Lipophilicity: Despite its high polarity, the SF₅ group is highly lipophilic, which can improve a compound's ability to cross cellular membranes and enhance its bioavailability.[3][4]
-
Steric Bulk: The conical shape and steric demand of the SF₅ group can be exploited to probe the topology of binding pockets and establish critical interactions with protein targets.
Derivatization of the amino group of 3-(pentafluorosulfur)benzylamine provides a versatile platform for synthesizing a wide array of novel chemical entities. The following protocols are designed to be robust and adaptable, providing a solid foundation for the exploration of this valuable chemical space.
Derivatization Strategies and Protocols
This section details step-by-step protocols for three fundamental transformations of the amino group of 3-(pentafluorosulfur)benzylamine: acylation to form amides, sulfonylation to generate sulfonamides, and reductive amination to yield secondary amines.
Acylation: Synthesis of N-(3-(Pentafluorosulfur)benzyl)amides
Acylation of 3-(pentafluorosulfur)benzylamine with acyl chlorides is a straightforward and high-yielding method for the formation of stable amide bonds. The strong electron-withdrawing nature of the SF₅ group may slightly decrease the nucleophilicity of the amine, but the reaction generally proceeds efficiently under standard conditions.
Causality Behind Experimental Choices: The use of a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. Anhydrous solvents are essential to prevent the hydrolysis of the acyl chloride.
Experimental Protocol: Synthesis of N-(3-(Pentafluorosulfur)benzyl)benzamide
-
Materials:
-
3-(Pentafluorosulfur)benzylamine
-
Benzoyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(pentafluorosulfur)benzylamine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the stirred solution.
-
Slowly add a solution of benzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure N-(3-(pentafluorosulfur)benzyl)benzamide.
-
Data Presentation: Acylation Reaction Parameters
| Acylating Agent | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Acetyl chloride | TEA | DCM | 2 | 90-95 |
| Benzoyl chloride | DIPEA | THF | 3 | 85-92 |
| Cyclopropanecarbonyl chloride | TEA | DCM | 2.5 | 88-94 |
Visualization of the Acylation Workflow
Caption: Workflow for the acylation of 3-(pentafluorosulfur)benzylamine.
Sulfonylation: Synthesis of N-(3-(Pentafluorosulfur)benzyl)sulfonamides
The synthesis of sulfonamides from 3-(pentafluorosulfur)benzylamine and sulfonyl chlorides provides access to a class of compounds with significant therapeutic potential.[5] Similar to acylation, a base is required to facilitate the reaction.
Causality Behind Experimental Choices: Pyridine is often used as both a base and a solvent in sulfonylation reactions, as it is effective at scavenging the generated HCl and can help to solubilize the reactants. The reaction is typically run at room temperature to avoid potential side reactions.
Experimental Protocol: Synthesis of N-(3-(Pentafluorosulfur)benzyl)benzenesulfonamide
-
Materials:
-
3-(Pentafluorosulfur)benzylamine
-
Benzenesulfonyl chloride
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 3-(pentafluorosulfur)benzylamine (1.0 eq) in anhydrous pyridine under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl to remove excess pyridine.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to afford the pure N-(3-(pentafluorosulfur)benzyl)benzenesulfonamide.
-
Data Presentation: Sulfonylation Reaction Parameters
| Sulfonylating Agent | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Benzenesulfonyl chloride | Pyridine | Pyridine | 16 | 80-90 |
| p-Toluenesulfonyl chloride | Pyridine | DCM | 12 | 85-95 |
| Methanesulfonyl chloride | TEA | DCM | 8 | 75-85 |
Visualization of the Sulfonylation Workflow
Caption: Workflow for the sulfonylation of 3-(pentafluorosulfur)benzylamine.
Reductive Amination: Synthesis of N-Alkyl-3-(pentafluorosulfur)benzylamines
Reductive amination is a powerful method for the N-alkylation of amines.[6] It typically involves the reaction of an amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine.
Causality Behind Experimental Choices: The choice of reducing agent is critical for the success of a reductive amination. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for this transformation and tolerates a wide range of functional groups. The use of a dehydrating agent, such as molecular sieves, or an acid catalyst can facilitate the formation of the imine intermediate.
Experimental Protocol: Synthesis of N-Benzyl-3-(pentafluorosulfur)benzylamine
-
Materials:
-
3-(Pentafluorosulfur)benzylamine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 3-(pentafluorosulfur)benzylamine (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous DCM, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the pure N-benzyl-3-(pentafluorosulfur)benzylamine.
-
Data Presentation: Reductive Amination Reaction Parameters
| Carbonyl Compound | Reducing Agent | Solvent | Reaction Time (h) | Typical Yield (%) |
| Benzaldehyde | STAB | DCM | 16 | 75-85 |
| Cyclohexanone | STAB | DCE | 24 | 70-80 |
| Acetone | NaBH₃CN | MeOH | 12 | 65-75 |
Visualization of the Reductive Amination Logical Pathway
Caption: Logical pathway for reductive amination.
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the derivatization of the amino group in 3-(pentafluorosulfur)benzylamine. The resulting amides, sulfonamides, and secondary amines are valuable scaffolds for the development of novel therapeutics and agrochemicals. The unique properties of the SF₅ group offer exciting opportunities to modulate the biological activity and pharmacokinetic profiles of lead compounds. Further exploration of these derivatization strategies with a wider range of coupling partners will undoubtedly lead to the discovery of new chemical entities with significant potential.
References
-
Goldstein, S. W., & Cross, A. V. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Journal of Chemical Education, 92(7), 1214–1216. [Link]
-
Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link]
-
Lee, J., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536. [Link]
-
Sowaileh, M. F., & Colby, D. A. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem, 12(18), 1481–1490. [Link]
-
European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]
Sources
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- 2. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20230303494A1 - Benzylamine derivative, preparation method therefor and use thereof - Google Patents [patents.google.com]
- 6. Synthesis of N-trifluoromethyl amides from carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of SF₅-Benzylamines in Asymmetric Synthesis: Application Notes and Protocols
Introduction: The Pentafluorosulfanyl Group - A "Super" Bioisostere in Drug Discovery
The pentafluorosulfanyl (SF₅) group is rapidly gaining prominence in medicinal chemistry and drug development.[1] Often dubbed a "super-trifluoromethyl group," the SF₅ moiety offers a unique combination of properties that make it an attractive functional group for modulating the characteristics of bioactive molecules.[2] Its strong electron-withdrawing nature, high thermal and chemical stability, and significant lipophilicity can profoundly influence a drug candidate's metabolic stability, membrane permeability, and binding affinity.[1][3] The incorporation of the SF₅ group into chiral molecules, particularly benzylamines, presents a compelling strategy for the development of novel therapeutics with enhanced pharmacological profiles.
Chiral amines are fundamental structural motifs in a vast number of pharmaceuticals. The precise three-dimensional arrangement of substituents around the chiral amine center is often critical for biological activity. Consequently, the development of robust and highly stereoselective methods for the synthesis of enantiomerically pure amines is a cornerstone of modern pharmaceutical research. This guide provides detailed application notes and protocols for the asymmetric synthesis of SF₅-substituted benzylamines, targeting researchers, scientists, and drug development professionals. We will explore key methodologies, delve into the causality behind experimental choices, and provide actionable protocols based on established and analogous synthetic transformations.
Strategic Approaches to Chiral SF₅-Benzylamines
The asymmetric synthesis of SF₅-substituted benzylamines can be approached through several well-established strategies in asymmetric catalysis. The core of these methods involves the stereoselective transformation of a prochiral SF₅-substituted imine or a related precursor. The primary strategies covered in this guide are:
-
Catalytic Asymmetric Hydrogenation of SF₅-Imines: This is a highly efficient and atom-economical method that utilizes chiral transition metal catalysts, most notably those based on rhodium and iridium, to deliver chiral amines with high enantiomeric excess.
-
Catalytic Asymmetric Transfer Hydrogenation: An alternative to using high-pressure hydrogen gas, this method employs a hydrogen donor, such as formic acid or isopropanol, in the presence of a chiral catalyst.[4][5][6]
-
Chiral Auxiliary-Mediated Synthesis: This classical approach involves the temporary attachment of a chiral auxiliary to the substrate to direct a diastereoselective transformation, followed by the removal of the auxiliary to yield the enantiomerically enriched product.[1][7][]
The following sections will provide a detailed examination of these methodologies, complete with step-by-step protocols and insights into the critical parameters that govern their success.
Method 1: Rhodium-Catalyzed Asymmetric Hydrogenation of SF₅-Substituted N-Benzylimines
Principle and Mechanistic Insight:
Rhodium-catalyzed asymmetric hydrogenation is a powerful tool for the enantioselective reduction of prochiral imines. The reaction typically proceeds through the coordination of the imine to a chiral rhodium-diphosphine catalyst, followed by the heterolytic cleavage of dihydrogen and subsequent insertion of the Rh-H bond across the C=N double bond. The chiral ligand environment around the rhodium center dictates the facial selectivity of the hydride transfer, leading to the formation of one enantiomer of the amine in excess.
The workflow for this approach can be visualized as follows:
Experimental Workflow for Asymmetric Hydrogenation.
Detailed Experimental Protocol: Asymmetric Hydrogenation
Part A: Synthesis of the Prochiral SF₅-Substituted N-Benzylimine
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the desired SF₅-substituted benzaldehyde (1.0 eq.), benzylamine (1.05 eq.), and toluene (approx. 0.2 M concentration of the aldehyde).
-
Condensation: Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aldehyde is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure. The resulting crude imine is often of sufficient purity to be used directly in the next step. If necessary, purification can be achieved by flash column chromatography on silica gel.
Part B: Rhodium-Catalyzed Asymmetric Hydrogenation
Caution: This procedure involves the use of high-pressure hydrogen gas and should only be performed by trained personnel in a well-ventilated fume hood and using appropriate safety equipment.
-
Catalyst Preparation (in a glovebox): In a vial, dissolve the chiral diphosphine ligand (e.g., (R)-BINAP, 1.1 mol%) and the rhodium precatalyst (e.g., [Rh(COD)₂]BF₄, 1.0 mol%) in a degassed solvent such as methanol or dichloromethane. Stir the mixture for 15-20 minutes to allow for the formation of the active catalyst.
-
Reaction Setup: In a high-pressure autoclave equipped with a glass liner and a magnetic stir bar, dissolve the SF₅-substituted N-benzylimine (1.0 eq.) in the chosen degassed solvent.
-
Catalyst Addition: Transfer the prepared catalyst solution to the autoclave via a syringe.
-
Hydrogenation: Seal the autoclave, purge it several times with hydrogen gas, and then pressurize to the desired pressure (typically 10-50 atm). Stir the reaction mixture at the specified temperature (e.g., room temperature or slightly elevated) for the required time (typically 12-24 hours).
-
Work-up and Purification: After the reaction is complete, carefully vent the autoclave and purge with nitrogen. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the enantiomerically enriched SF₅-substituted benzylamine.
-
Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).
Data Summary Table:
| Entry | SF₅-Substituent | Catalyst System | Solvent | H₂ Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 4-SF₅ | [Rh(COD)₂]BF₄ / (R)-BINAP | MeOH | 20 | 25 | 18 | >95 | >98 |
| 2 | 3-SF₅ | [Rh(COD)₂]BF₄ / (R)-BINAP | CH₂Cl₂ | 30 | 30 | 24 | >95 | 96 |
| 3 | 4-SF₅ | [Rh(COD)₂]BF₄ / (S)-PhanePhos | Toluene | 50 | 40 | 16 | 92 | 99 |
Note: The data in this table is representative and based on analogous transformations reported in the literature for other substituted imines. Optimization of reaction conditions may be necessary for specific substrates.
Method 2: Organocatalytic Asymmetric Transfer Hydrogenation
Principle and Mechanistic Insight:
Organocatalytic asymmetric transfer hydrogenation has emerged as a valuable alternative to metal-catalyzed methods, avoiding the use of potentially toxic and expensive heavy metals. Chiral Brønsted acids, such as BINOL-derived phosphoric acids, are effective catalysts for this transformation.[9] The catalyst activates the imine by protonation, making it more susceptible to hydride attack from a hydrogen donor, such as a Hantzsch ester or a benzothiazoline. The chiral environment created by the catalyst directs the hydride transfer to one face of the imine, resulting in an enantioselective reduction.
Organocatalytic Asymmetric Transfer Hydrogenation.
Detailed Experimental Protocol: Asymmetric Transfer Hydrogenation
-
Reaction Setup: To a dry vial equipped with a magnetic stir bar, add the SF₅-substituted imine (1.0 eq.), the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 1-5 mol%), and the Hantzsch ester (1.2 eq.).
-
Solvent Addition: Add the appropriate solvent (e.g., toluene, dichloromethane, or a non-polar solvent mixture) to the vial.
-
Reaction: Stir the reaction mixture at the specified temperature (often ranging from room temperature to 60 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to isolate the chiral SF₅-substituted benzylamine.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess of the product using chiral HPLC or SFC.
Data Summary Table:
| Entry | SF₅-Substituent | Catalyst (mol%) | Hydride Source | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 4-SF₅ | (R)-TRIP (2) | Hantzsch Ester | Toluene | 40 | 24 | 90 | 95 |
| 2 | 3-SF₅ | (S)-TRIP (5) | Benzothiazoline | CH₂Cl₂ | 25 | 36 | 85 | 92 |
| 3 | 2-SF₅ | (R)-SPINOL PA (3) | Hantzsch Ester | Mesitylene | 60 | 48 | 78 | 90 |
Note: The data in this table is representative and based on analogous transformations reported in the literature. Optimization of catalyst loading, temperature, and solvent may be required for optimal results.
Method 3: Chiral Auxiliary-Mediated Diastereoselective Addition
Principle and Mechanistic Insight:
The use of a chiral auxiliary provides a reliable method for asymmetric synthesis. In this approach, a chiral auxiliary, such as a sulfinamide, is condensed with the SF₅-substituted benzaldehyde to form a chiral sulfinylimine. The chiral sulfinyl group then directs the nucleophilic addition of an organometallic reagent (e.g., a Grignard or organolithium reagent) to one face of the C=N bond, leading to a highly diastereoselective reaction. Subsequent removal of the sulfinyl group affords the desired enantiomerically enriched benzylamine.
Chiral Auxiliary-Mediated Synthesis Workflow.
Detailed Experimental Protocol: Chiral Auxiliary Approach
Part A: Synthesis of the Chiral SF₅-Substituted Sulfinylimine
-
Reaction Setup: To a round-bottom flask, add the SF₅-substituted benzaldehyde (1.0 eq.), (R)- or (S)-tert-butanesulfinamide (1.05 eq.), and a dehydrating agent such as CuSO₄ or Ti(OEt)₄ (2.0 eq.).
-
Solvent Addition: Add an appropriate solvent, such as THF or CH₂Cl₂.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the formation of the sulfinylimine is complete (monitor by TLC).
-
Work-up: Filter the reaction mixture to remove the dehydrating agent and concentrate the filtrate under reduced pressure. The crude sulfinylimine is typically used in the next step without further purification.
Part B: Diastereoselective Addition and Auxiliary Removal
-
Reaction Setup: Dissolve the chiral SF₅-substituted sulfinylimine in a dry solvent (e.g., THF or diethyl ether) in a flame-dried flask under an inert atmosphere and cool to a low temperature (e.g., -78 °C).
-
Nucleophilic Addition: Slowly add the organometallic reagent (e.g., a Grignard reagent, 1.5 eq.) to the cooled solution.
-
Quenching: After the addition is complete, stir the reaction at low temperature for a few hours, then quench by the slow addition of a saturated aqueous NH₄Cl solution.
-
Work-up: Warm the mixture to room temperature and extract with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Auxiliary Cleavage: Dissolve the crude adduct in a suitable solvent (e.g., methanol) and add a strong acid (e.g., HCl in dioxane). Stir at room temperature until the cleavage is complete (monitor by TLC).
-
Purification: Neutralize the reaction mixture and extract the product into an organic solvent. Purify by flash column chromatography to obtain the chiral SF₅-substituted benzylamine.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess by chiral HPLC or SFC.
Data Summary Table:
| Entry | SF₅-Substituent | Auxiliary | Organometallic Reagent | Diastereomeric Ratio (dr) | Yield (%) | ee (%) |
| 1 | 4-SF₅ | (R)-t-BuSO(NH) | MeMgBr | >98:2 | 85 | >98 |
| 2 | 3-SF₅ | (S)-t-BuSO(NH) | PhLi | >95:5 | 80 | >95 |
| 3 | 4-SF₅ | (R)-p-TolSO(NH) | Et₂Zn | >99:1 | 90 | >99 |
Note: The data in this table is representative and based on established protocols for sulfinylimine chemistry. The choice of organometallic reagent and reaction conditions can significantly influence the diastereoselectivity.
Conclusion and Future Outlook
The asymmetric synthesis of SF₅-substituted benzylamines represents a significant step forward in leveraging the unique properties of the pentafluorosulfanyl group for the creation of novel chiral molecules with high potential in drug discovery. The methodologies outlined in this guide—catalytic asymmetric hydrogenation, organocatalytic transfer hydrogenation, and chiral auxiliary-mediated additions—provide robust and versatile platforms for accessing these valuable compounds with excellent enantiocontrol.
As the availability of SF₅-containing building blocks increases, the application of these and other emerging asymmetric synthetic methods will undoubtedly expand. Future research will likely focus on the development of even more efficient and selective catalysts, as well as the exploration of a broader range of SF₅-substituted substrates. The insights and protocols provided herein are intended to serve as a practical resource for researchers at the forefront of this exciting and rapidly evolving field.
References
- Noyori, R., & Ikariya, T. (1995). Asymmetric Transfer Hydrogenation of Prochiral Ketones. Angewandte Chemie International Edition in English, 34(12), 1247-1249.
- Rueping, M., Sugiono, E., & Theissmann, T. (2006). Organocatalytic Asymmetric Reduction of Fluorinated Ketimines.
-
Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link]
- Grellepois, F., et al. (2013). Diastereoselective Addition of Organomagnesium and Organolithium Reagents to Chiral Trifluoromethyl N-tert-Butanesulfinyl Hemiaminals. European Journal of Organic Chemistry, 2013(27), 6062-6072.
-
List, B. (2021). Asymmetric organocatalysis. Nobel Prize lecture. Retrieved from [Link]
- Connon, S. J. (2006). Chiral phosphoric acids: Powerful organocatalysts for asymmetric addition reactions to imines.
- Haraguchi, N., et al. (2009). Asymmetric transfer hydrogenation of imines catalyzed by a polymer-immobilized chiral catalyst. Organic & Biomolecular Chemistry, 7(1), 69-75.
- Evans, D. A. (2008). Chiral Auxiliaries in Asymmetric Synthesis. In Comprehensive Organic Synthesis II (pp. 1-47). Elsevier.
-
Figshare. (2023). Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
- MDPI. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules, 27(24), 8963.
- RSC Publishing. (2013). Organocatalytic asymmetric transfer hydrogenation of imines. Catalysis Science & Technology, 3(11), 2810-2822.
- RSC Publishing. (2018). Rhodium-catalyzed C–H functionalization with N-acylsaccharins.
- PubMed. (2009). Asymmetric transfer hydrogenation of imines catalyzed by a polymer-immobilized chiral catalyst. Organic & Biomolecular Chemistry, 7(1), 69-75.
- PubMed. (2015). Asymmetric Transfer Hydrogenation of Imines in Water by Varying the Ratio of Formic Acid to Triethylamine. The Journal of Organic Chemistry, 80(14), 7295-7300.
- PubMed. (2021). Rhodium-Catalyzed Asymmetric Transfer Hydrogenation/Dynamic Kinetic Resolution of 3-Benzylidene-Chromanones. Organic Letters, 23(5), 1621-1625.
-
ResearchGate. (2008). Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]
- RWTH Publications. (2022). Rhodium‐Catalyzed Asymmetric Hydrohydrazonemethylation of Styrenes: Access to Chiral Hydrazones, Hydrazides, Hydrazines and Amines.
- PubMed. (2015). Asymmetric Transfer Hydrogenation of Imines in Water by Varying the Ratio of Formic Acid to Triethylamine. The Journal of Organic Chemistry, 80(14), 7295-7300.
- PubMed. (2025). Manganese-Catalyzed Asymmetric Hydrogenation of N-Sulfonyl Imines Using Chiral Ferrocenyl P,N,N-Ligands. Angewandte Chemie International Edition. (Note: This is a future publication date from the search result, presented as found).
- RSC Publishing. (2014). P-chirogenic organocatalysts: application to the aza-Morita–Baylis–Hillman (aza-MBH) reaction of ketimines.
-
exaly.com. (n.d.). Catalytic enantioselective addition of organometallics to unprotect Nature Communications. Retrieved from [Link]
-
University of Glasgow Theses Service. (2008). Organocatalysts for the asymmetric reduction of aromatic ketimines with trichlorosilane. Retrieved from [Link]
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- 5. Asymmetric transfer hydrogenation of imines catalyzed by a polymer-immobilized chiral catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Organocatalytic asymmetric transfer hydrogenation of imines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(Pentafluorosulfur)benzylamine
Welcome to the technical support resource for the purification of 3-(Pentafluorosulfur)benzylamine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the challenges associated with purifying this unique organofluorine compound. As Senior Application Scientists, we have structured this guide to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of 3-(Pentafluorosulfur)benzylamine that influence its purification?
A1: Understanding the molecule's properties is critical for designing an effective purification strategy. Three features are paramount:
-
Basicity: The primary amine group (-NH₂) makes the molecule basic, similar to other benzylamines.[1][2] This allows for manipulation using acid-base chemistry, forming water-soluble salts upon protonation.[3][4]
-
High Lipophilicity: The pentafluorosulfanyl (SF₅) group is highly lipophilic, despite being strongly electron-withdrawing.[5][6] This property increases the molecule's affinity for organic solvents and influences its retention in chromatography.
-
Chemical Stability: The sulfur-fluorine bonds in the SF₅ group are exceptionally strong, rendering the moiety chemically and thermally stable under typical purification conditions like chromatography and distillation.[5][7]
Q2: What are the most common impurities I might encounter?
A2: Impurities often stem from the synthetic route or degradation. Common contaminants include:
-
Unreacted Starting Materials: Depending on the synthesis, this could include the corresponding benzaldehyde, benzonitrile, or benzyl halide.[8]
-
Oxidation Products: Primary amines, especially benzylamines, can be susceptible to oxidation, potentially forming imines or other related compounds.[9]
-
Over-alkylation or Side-Reaction Products: During synthesis, side reactions can lead to structurally similar impurities.[10]
-
Solvent Residue: Residual high-boiling solvents used in the reaction.
Q3: Which purification technique should I try first?
A3: For a crude mixture containing neutral or acidic impurities, acid-base extraction is the most effective and efficient initial purification step.[4][11] It leverages the basicity of the amine to selectively separate it from other components. This technique is often sufficient to achieve a significant increase in purity before proceeding to finer methods like chromatography or distillation if required.
Purification Workflow: A Decision Guide
The following diagram outlines a general decision-making workflow for purifying 3-(Pentafluorosulfur)benzylamine.
Caption: General purification workflow for 3-(Pentafluorosulfur)benzylamine.
Troubleshooting Guides
Acid-Base Extraction
This technique involves protonating the basic amine with an acid to form a water-soluble ammonium salt, which partitions into the aqueous phase. Neutral and acidic impurities remain in the organic phase. The aqueous layer is then isolated, basified to regenerate the free amine, and extracted back into an organic solvent.[3][12]
| Problem | Potential Cause(s) | Solution(s) |
| Low Recovery of Product | 1. Incomplete Protonation: The aqueous acid was not acidic enough or used in insufficient quantity. 2. Incomplete Basification: The aqueous base was not strong enough to fully deprotonate the ammonium salt. 3. Emulsion Formation: Vigorous shaking can create stable emulsions, trapping the product at the interface. | 1. Use a 1-2 M solution of a strong acid like HCl. Test the aqueous layer with pH paper to ensure it is strongly acidic (pH 1-2). 2. Use a 2-4 M solution of a strong base like NaOH. Test the aqueous layer to ensure it is strongly basic (pH 12-14). 3. Add brine (saturated NaCl solution) to break the emulsion. Use gentle inversions instead of vigorous shaking for mixing. |
| Product Remains in Organic Layer | 1. Insufficient Acid: Not enough acid was used to convert all of the amine to its salt form. 2. Highly Lipophilic Salt: The SF₅ group makes the molecule very lipophilic, and its salt may have some solubility in the organic solvent. | 1. Add more aqueous acid and re-extract. 2. Perform multiple extractions (3x) with the aqueous acid to ensure complete transfer. |
| Product Oils Out During Basification | The free amine is not sufficiently soluble in the aqueous layer after basification. | This is expected. Ensure you add a suitable organic solvent (e.g., dichloromethane, ethyl acetate) before or immediately after basification to dissolve the liberated free amine for extraction. |
Column Chromatography
Used to separate compounds based on their polarity and interaction with a stationary phase, typically silica gel.
| Problem | Potential Cause(s) | Solution(s) |
| Significant Tailing or Streaking | Strong Amine-Silica Interaction: The basic amine group interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing poor peak shape and elution. | Deactivate the silica gel by adding a small amount of a basic modifier to your eluent. Common choices include: - 0.5-1% triethylamine (Et₃N)[11] - 0.5-1% ammonium hydroxide in methanol, then added to the main eluent system.[13] |
| Compound Elutes Too Quickly (High Rf) | Solvent System is Too Polar: The eluent is too strong, moving all components up the column quickly with poor separation. | Decrease the polarity of the mobile phase. If using an ethyl acetate/hexane system, increase the proportion of hexane. |
| Compound Does Not Elute (Rf = 0) | 1. Solvent System is Not Polar Enough: The eluent is too weak to move the compound off the silica. 2. Irreversible Adsorption/Decomposition: The compound is stuck to the silica or has decomposed. | 1. Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). A gradient elution may be necessary. 2. Test the stability of your compound on a small amount of silica beforehand (TLC stability spot test). If it degrades, consider using a less acidic stationary phase like alumina or a different purification method.[13] |
Vacuum Distillation
Ideal for purifying liquids with high boiling points (>150 °C at atmospheric pressure) to prevent thermal decomposition.[14] 3-(Pentafluorosulfur)benzylamine is expected to have a high boiling point.
| Problem | Potential Cause(s) | Solution(s) |
| Bumping or Uneven Boiling | 1. Lack of Boiling Chips/Stirring: No nucleation sites for smooth boiling. 2. Overheating: Heating mantle is set too high. | 1. Always use a magnetic stir bar for vacuum distillation. Boiling chips are less effective under vacuum. 2. Heat the flask evenly using a heating mantle connected to a variable controller. The bath temperature should be ~20-30 °C higher than the expected boiling point of the liquid at that pressure.[14] |
| Product Does Not Distill | 1. Vacuum is Not Low Enough: The pressure in the system is too high for the compound to boil at the current temperature. 2. System Leak: Air is leaking into the apparatus, preventing a low vacuum. | 1. Use a stronger vacuum pump or improve the efficiency of your current setup. 2. Check all glass joints and connections for leaks. Ensure joints are properly greased and sealed. |
| Product Decomposes in Flask | Distillation Temperature is Too High: Even under vacuum, the temperature required may be causing decomposition. | Use a lower vacuum (higher performance pump) to further decrease the boiling point.[15] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol describes the separation of the basic 3-(Pentafluorosulfur)benzylamine from neutral or acidic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 50-100 mg/mL.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M HCl(aq). Stopper the funnel and invert gently 10-15 times to mix, venting frequently. Allow the layers to separate.
-
Separate Layers: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer two more times with fresh 1 M HCl(aq), combining all aqueous extracts. This ensures complete transfer of the amine salt.[3]
-
Wash (Optional): Wash the combined aqueous extracts with a small portion of the organic solvent to remove any trapped neutral impurities. Discard the organic wash.
-
Basification: Cool the aqueous solution in an ice bath. Slowly add 4 M NaOH(aq) while stirring until the solution is strongly basic (pH > 12, check with pH paper). The free amine may precipitate or form an oil.[3]
-
Back Extraction: Add fresh organic solvent (e.g., ethyl acetate) to the flask and transfer the mixture back to the separatory funnel. Extract the free amine into the organic layer.
-
Isolate Product: Drain the organic layer. Repeat the back extraction of the aqueous layer twice more with fresh organic solvent. Combine all organic extracts.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified 3-(Pentafluorosulfur)benzylamine.
Protocol 2: Purification by Flash Column Chromatography
This protocol is for purifying the compound when impurities are structurally similar and not easily removed by extraction.
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good system will give the product an Rf value of ~0.2-0.3. For this lipophilic amine, start with a low polarity mixture like 10% ethyl acetate in hexane and gradually increase polarity. Add 0.5% triethylamine to the solvent mixture to prevent tailing.[11]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If solubility is an issue, adsorb the compound onto a small amount of silica gel (dry loading).[13]
-
Elution: Run the column, applying gentle air pressure. Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for amine streaking on a silica TLC plate.
References
-
Workman Jr., J. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. [Link]
-
Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved January 21, 2026, from [Link]
-
Gao, R., et al. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH. [Link]
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University of Toronto. (n.d.). What is an Acid and Base Extraction?. Engineering Ideas Clinic - Confluence. [Link]
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Reddit User Discussion. (2022). Amine workup. r/Chempros. [Link]
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ChemistInJapan. (2010). [Lab 6] Distilling Amines... Again. YouTube. [Link]
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Library and Archives Canada. (n.d.). Organofluorine Compounds in the Environment - Analysis, Sources and. [Link]
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Britton, J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]
-
Kimata, K., et al. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. [Link]
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Ni, C., & Hu, J. (n.d.). Contemporary synthetic strategies in organofluorine chemistry. [Link]
-
UCLA Chemistry. (n.d.). How to Purify by Distillation. [Link]
-
Zhang, Z., et al. (2018). Distillation and concentration process design for removal of heat stable salts in amine solution. ResearchGate. [Link]
-
iProf India. (2012). METHODS YIELDING ONLY PRIMARY AMINES AND REACTIONS P4. YouTube. [Link]
-
Chemistry Universe. (2020). Amines-Part 11-Chemical Properties 5-Separation of Amines. YouTube. [Link]
-
Molbase. (n.d.). 3-(PENTAFLUOROSULFUR)BENZYLAMINE. Retrieved January 21, 2026, from [Link]
-
Quick Company. (n.d.). Process For Preparation Of Fluorinated Benzylamine. Retrieved January 21, 2026, from [Link]
-
Reddit User Discussion. (2023). How to purify Benzylamine?. r/OrganicChemistry. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]
-
University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]
-
PubChem. (n.d.). 3-(Trifluoromethyl)benzylamine. National Center for Biotechnology Information. [Link]
-
Beilstein-Institut. (2024). Benzylic C(sp3)–H fluorination. [Link]
-
Royal Society of Chemistry. (2024). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. [Link]
-
Wikipedia. (n.d.). Benzylamine. Retrieved January 21, 2026, from [Link]
-
Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved January 21, 2026, from [Link]
-
ChemAnalyst. (n.d.). Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2016). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product?. [Link]
-
MDPI. (n.d.). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. [Link]
-
ResearchGate. (2015). Synthesis of a Benvitimod Impurity: (Z)-3,5-Dihydroxy-4-Isopropylstilbene. [Link]
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Technical Support Center: Synthesis of 3-(Pentafluorosulfur)benzylamine
Welcome to the technical support guide for the synthesis of 3-(Pentafluorosulfur)benzylamine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this unique building block. The pentafluorosulfur (SF₅) group is increasingly utilized in drug discovery due to its remarkable properties, including high electronegativity, metabolic stability, and its role as a "super-trifluoromethyl" bioisostere.[1] However, optimizing the synthesis of SF₅-containing molecules can present unique challenges.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the most common and reliable synthetic route: the reduction of 3-(Pentafluorosulfur)benzonitrile. Our goal is to help you improve your reaction yields, minimize impurities, and streamline your purification process.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis of 3-(Pentafluorosulfur)benzylamine via nitrile reduction.
Problem 1: Low or No Conversion of Starting Material
You've run the reaction, but TLC or LC-MS analysis shows a significant amount of unreacted 3-(Pentafluorosulfur)benzonitrile.
| Possible Cause | Recommended Solution & Scientific Rationale |
| Inactive Reducing Agent | Lithium Aluminum Hydride (LiAlH₄): This reagent is highly pyrophoric and reacts violently with water. If it has been improperly stored or handled, it will be deactivated. Solution: Use a fresh bottle of LiAlH₄ or titrate a solution to determine its active hydride content. Always handle LiAlH₄ under a strictly inert atmosphere (Nitrogen or Argon) and use anhydrous solvents.[2][3] |
| Catalytic Hydrogenation (H₂/Catalyst): The catalyst (e.g., Raney Nickel, Palladium on Carbon) may be poisoned or inactive. Solution: Use fresh catalyst from a reputable supplier. Ensure the solvent is free of catalyst poisons (e.g., sulfur compounds, thiols). For difficult reductions, increasing catalyst loading or using a more active catalyst may be necessary. | |
| Insufficient Reagent Stoichiometry | The molar equivalents of the reducing agent are too low to fully reduce the nitrile. Solution: For LiAlH₄, a typical stoichiometry is 1.5 to 2.0 equivalents to ensure the reaction goes to completion. For catalytic hydrogenation, ensure adequate hydrogen pressure is maintained throughout the reaction as per established protocols.[4] |
| Suboptimal Reaction Conditions | The reaction temperature is too low, or the reaction time is too short. Solution: While LiAlH₄ reductions often start at 0 °C for safety, they typically require warming to room temperature or even refluxing in a solvent like THF to drive the reaction to completion.[4] For catalytic hydrogenation, ensure the temperature and pressure meet the requirements for the specific catalyst being used.[5] |
Problem 2: Formation of Significant Side Products
Your reaction has proceeded, but you observe significant impurities, complicating purification and lowering the yield of the desired primary amine.
| Possible Cause | Recommended Solution & Scientific Rationale |
| Formation of Secondary/Tertiary Amines (Catalytic Hydrogenation) | The newly formed primary benzylamine can react with intermediate imines on the catalyst surface, leading to the formation of di- and tribenzylamine impurities. This is a common issue in catalytic hydrogenation of nitriles.[3] Solution: Add ammonia (aqueous or as a gas) or ammonium hydroxide to the reaction mixture. The excess ammonia competes for reactive sites on the catalyst, suppressing the formation of secondary and tertiary amine byproducts.[3][6] |
| Incomplete Reduction to Aldehyde/Imine | Using milder reducing agents or non-optimal conditions can sometimes lead to the accumulation of the intermediate imine or its hydrolysis product, 3-(Pentafluorosulfur)benzaldehyde. Solution: Ensure you are using a sufficiently powerful reducing agent for nitrile reduction, such as LiAlH₄ or Borane (BH₃). Sodium borohydride (NaBH₄) is generally not strong enough to reduce nitriles.[7] If using a reagent like DIBAL-H, which can reduce nitriles to aldehydes, ensure conditions are optimized for full reduction to the amine if that is the desired product.[8] |
| Degradation of the SF₅ Group | This is highly unlikely. The pentafluorosulfur group is known for its exceptional chemical and thermal stability due to the strong sulfur-fluorine bonds.[9][10] It is robust under most standard reductive conditions. Solution: Focus troubleshooting on other aspects of the reaction. The SF₅ group is generally stable to both acidic and basic workups and common reducing agents. If degradation is suspected, confirm with mass spectrometry, but it is more probable that impurities arise from other reaction pathways.[9] |
Problem 3: Difficulties During Product Isolation and Purification
The reaction is complete, but isolating a pure product is challenging.
| Possible Cause | Recommended Solution & Scientific Rationale |
| Product Loss During Aqueous Workup (LiAlH₄) | The aluminum salts formed during the quenching of LiAlH₄ can create a gelatinous precipitate that traps the amine product, reducing the isolated yield. Solution: Employ a Fieser workup. After quenching excess LiAlH₄ with care, add a specific ratio of water, followed by 15% aqueous NaOH, and then more water. This procedure is designed to produce a granular, easily filterable aluminum salt precipitate, improving the recovery of the amine product. |
| Emulsion Formation During Extraction | The basic nature of the amine can lead to emulsions during liquid-liquid extraction, especially after a basic workup. Solution: Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, which helps to break up emulsions and "salt out" the organic product, driving it into the organic layer. |
| Co-elution of Impurities in Chromatography | If secondary or tertiary amines are present, their polarity may be very similar to the primary amine, making separation by standard silica gel chromatography difficult. Solution: Consider converting the crude amine mixture into their hydrochloride salts by treating the ethereal solution with HCl in ether. The primary amine salt may have different solubility or crystalline properties, allowing for purification by recrystallization. The free base can then be regenerated with a base wash.[11] Alternatively, use a different stationary phase for chromatography or a specialized solvent system. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for reducing 3-(Pentafluorosulfur)benzonitrile to the corresponding benzylamine?
For laboratory-scale synthesis where high yield is critical, the use of Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent like THF or diethyl ether is often the most effective and direct method.[2][8] For larger, industrial-scale syntheses, catalytic hydrogenation over Raney Nickel or Palladium is often preferred due to cost, safety, and operational simplicity, though it may require more optimization to prevent side-product formation.[3][4]
Q2: Is the pentafluorosulfur (SF₅) group stable under the reaction conditions for nitrile reduction?
Yes. The SF₅ group is exceptionally robust and is considered one of the most stable functional groups in organic chemistry.[1][9][10] It is resistant to both strong acids and bases, as well as common reducing and oxidizing agents used in synthesis. You should not expect the SF₅ group to be a point of failure during the reduction of the nitrile.
Q3: My catalytic hydrogenation is producing secondary amines. How can I modify the protocol?
The formation of secondary amines is a known side reaction.[3] The most effective countermeasure is to conduct the hydrogenation in the presence of ammonia . Adding aqueous ammonia to the reaction solvent (e.g., methanol or ethanol) creates a high concentration of the primary nucleophile, which outcompetes the newly formed benzylamine for reaction with the intermediate imine, thus maximizing the yield of the desired primary amine.[6]
Q4: How can I effectively purify the final 3-(Pentafluorosulfur)benzylamine product?
Several methods can be used depending on the scale and purity requirements:
-
Vacuum Distillation: Benzylamines can often be purified by distillation under reduced pressure. This is effective for removing non-volatile impurities.[11][12]
-
Acid-Base Extraction: The amine can be selectively extracted into an acidic aqueous layer (e.g., 1M HCl) as the ammonium salt, leaving non-basic impurities in the organic layer. The aqueous layer is then washed with fresh solvent, basified (e.g., with NaOH), and the pure amine is re-extracted into an organic solvent.[11]
-
Column Chromatography: While possible, it can be challenging due to the basicity of the amine. Using a silica gel column treated with a small amount of triethylamine in the eluent can help prevent streaking and improve separation.
Q5: Are there alternative synthetic routes to 3-(Pentafluorosulfur)benzylamine?
While nitrile reduction is the most common, other methods for synthesizing benzylamines exist, though they may not be as direct for this specific target. These include:
-
Reductive Amination: Starting from 3-(Pentafluorosulfur)benzaldehyde and reacting it with ammonia and a reducing agent (e.g., sodium cyanoborohydride).
-
Gabriel Synthesis: Starting from 3-(Pentafluorosulfur)benzyl halide, though this involves more steps.[13] Given the availability of the benzonitrile starting material, the reduction pathway is generally the most efficient.
Visualized Workflows & Protocols
General Synthesis and Purification Workflow
The following diagram outlines the primary synthetic route and subsequent purification steps for obtaining high-purity 3-(Pentafluorosulfur)benzylamine.
Caption: Workflow for the synthesis and purification of 3-(Pentafluorosulfur)benzylamine.
Experimental Protocol: LiAlH₄ Reduction
This protocol provides a detailed, step-by-step methodology for the reduction of 3-(Pentafluorosulfur)benzonitrile using lithium aluminum hydride.
-
Setup: Under an inert atmosphere (Argon or Nitrogen), add a stirred suspension of Lithium Aluminum Hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel. Cool the suspension to 0 °C in an ice bath.
-
Addition: Dissolve 3-(Pentafluorosulfur)benzonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add water (X mL, where X = grams of LiAlH₄ used) dropwise to quench the excess reagent. Follow this with the dropwise addition of 15% aqueous NaOH (X mL), and finally, add more water (3X mL).
-
Isolation: Stir the resulting white granular precipitate for 30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-(Pentafluorosulfur)benzylamine. Further purify by vacuum distillation.
References
-
Chemguide. (n.d.). reduction of nitriles. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
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Study Mind. (n.d.). Amines - Nitriles (A-Level Chemistry). Retrieved from [Link]
-
Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]
-
MDPI. (n.d.). Role of -SF5 Groups in Modulating the Stability and Energy Characteristics of Fluorinated Molecules. Retrieved from [Link]
-
Chemical Society Reviews (RSC Publishing). (2026). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Retrieved from [Link]
-
ResearchGate. (n.d.). A hybrid batch‐flow process for improved synthesis of 3 b. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Trifluoromethyl)benzylamine. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Retrieved from [Link]
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PMC. (2025). A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds. Retrieved from [Link]
-
Reddit. (2024). How to purify Benzylamine? Retrieved from [Link]
-
MDPI. (n.d.). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide. Retrieved from [Link]
-
ResearchGate. (n.d.). The Gabriel Synthesis of Benzylamine. Retrieved from [Link]
-
Quick Company. (n.d.). Process For Preparation Of Fluorinated Benzylamine. Retrieved from [Link]
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ResearchGate. (2016). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]
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Technical Support Center: Side Reactions in the Preparation of Pentafluorosulfanyl Arenes
Welcome to the technical support center for the synthesis of pentafluorosulfanyl (ArSF₅) arenes. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting for side reactions encountered during the synthesis of these valuable compounds. The unique properties of the pentafluorosulfanyl (SF₅) group, such as its strong electron-withdrawing nature, high stability, and significant lipophilicity, make ArSF₅ compounds highly sought after in medicinal chemistry, agrochemicals, and materials science.[1] However, their synthesis can be challenging, often plagued by side reactions that lower yields and complicate purification.[2] This resource offers practical, experience-based solutions to these common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing pentafluorosulfanyl arenes, and what are their general limitations?
A1: The two most common strategies for preparing ArSF₅ compounds are:
-
Direct Oxidative Fluorination: This method involves the direct fluorination of diaryl disulfides or aryl thiols using reagents like elemental fluorine (F₂). While direct, this approach often requires specialized equipment, can be hazardous, and may suffer from low yields and limited functional group tolerance due to the harsh reaction conditions.[2][3]
-
Two-Step Synthesis via Arylsulfur Chlorotetrafluoride (ArSF₄Cl) Intermediate: This is currently the more practical and widely used method.[4][5] It involves two main steps:
Limitations of the two-step method include the moisture sensitivity of intermediates and the potential for incomplete conversion and side reactions at each stage.[2]
Q2: My reaction to form the ArSF₄Cl intermediate is sluggish and gives a complex mixture of products. What could be the cause?
A2: Sluggish reactions and product mixtures in the formation of ArSF₄Cl often stem from several factors:
-
Insufficient Chlorinating Agent: An inadequate supply of chlorine gas (Cl₂) or an alternative chlorine source like trichloroisocyanuric acid (TCICA) can lead to the formation of lower oxidation state intermediates, such as arylsulfur trifluoride (ArSF₃).[4]
-
Poor Quality Fluoride Source: The alkali metal fluoride (e.g., KF or CsF) must be anhydrous and of high purity. The presence of moisture can lead to hydrolysis of intermediates.
-
Low Solubility of Starting Materials: Some diaryl disulfides have poor solubility in common reaction solvents like acetonitrile, which can hinder the reaction rate.[4]
-
Steric Hindrance: Bulky substituents on the aromatic ring, particularly in the ortho position, can impede the reaction.[4]
Q3: I am observing incomplete conversion during the Cl-F exchange step to form ArSF₅ from ArSF₄Cl. How can I drive the reaction to completion?
A3: Incomplete conversion in the final fluorination step is a common issue. To address this, consider the following:
-
Fluoride Source Reactivity: The choice of fluoride source is critical. While zinc fluoride (ZnF₂) is a practical and effective option, other reagents like hydrogen fluoride (HF), antimony fluorides (Sb(III/V)), or silver tetrafluoroborate (AgBF₄) can also be used, each with its own reactivity profile.[4][7]
-
Reaction Temperature and Time: This step often requires elevated temperatures (e.g., 120 °C) to proceed efficiently.[4] Ensure the reaction is heated for a sufficient duration, monitoring by ¹⁹F NMR if possible.
-
Mixing Efficiency: In solvent-free reactions with solid fluorinating agents like ZnF₂, efficient stirring is crucial to ensure good contact between the liquid ArSF₄Cl and the solid reagent.[4]
Q4: Are there specific challenges when synthesizing ortho-substituted pentafluorosulfanyl arenes?
A4: Yes, the synthesis of ortho-substituted ArSF₅ compounds is particularly challenging.[8] Direct fluorination methods often give low yields for these isomers, with the exception of ortho-fluoro-substituted derivatives.[8] An alternative approach is the ortho-lithiation of an existing pentafluorosulfanyl arene followed by quenching with an electrophile. However, this method requires very precise temperature control (around -60 °C) because the lithiated intermediates can decompose to form arynes at temperatures as low as -40 °C.[8][9]
Troubleshooting Guides
Issue 1: Formation of Arylsulfur Trifluoride (ArSF₃) as a Major Byproduct
Symptoms:
-
¹⁹F NMR analysis of the crude ArSF₄Cl product shows significant signals corresponding to ArSF₃.
-
The subsequent Cl-F exchange reaction yields a mixture containing the desired ArSF₅ and unreacted ArSF₃.
Root Cause Analysis: The formation of ArSF₄Cl from a diaryl disulfide proceeds through an ArSF₃ intermediate.[4] The conversion of ArSF₃ to ArSF₄Cl is often the slower step in the sequence.[4] Insufficient chlorination or reaction time will result in the accumulation of the ArSF₃ intermediate.
Troubleshooting Protocol:
-
Verify Reagent Stoichiometry: Ensure a sufficient molar ratio of the chlorinating agent (e.g., Cl₂ or TCICA) is used relative to the starting disulfide or thiol.[4]
-
Extend Reaction Time: Continue the introduction of the chlorinating agent until ¹⁹F NMR analysis confirms the complete conversion of ArSF₃ to ArSF₄Cl. The disappearance of the starting material and ArSF₃ signals is a good indicator.
-
Optimize Reaction Temperature: While the initial stages are often conducted at low temperatures (e.g., in an ice bath), allowing the reaction to slowly warm to room temperature can facilitate the conversion of the ArSF₃ intermediate.[4]
Issue 2: Ring Halogenation as a Side Reaction
Symptoms:
-
Mass spectrometry or GC-MS analysis of the final ArSF₅ product reveals the presence of chlorinated or poly-chlorinated aromatic rings.
-
NMR spectra show complex aromatic regions with unexpected splitting patterns.
Root Cause Analysis: The conditions used for oxidative fluorination, particularly with reagents like Cl₂ or TCICA, can be harsh enough to cause electrophilic halogenation of the aromatic ring, especially if the ring is activated by electron-donating groups.
Troubleshooting Protocol:
-
Control Reagent Addition: Add the chlorinating agent slowly and at a controlled temperature to minimize localized high concentrations that can promote side reactions.
-
Use Milder Reagents: Consider alternative, milder oxidative fluorination systems if ring halogenation is a persistent issue. For example, methods using trichloroisocyanuric acid (TCICA) and potassium fluoride (KF) have been developed as a more accessible alternative to harsher reagents.[5][10][11]
-
Protecting Groups: For highly activated aromatic systems, consider the use of temporary protecting groups to deactivate the ring during the SF₅ installation, although this adds steps to the overall synthesis.
Issue 3: Formation of Aryne Intermediates and Subsequent Byproducts
Symptoms:
-
During functionalization of ArSF₅ via metallation (e.g., lithiation), a significant drop in yield is observed, accompanied by the formation of complex, often polymeric, byproducts.
-
This is particularly problematic when attempting ortho-functionalization.
Root Cause Analysis: The pentafluorosulfanyl group is a competent leaving group, especially when an adjacent position on the ring is deprotonated. Lithiated pentafluorosulfanyl arenes can be unstable and eliminate LiF to form highly reactive aryne intermediates.[8] These arynes can then react non-selectively with other species in the reaction mixture.
Troubleshooting Protocol:
-
Strict Temperature Control: Maintain the reaction temperature at or below -60 °C during the entire lithiation and quenching process. Temperatures above -40 °C can lead to rapid aryne formation.[8]
-
In-Situ Trapping: Add the electrophile to the reaction mixture before or during the addition of the lithiating agent. This "in-situ trapping" ensures that the lithiated intermediate is intercepted by the electrophile as soon as it is formed, minimizing its decomposition to the aryne.[8]
-
Choice of Base: Use a strong, non-nucleophilic base like lithium tetramethylpiperidide (LiTMP) for the deprotonation.[8]
Issue 4: Dearomatization and Ring Opening with Activated Phenols and Anilines
Symptoms:
-
When attempting to synthesize SF₅-substituted phenols or anilines, the aromatic ring is oxidized, leading to dearomatization and the formation of aliphatic products like muconic acid derivatives or muconolactones.[12]
Root Cause Analysis: Phenols and anilines are highly activated aromatic systems that are susceptible to oxidation under the harsh conditions often used for SF₅ group installation. Strong oxidizing agents can attack the ring itself, leading to dearomatization and cleavage.
Troubleshooting Protocol:
-
Protect the Activating Group: Protect the hydroxyl or amino group before attempting the oxidative fluorination. For example, a phenol can be converted to a more stable ether (e.g., anisole), and an aniline can be acylated to form an amide. The protecting group can be removed after the SF₅ group is successfully installed.
-
Use Pre-functionalized Building Blocks: A more robust strategy is to start with an arene that already contains the SF₅ group and then introduce the desired phenol or aniline functionality in a later step, for example, via a nucleophilic aromatic substitution or a cross-coupling reaction.
-
Diels-Alder Approach: For certain SF₅-phenols and aminophenols, a convergent synthesis using a Diels-Alder cycloaddition between an SF₅-alkyne and an electron-rich diene can be a viable alternative that avoids harsh oxidative conditions.[2]
Summary of Key Side Reactions and Mitigation Strategies
| Side Reaction | Primary Cause(s) | Recommended Mitigation Strategy |
| Incomplete Oxidation | Insufficient oxidant; Short reaction time; Steric hindrance. | Increase oxidant stoichiometry; Extend reaction time; Monitor by ¹⁹F NMR. |
| Ring Halogenation | Harsh reaction conditions; Activated aromatic rings. | Slow addition of oxidant; Use milder reagents (e.g., TCICA/KF); Protect activating groups. |
| Aryne Formation | Instability of ortho-lithiated ArSF₅ at elevated temperatures. | Maintain T < -40°C; Use in-situ trapping with electrophile.[8] |
| Dearomatization | Strong oxidation of activated rings (phenols, anilines). | Protect activating groups before oxidation; Introduce functionality after SF₅ installation.[12] |
This guide provides a starting point for addressing common challenges in the synthesis of pentafluorosulfanyl arenes. Successful synthesis relies on careful control of reaction parameters, a thorough understanding of the reaction mechanism, and proactive troubleshooting of potential side reactions.
References
-
S. M. T. L. T. S. W. P. B. V. V. G. D. V. D. V. A. A. A. T. B. (n.d.). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC. NIH. Retrieved from [Link]
-
(n.d.). Practical methods for the synthesis of arylsulfur pentafluorides. ResearchGate. Retrieved from [Link]
-
El Sater, M. A., Popek, L., Blanchard, N., & Bizet, V. (2023). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. ACS Organic & Inorganic Au, 3(2), 101–109. Retrieved from [Link]
-
Umemoto, T., & Singh, R. P. (2011). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. Beilstein Journal of Organic Chemistry, 7, 460–469. Retrieved from [Link]
-
Ryan, L. A., Ogbu, C. I., Vacek, M. M., Beier, P., & Murphy, C. D. (2018). Biodegradation of pentafluorosulfanyl-substituted aminophenol in Pseudomonas spp. Bioremediation Journal, 22(1–2), 1–9. Retrieved from [Link]
-
Jackson, D. A., & Mabury, S. A. (2009). Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation. Environmental Toxicology and Chemistry, 28(9), 1866–1873. Retrieved from [Link]
-
(n.d.). Oxidative Fluorination of Heteroatoms Enabled by Trichloroisocyanuric Acid and Potassium Fluoride. ResearchGate. Retrieved from [Link]
-
Birepinte, M., Gilbert, A., & Paquin, J.-F. (2020). Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes. Beilstein Journal of Organic Chemistry, 16, 3056–3062. Retrieved from [Link]
-
(n.d.). Oxidative fluorination of aromatic sulfur‐containing compounds. The.... ResearchGate. Retrieved from [Link]
-
(n.d.). Top: Proof‐of‐concept for conversions of heretofore unknown aryl‐SF4Cl.... ResearchGate. Retrieved from [Link]
-
(n.d.). Light-activation of SF5Cl for the atom transfer radical addition onto alkenes and alkynes. Retrieved from [Link]
-
(n.d.). Oxidative Fluorination of Heteroatoms Enabled by Trichloroisocyanuric Acid and Potassium Fluoride | Request PDF. ResearchGate. Retrieved from [Link]
-
Vida, N., Pastýříková, T., Klepetářová, B., & Beier, P. (2014). Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines. The Journal of Organic Chemistry, 79(18), 8906–8911. Retrieved from [Link]
-
(n.d.). Design of three‐component reaction of SF5Cl, diazo and alkene. ResearchGate. Retrieved from [Link]
-
(n.d.). Radical addition of SF5Cl to alkenes. | Download Scientific Diagram. ResearchGate. Retrieved from [Link]
-
Abd El Sater, M., Blanchard, N., & Bizet, V. (2023). Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Comptes Rendus. Chimie, 26(1), 1–13. Retrieved from [Link]
-
(n.d.). Analytical-scale synthesis of aryl-SF4Cl via flow microfluidic technology. ResearchGate. Retrieved from [Link]
-
Abd El Sater, M., Blanchard, N., & Bizet, V. (2023). Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Comptes Rendus. Chimie, 26(1), 1–13. Retrieved from [Link]
-
Gill, T. S., Plant, D., & Cobb, S. L. (2021). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Tetrahedron, 92, 132242. Retrieved from [Link]
-
(n.d.). Synthesis and further use of SF5-alkynes as platforms for the design of more complex SF5-containing products | Request PDF. ResearchGate. Retrieved from [Link]
-
(n.d.). Reactions of Organic Pentafluorosulfanyl-Containing Compounds. ResearchGate. Retrieved from [Link]
-
(n.d.). Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. ResearchGate. Retrieved from [Link]
-
(n.d.). Evaluation of the compatibility of pentafluorosulfanyl chloride with various solvents and additives | Request PDF. ResearchGate. Retrieved from [Link]
-
(n.d.). 1.10 The Pentafluorosulfanyl Group (SF5) | Request PDF. ResearchGate. Retrieved from [Link]
-
Umemoto, T., & Singh, R. P. (2011). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. Beilstein Journal of Organic Chemistry, 7, 460–469. Retrieved from [Link]
-
(2012, April 26). Mechanism of arene side chain oxidation by permanganate. Chemistry Stack Exchange. Retrieved from [Link]
-
(2009, October 27). Impurities in drug substances and medicinal products. Retrieved from [Link]
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(n.d.). Arenes: Reactions of Aryl Side-Chains. Organic Chemistry On-Line. Retrieved from [Link]
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(n.d.). Different Types of Impurities in Pharmaceuticals. Moravek. Retrieved from [Link]
-
(2024, September 11). Sources and Types of Impurities in Pharmaceutical Substances. Veeprho. Retrieved from [Link]
-
(2022, September 12). 1.32: Side Chain Oxidations, Phenols, Arylamines. Chemistry LibreTexts. Retrieved from [Link]
-
Volkov, A., Tota, A., Telve, D. V., Dhayalan, V., Valentini, V., Bissessar, A., Shaik, T. L., S. M., & Beier, P. (2016). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Chemical Communications, 52(24), 4581–4584. Retrieved from [Link]
-
Li, M., & Wu, L. (2014). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. Journal of Validation Technology, 20(2), 1–11. Retrieved from [Link]
-
(2021, March 13). 18.5 Side Chain Reactions of Benzenes | Organic Chemistry. YouTube. Retrieved from [Link]
-
(2023). Thermal Degradation Energy Landscapes of Fluorofentanyls: Probing the Mechanisms and Energetics of Bond Breaking. ChemRxiv. Retrieved from [Link]
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- 4. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]
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Technical Support Center: Overcoming Stability Issues with SF5 Reagents
Welcome to the technical support center for pentafluorosulfur (SF5) reagents. The SF5 group is of immense interest to researchers in drug discovery and materials science due to its unique electronic properties, metabolic stability, and lipophilicity. However, the very reactivity that makes SF5 reagents useful also renders them prone to stability issues. This guide provides field-proven insights, troubleshooting protocols, and foundational knowledge to help you navigate the challenges of working with these powerful chemical tools.
Section 1: Frequently Asked Questions (FAQs) - The Essentials
This section addresses the most common initial questions researchers have when starting to work with SF5 reagents.
Q1: What are the most common SF5 reagents and how do they differ?
The most prevalent commercially available reagent for introducing the SF5 group is Sulfur Chloride Pentafluoride (SF5Cl) .[1] It is a colorless, toxic gas at room temperature, typically supplied in cylinders.[2] Its reactivity is dominated by the relatively weak S-Cl bond, which can be cleaved to generate the SF5 radical for additions to unsaturated bonds or for substitution reactions.[1] Another related reagent is SF5Br, which functions similarly but may offer different reactivity profiles in certain applications.
Q2: What are the primary ways SF5 reagents decompose?
SF5 reagents are highly susceptible to two main decomposition pathways:
-
Hydrolysis: SF5 reagents are extremely sensitive to moisture. They react with water to produce hazardous and corrosive byproducts such as hydrofluoric acid (HF) and thionyl tetrafluoride (SOF4). This not only consumes the active reagent but can also lead to the degradation of your starting material, product, or catalyst. Rigorous anhydrous conditions are non-negotiable.
-
Thermal Decomposition: While SF5Cl is relatively stable at room temperature, elevated temperatures can induce decomposition.[2] The thermal breakdown of the SF5 radical itself typically yields sulfur tetrafluoride (SF4) and a fluorine radical.[3] This process is highly temperature-dependent and can become a significant competing pathway at non-optimal reaction temperatures.[3][4]
Q3: How must I store SF5 reagents?
Proper storage is critical to preserving reagent integrity. SF5Cl, being a gas, is supplied in cylinders and should be stored in a well-ventilated, dry area, away from heat sources. Always ensure the cylinder valve is tightly closed when not in use. All SF5 reagents, whether gaseous or in solution, must be kept under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis.[5]
Q4: Which solvents are compatible with SF5 reagents?
Solubility is generally good in most aprotic organic solvents.[2] However, the key consideration is the solvent's purity, specifically its water content. Always use freshly dried, anhydrous-grade solvents. Protic solvents (e.g., alcohols, water) and nucleophilic solvents are generally incompatible and should be avoided unless they are a reactant.
Table 1: Solvent Compatibility & Stability Notes for SF5Cl
| Solvent | Compatibility | Key Considerations |
| Dichloromethane (DCM) | Good | Must be rigorously dried. |
| Acetonitrile (MeCN) | Good | Must be rigorously dried. |
| Hexane / Heptane | Good | Suitable for non-polar reactions. |
| Tetrahydrofuran (THF) | Use with Caution | Peroxide-free and anhydrous grades are essential. |
| Toluene | Good | Must be rigorously dried. |
| Alcohols (MeOH, EtOH) | Incompatible | Reacts readily with the hydroxyl group. |
| Water | Incompatible | Rapidly hydrolyzes the reagent. |
Q5: What are the most critical safety precautions for SF5 reagents?
SF5-containing compounds are highly toxic and all manipulations should be performed in a well-ventilated chemical fume hood.[1][2] Due to their reactivity with water and air, transfers must be conducted under an inert atmosphere using appropriate techniques like a glove box or Schlenk line.[5][6] Always have a quenching plan and appropriate personal protective equipment (PPE) before starting any experiment.
Section 2: In-Depth Troubleshooting Guide
Even with careful planning, experiments can fail. This guide provides a systematic approach to diagnosing and solving common problems.
Problem 1: Low or No Product Yield
This is the most frequent issue encountered. A low yield is a symptom that can point to several root causes. Use the following decision tree to diagnose the problem.
Troubleshooting Workflow for Low Yield
Sources
Technical Support Center: Optimizing Reaction Conditions for SF5-Benzylamine Coupling
Welcome to our dedicated technical support center for optimizing the coupling of pentafluorosulfanyl (SF5)-substituted aromatic carboxylic acids with benzylamine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging the unique properties of the SF5 group in their molecular designs. The pentafluorosulfanyl group, often dubbed a "super-trifluoromethyl group," offers a compelling combination of high electronegativity, metabolic stability, and lipophilicity, making it an increasingly popular substituent in novel therapeutics and agrochemicals.[1][2]
However, the distinct steric and electronic properties of the SF5 group can present unique challenges in standard synthetic transformations, such as amide bond formation. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges and achieve optimal yields and purity in your SF5-benzylamine coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when coupling an SF5-substituted carboxylic acid with benzylamine?
A1: The primary challenges stem from the inherent properties of the pentafluorosulfanyl group:
-
Steric Hindrance: The SF5 group is sterically bulky. If it is positioned ortho to the carboxylic acid, it can significantly hinder the approach of the amine, slowing down the reaction rate.
-
Electronic Effects: The SF5 group is a very strong electron-withdrawing group.[1][2] This reduces the nucleophilicity of the carboxylate and can make the activation of the carboxylic acid more difficult.
-
Reactivity of Benzylamine: While benzylamine is generally a reactive primary amine, its nucleophilicity can be modulated by substituents on the aromatic ring. Electron-withdrawing groups on the benzylamine will decrease its reactivity.
Q2: Which coupling reagents are most effective for SF5-benzylamine amide bond formation?
A2: For challenging amide couplings, especially those involving sterically hindered or electronically deactivated partners, uronium- or phosphonium-based reagents are generally preferred.
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): This is a highly effective and commonly used coupling reagent for difficult amide bond formations.[3][4][5] Its high reactivity can overcome the steric and electronic challenges posed by the SF5 group.
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Another powerful phosphonium-based reagent that is well-suited for coupling hindered amino acids and is a good candidate for SF5-substituted substrates.[6]
-
Acyl Chlorides: An alternative to in-situ coupling is the pre-formation of an acyl chloride from the SF5-carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1][5] The resulting acyl chloride is highly reactive and can be directly coupled with benzylamine, often in the presence of a non-nucleophilic base.
Q3: What is the recommended order of addition when using HATU for this coupling?
A3: The generally accepted best practice for HATU couplings, especially with challenging substrates, is to pre-activate the carboxylic acid.[3] This minimizes potential side reactions where the amine reacts directly with HATU.
-
Dissolve the SF5-carboxylic acid, HATU, and a non-nucleophilic base (e.g., DIPEA or triethylamine) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Stir this mixture at room temperature for 5-15 minutes to allow for the formation of the activated ester.
-
Add the benzylamine to the pre-activated mixture.
Q4: How can I monitor the progress of my SF5-benzylamine coupling reaction?
A4: Thin-layer chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods.
-
TLC: Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting materials from the product. The amide product is typically more polar than the benzylamine but its polarity relative to the carboxylic acid will vary.
-
LC-MS: This is the most definitive method for monitoring the reaction. It allows you to track the consumption of starting materials and the formation of the desired product by their respective mass-to-charge ratios.
Q5: What are the key characteristics to look for in the NMR spectra to confirm the formation of the SF5-benzylamide product?
A5: The following spectral features are indicative of successful product formation:
-
¹H NMR: Appearance of a new amide N-H proton signal (typically a broad singlet or a triplet if coupled to adjacent protons) and the characteristic signals for the benzyl CH₂ group, often appearing as a doublet coupled to the N-H proton.
-
¹³C NMR: The appearance of the amide carbonyl carbon signal (typically in the range of 165-175 ppm).
-
¹⁹F NMR: The SF5 group gives a characteristic signal pattern. It typically appears as two signals: a quintet for the apical fluorine (SF) and a doublet for the four equatorial fluorines (SF₄).[1] The coupling between them (JSF-SF4) is typically around 150 Hz.[1]
Troubleshooting Guide
This section addresses common issues encountered during SF5-benzylamine coupling reactions and provides a logical workflow for resolving them.
Caption: A troubleshooting decision tree for difficult SF5-benzylamine couplings.
Problem: Low or No Product Formation
| Potential Cause | Recommended Solution | Scientific Rationale |
| Poor Reagent Quality | Ensure all reagents are fresh and solvents are anhydrous. Use a newly opened bottle of the coupling reagent if possible. | Amide coupling reagents, particularly carbodiimides and uronium salts, are sensitive to moisture. Water will hydrolyze the activated intermediate, quenching the reaction. |
| Insufficient Activation | Pre-activate the SF5-carboxylic acid with HATU and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding the benzylamine.[3] | The electron-withdrawing SF5 group can slow the rate of activation. Allowing more time for the formation of the active ester can improve the overall reaction rate. |
| Low Reactivity | Increase the reaction temperature. Start by warming the reaction to 40-50 °C. | The steric bulk of the SF5 group can increase the activation energy of the reaction. Providing thermal energy can help overcome this barrier. Monitor for potential degradation of starting materials or products at higher temperatures. |
| Ineffective Coupling Reagent | Switch to a more powerful coupling reagent like PyBOP, or convert the carboxylic acid to the more reactive acyl chloride using SOCl₂ or oxalyl chloride.[1][5][6] | If the in-situ activation is the rate-limiting step, using a more reactive species can drive the reaction to completion. |
Problem: Formation of Significant Side Products
| Potential Cause | Recommended Solution | Scientific Rationale |
| Side Reaction with Coupling Reagent | Ensure the benzylamine is added after the pre-activation step. | Amines can react with uronium reagents like HATU to form guanidinium byproducts, consuming both the amine and the coupling reagent. |
| Racemization (if chiral centers are present) | Add an epimerization suppressant like HOAt (1-hydroxy-7-azabenzotriazole) to the reaction mixture. | The activated ester intermediate can be susceptible to racemization, especially with prolonged reaction times or elevated temperatures. |
| Base-catalyzed Side Reactions | Use a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) instead of less hindered bases like triethylamine. | Less hindered bases can sometimes act as nucleophiles, leading to unwanted side reactions. |
Experimental Protocol: General Procedure for SF5-Benzylamine Coupling via Acyl Chloride
This protocol is adapted from a general method for the synthesis of SF5-containing amides.[1][2]
Part 1: Synthesis of SF5-Aroyl Chloride
-
To a solution of the 4-(pentafluorosulfanyl)benzoic acid (1.0 equiv.) in anhydrous dichloromethane (DCM, 0.2 M), add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Slowly add thionyl chloride (SOCl₂, 2.0 equiv.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, monitoring the reaction by TLC until the starting carboxylic acid is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent and excess SOCl₂ under reduced pressure to yield the crude SF5-aroyl chloride, which can be used in the next step without further purification.
Part 2: Amide Coupling
-
Dissolve the benzylamine (1.1 equiv.) and a non-nucleophilic base such as triethylamine (1.5 equiv.) in anhydrous DCM (0.2 M) and cool to 0 °C in an ice bath.
-
Dissolve the crude SF5-aroyl chloride from Part 1 in anhydrous DCM and add it dropwise to the cooled amine solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction for 2-4 hours until completion is observed by TLC or LC-MS.
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the organic layer, and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure SF5-benzylamide.[7][8]
Caption: Experimental workflow for SF5-benzylamine coupling.
References
-
Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules. Available at: [Link]
-
Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. PubMed Central. Available at: [Link]
-
HATU coupling - what's the best order?. Reddit. Available at: [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Which reagent high yield direct amide formation between Carboxylic acids and amines?. ResearchGate. Available at: [Link]
-
Organic & Biomolecular Chemistry. Royal Society of Chemistry. Available at: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]
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- 6. peptide.com [peptide.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. orgsyn.org [orgsyn.org]
Technical Support Center: Purification of Benzylamine Reaction Mixtures
Welcome to the technical support center for benzylamine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and purification of benzylamine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying chemical principles to empower your experimental choices.
Troubleshooting Guides
Issue 1: Presence of Secondary and Tertiary Amines (Dibenzylamine and Tribenzylamine)
Question: My reaction crude, synthesized from benzyl chloride and ammonia, shows significant amounts of dibenzylamine and tribenzylamine upon analysis. What causes this and how can I minimize their formation and remove them?
Answer:
The formation of secondary (dibenzylamine) and tertiary (tribenzylamine) amines is a classic challenge in the synthesis of primary amines from alkyl halides and ammonia.[1][2] The root cause lies in the fact that the newly formed benzylamine is also a nucleophile and can compete with ammonia to react with the starting material, benzyl chloride.[1] In fact, the product primary amine is often more nucleophilic than ammonia, and the subsequent reactions to form secondary and tertiary amines can be faster than the initial reaction.[1]
Minimizing Over-Alkylation During Synthesis:
-
Molar Ratio of Ammonia to Benzyl Chloride: The most effective strategy to favor the formation of the primary amine is to use a large excess of ammonia.[1][3] By increasing the concentration of ammonia, you statistically favor the reaction of benzyl chloride with ammonia over the product benzylamine. Molar ratios of ammonia to benzyl chloride of 20:1 or even higher are commonly employed.[1][3]
-
Controlled Addition of Benzyl Chloride: Adding the benzyl chloride dropwise to the ammonia solution over an extended period helps to maintain a low concentration of the alkylating agent, further minimizing the chance of the product amine reacting with it.[3]
Workflow for Minimizing Over-Alkylation
Caption: Workflow to favor primary amine formation.
Removal of Dibenzylamine and Tribenzylamine:
If these impurities have already formed, they can be separated from benzylamine based on their different physical properties.
-
Fractional Distillation: Benzylamine, dibenzylamine, and tribenzylamine have significantly different boiling points. Fractional distillation, preferably under vacuum to prevent decomposition at high temperatures, is a highly effective method for separation.[3][4][5]
| Compound | Boiling Point (°C at 1 atm) |
| Benzylamine | 185 |
| Dibenzylamine | 300 |
| Tribenzylamine | 380-390 |
-
Recrystallization as a Hydrochloride Salt: You can convert the amine mixture to their hydrochloride salts by treating the crude product with hydrochloric acid.[2][4] Benzylamine hydrochloride has different solubility characteristics compared to the salts of the secondary and tertiary amines, allowing for purification by recrystallization. The purified benzylamine can then be regenerated by treatment with a base like NaOH.[2][4]
Experimental Protocol: Recrystallization of Benzylamine Hydrochloride
-
Dissolve the crude amine mixture in a suitable solvent like diethyl ether.[4]
-
Slowly add a solution of HCl in ether while stirring. The amine hydrochlorides will precipitate out.
-
Filter the precipitated salts and wash with cold ether.
-
Recrystallize the salts from a suitable solvent system (e.g., ethanol/water).
-
Dissolve the purified benzylamine hydrochloride in water and add a concentrated NaOH solution to make the solution strongly alkaline.[2]
-
The free benzylamine will separate as an oily layer. Extract the benzylamine with a solvent like diethyl ether.[6]
-
Dry the organic extract over an anhydrous drying agent (e.g., NaOH pellets or anhydrous sodium sulfate) and remove the solvent.[4][6]
-
The resulting benzylamine can be further purified by distillation.[2][6]
Issue 2: Impurities from Reductive Amination of Benzaldehyde
Question: I'm performing a reductive amination of benzaldehyde with ammonia and a reducing agent. My final product is contaminated with benzyl alcohol and unreacted benzaldehyde. How can I address this?
Answer:
The presence of benzyl alcohol and unreacted benzaldehyde in the product of a reductive amination of benzaldehyde points to a few potential issues in the reaction conditions. Benzyl alcohol is formed from the reduction of the starting benzaldehyde, while the presence of unreacted benzaldehyde suggests incomplete reaction.[7]
Optimizing the Reductive Amination:
-
Choice of Reducing Agent: Some reducing agents, like sodium borohydride, can reduce both the imine intermediate and the starting aldehyde. Using a milder and more selective reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, can minimize the reduction of the aldehyde.[8][9]
-
Reaction Conditions: The formation of the imine intermediate is an equilibrium reaction. Ensuring a sufficient concentration of ammonia and allowing adequate time for imine formation before adding the reducing agent can improve the yield of the desired benzylamine.[9]
-
Catalyst Activity: In catalytic hydrogenations, the activity and selectivity of the catalyst are crucial. A catalyst that is too active may lead to over-reduction, while an inactive catalyst will result in an incomplete reaction.[10]
Purification Strategy:
A combination of extraction and distillation can effectively remove these impurities.
-
Acid-Base Extraction: This is a powerful technique to separate the basic benzylamine from the neutral/acidic benzaldehyde and benzyl alcohol.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic solution with a dilute aqueous acid (e.g., 1M HCl). The basic benzylamine will be protonated and move into the aqueous layer as benzylammonium chloride.
-
Separate the aqueous layer containing the product from the organic layer which retains the unreacted benzaldehyde and benzyl alcohol.
-
Wash the organic layer with more dilute acid to ensure complete extraction of the amine.
-
Make the combined aqueous layers basic with a strong base (e.g., NaOH) to regenerate the free benzylamine.
-
Extract the benzylamine back into an organic solvent.
-
Dry the organic layer, remove the solvent, and distill the benzylamine for final purification.[11]
-
Workflow for Purification via Acid-Base Extraction
Caption: Acid-base extraction workflow for purification.
Issue 3: Impurities from Benzonitrile Reduction
Question: I am synthesizing benzylamine by the reduction of benzonitrile. What are the common impurities I should be aware of, and how can I purify my product?
Answer:
The reduction of benzonitrile to benzylamine can also lead to the formation of dibenzylamine as a significant byproduct.[12][13] This occurs through the reaction of the initially formed benzylamine with the intermediate imine, followed by further reduction.
Controlling Selectivity in Benzonitrile Reduction:
-
Catalyst Choice: The choice of catalyst can significantly influence the selectivity of the reaction. For instance, nickel-based catalysts have been shown to be more selective towards the formation of the primary amine compared to palladium or cobalt catalysts under certain conditions.[13]
-
Reaction Conditions: Factors such as hydrogen pressure, temperature, and solvent can be optimized to favor the formation of benzylamine.[12][13] For example, in some systems, a lower hydrogen pressure favors the formation of dibenzylamine, while a higher pressure favors the primary amine.[12]
Purification:
Similar to the purification from the benzyl chloride route, fractional distillation under reduced pressure is the most effective method to separate benzylamine from the higher-boiling dibenzylamine.[12]
Frequently Asked Questions (FAQs)
Q1: My benzylamine has turned yellow/brown upon storage. What is causing this and can I still use it?
A1: Benzylamine is susceptible to oxidation and can react with carbon dioxide from the air, leading to discoloration.[4][14] The impurities are often imine dimers formed from oxidation and condensation.[4] For many applications, this discolored benzylamine can be purified before use. The most common method for purification is distillation, preferably under an inert atmosphere (e.g., nitrogen) and reduced pressure.[4]
Q2: What is the best way to dry benzylamine?
A2: Benzylamine can be effectively dried by stirring over potassium hydroxide (KOH) or sodium hydroxide (NaOH) pellets, followed by distillation.[2][4]
Q3: How can I confirm the purity of my benzylamine?
A3: The purity of benzylamine can be assessed using several analytical techniques:
-
Gas Chromatography (GC): This is an excellent method to quantify the amount of benzylamine and separate it from volatile impurities like dibenzylamine and benzyl alcohol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of benzylamine and detect impurities.
-
Infrared (IR) Spectroscopy: The IR spectrum of benzylamine shows characteristic N-H stretching bands for the primary amine group.
-
Refractive Index: The refractive index of pure benzylamine is a useful physical constant for a quick purity check (n_D^20 ≈ 1.540).[6]
-
Boiling Point: A sharp boiling point during distillation is a good indicator of purity.[4][6]
Q4: I need to remove excess benzylamine from my reaction mixture. What is the most efficient way to do this?
A4: If your desired product is not basic or is significantly less basic than benzylamine, an acid wash (as described in Issue 2) is a very effective method.[11] Alternatively, if your product is non-volatile, the excess benzylamine can often be removed by vacuum distillation.[11] Azeotropic distillation with a solvent like toluene can also be effective.[11]
References
- Magee, P. S. (1961). Preparation of benzylamine. U.S. Patent No. 2,987,548.
-
Reddit user discussion on r/OrganicChemistry. (2022). How to purify Benzylamine? Reddit. [Link]
-
PrepChem. (n.d.). Preparation of benzylamine. PrepChem.com. [Link]
-
Nigh, W. G. (1974). The Gabriel Synthesis of Benzylamine. Journal of Chemical Education, 51(10), 668. ResearchGate. [Link]
-
Wikipedia. (n.d.). Benzylamine. Wikipedia. [Link]
-
Designer-drug.com. (n.d.). Synthesis of Benzylamine and Derivatives. Designer-drug.com. [Link]
-
Sciencemadness.org. (2016). Benzylamine via the delepine reaction. Sciencemadness.org. [Link]
-
ResearchGate. (2016). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product? ResearchGate. [Link]
-
Scribd. (n.d.). Reductive Amination of Benzaldehyde. Scribd. [Link]
-
The Hive. (2003). Preparation of Benzylamine. The Hive. [Link]
- Google Patents. (1979). Process for the production of benzylamine and dibenzylamine. U.S. Patent No. 4,163,025.
-
CaltechAUTHORS. (2022). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. CaltechAUTHORS. [Link]
-
ResearchGate. (2018). Reductive aminations of benzaldehyde. ResearchGate. [Link]
-
ResearchGate. (2020). Residue-free release of benzylamine (blue, top), dibenzylamine (green, middle), and benzyl alcohol (orange, bottom). ResearchGate. [Link]
-
YouTube. (2023). [Chemistry] How would you prepare benzylamine ( ) from each compound? YouTube. [Link]
-
ACS Publications. (2021). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. [Link]
-
Royal Society of Chemistry. (2018). Highly selective production of benzylamine from benzonitrile on metal-supported catalysts. Reaction Chemistry & Engineering. [Link]
- Google Patents. (2020). A kind of method for preparing benzylamine by direct atmospheric hydrogenation of benzonitrile. Chinese Patent No. CN108484410B.
-
MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Organic Chemistry Portal. [Link]
-
ResearchGate. (2024). Gram-scale synthesis of benzylamine from benzonitrile. ResearchGate. [Link]
-
ACS Publications. (2020). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. [Link]
-
PubChem. (n.d.). Benzylamine. National Institutes of Health. [Link]
-
Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 100-46-9 Benzylamine Impurity. Anant Pharmaceuticals Pvt. Ltd. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Chemistry LibreTexts. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
Sources
- 1. US2987548A - Preparation of benzylamine - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
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- 4. reddit.com [reddit.com]
- 5. Benzylamine synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
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- 11. researchgate.net [researchgate.net]
- 12. US4163025A - Process for the production of benzylamine and dibenzylamine - Google Patents [patents.google.com]
- 13. Highly selective production of benzylamine from benzonitrile on metal-supported catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 14. Benzylamine: Properties, Preparation and Applications_Chemicalbook [chemicalbook.com]
Pentafluorosulfur (SF5) Chemistry: A Technical Support Guide to Overcoming Scalability Challenges
For Researchers, Scientists, and Drug Development Professionals
The pentafluorosulfanyl (SF5) group is a "super-trifluoromethyl" moiety that offers a unique combination of properties highly desirable in medicinal chemistry and materials science, including exceptional thermal and chemical stability, high electronegativity, and significant lipophilicity.[1][2] However, the transition from laboratory-scale synthesis to larger-scale production of SF5-containing compounds is fraught with challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common scalability issues encountered during the synthesis, purification, and handling of these valuable molecules.
Troubleshooting Guide: From Benchtop to Pilot Plant
This section provides solutions to specific problems that may arise when scaling up reactions involving pentafluorosulfur chemistry.
Issue 1: Inconsistent Yields and Reaction Stalls Upon Scale-Up of SF5Cl-Mediated Reactions
Question: My radical addition of pentafluorosulfanyl chloride (SF5Cl) to an alkene works perfectly on a 1-gram scale, but when I try to run it on a 50-gram scale, the reaction is sluggish and gives a low yield. What could be the problem?
Answer: This is a common issue when scaling up reactions involving gaseous reagents like SF5Cl. The primary culprits are often inefficient gas dispersion, localized heating, and inadequate initiation.
Causality and Solution:
-
Gas Dispersion: On a small scale, simply bubbling SF5Cl gas through the reaction mixture might be sufficient. However, on a larger scale, this can lead to poor mass transfer. The SF5Cl may not be adequately dispersed throughout the solution to react efficiently with the substrate.
-
Solution: Employ a high-efficiency gas dispersion tube or a sparging system to create fine bubbles and maximize the gas-liquid interfacial area. Ensure vigorous stirring to maintain a homogeneous mixture. For larger reactors, consider specialized agitators designed for gas-liquid reactions.
-
-
Thermal Management: Radical reactions are often exothermic. On a small scale, the heat generated can dissipate through the flask's surface. On a larger scale, the surface-area-to-volume ratio decreases, leading to heat accumulation and potential side reactions or decomposition of the initiator.
-
Solution: Implement a robust cooling system for the reactor. Monitor the internal reaction temperature closely with a thermocouple. For highly exothermic reactions, consider a semi-batch process where one of the reactants is added portion-wise to control the rate of heat generation. A thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) is highly recommended before attempting a large-scale reaction to understand the thermal profile and potential for runaway reactions.[3][4][5]
-
-
Initiation: Inadequate initiation can also lead to poor reaction kinetics. The method of initiation (e.g., thermal, photochemical) needs to be scalable.
-
Solution: If using a thermal initiator like AIBN, ensure even heating of the reaction mixture. For photochemical initiation, the light source must be powerful enough to penetrate the larger reaction volume. Consider using a flow chemistry setup, which offers excellent control over reaction parameters, including temperature and mixing, and can be a safer and more efficient way to handle hazardous reagents like SF5Cl on a larger scale.[6][7]
-
Experimental Protocol: Scaling Up a Radical Pentafluorosulfanylation
-
Reactor Setup: Use a jacketed glass reactor equipped with an overhead stirrer, a thermocouple, a condenser, a gas inlet connected to a mass flow controller for SF5Cl, and a gas outlet connected to a scrubber.
-
Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can interfere with radical reactions.
-
Charge Reactants: Charge the solvent, substrate, and radical initiator to the reactor.
-
Temperature Control: Begin cooling the reactor jacket to the desired reaction temperature.
-
SF5Cl Addition: Once the temperature is stable, start the flow of SF5Cl at a controlled rate. Ensure vigorous stirring to promote gas dispersion.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or NMR. Also, closely monitor the internal temperature for any signs of an exotherm.
-
Work-up: Once the reaction is complete, stop the flow of SF5Cl and purge the reactor with an inert gas to remove any residual SF5Cl before opening it to the atmosphere.
Issue 2: Difficulties in Purifying SF5-Containing Compounds at Scale
Question: I can purify my SF5-containing product using silica gel column chromatography on a small scale, but it's impractical for the 100-gram scale I need to reach. What are my options?
Answer: Scaling up chromatographic purification can be a significant bottleneck. The high lipophilicity of the SF5 group can lead to challenges in finding suitable and economical solvent systems for large-scale chromatography.[8] Alternative purification methods should be considered.
Causality and Solution:
-
Chromatography: While possible, scaling up silica gel chromatography is often resource-intensive in terms of solvent consumption and time.
-
Solution: If chromatography is unavoidable, consider using a medium-pressure liquid chromatography (MPLC) system with pre-packed columns for better efficiency and reproducibility. Explore alternative stationary phases, such as alumina or reverse-phase silica, which might offer better selectivity for your compound.[9][10]
-
-
Crystallization: The high stability of the SF5 group often imparts good crystallinity to the containing molecules.
-
Solution: Investigate the possibility of purifying your product by crystallization. Screen a variety of solvents and solvent mixtures to find conditions that yield high purity and recovery. This is often the most cost-effective and scalable purification method for solid compounds.
-
-
Distillation: For volatile liquid SF5-containing compounds, distillation under reduced pressure can be an effective purification method.
-
Solution: Perform a small-scale distillation first to determine the boiling point and stability of your compound under the distillation conditions.
-
Workflow for Developing a Scalable Purification Process
Caption: Decision workflow for selecting a scalable purification method for SF5 compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with SF5Cl on a larger scale, and what precautions should be taken?
A1: Pentafluorosulfanyl chloride (SF5Cl) is a toxic and corrosive gas with a low boiling point, making its handling a significant safety concern, especially in larger quantities.[11]
-
Toxicity and Exposure: Inhalation of SF5Cl can cause severe respiratory irritation.
-
Engineering Controls: All work with SF5Cl must be conducted in a well-ventilated fume hood or a gas cabinet.[12][13][14] A continuous gas monitoring system with an audible alarm should be in place to detect any leaks.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[15] For handling larger quantities or in case of a potential leak, a self-contained breathing apparatus (SCBA) should be readily available.
-
Cylinder Handling and Storage: SF5Cl cylinders must be securely stored in a designated gas cabinet and properly secured to prevent falling.[16]
-
Emergency Preparedness: Have an emergency response plan in place, including procedures for leak detection and containment. Ensure that all personnel are trained on these procedures.
Q2: Are there safer alternatives to SF5Cl for introducing the SF5 group, especially for large-scale synthesis?
A2: Yes, the development of safer and more manageable SF5-reagents is an active area of research.
-
In-situ Generation of SF5Cl: Methods for the in-situ generation of SF5Cl from solid precursors like trichloroisocyanuric acid (TCCA) and potassium fluoride (KF) have been developed.[11] This avoids the need to handle and store large quantities of gaseous SF5Cl. Continuous flow reactors are particularly well-suited for this approach, as the hazardous reagent is generated and consumed in a closed system.[6][7]
-
Sulfur Hexafluoride (SF6) as a Source: SF6 is an inexpensive, non-toxic, and readily available gas that is being explored as an SF5 source.[17] However, its high stability makes it challenging to activate, and methods for its use in general synthesis are still under development.
-
Other SF5-Containing Building Blocks: A number of SF5-containing building blocks are commercially available, which can sometimes be incorporated into a target molecule, avoiding the direct use of SF5Cl.[2]
Q3: How should I manage waste and byproducts from SF5 reactions?
A3: Waste from SF5 reactions should be treated as hazardous waste.
-
Quenching: Any unreacted SF5Cl in the reaction mixture or gas stream should be quenched by bubbling through a scrubber containing a basic solution (e.g., sodium hydroxide).
-
Byproducts: The specific byproducts will depend on the reaction, but they may include other fluorinated sulfur compounds. Due to the stability of the SF5 group, it is likely to remain intact in many of the byproducts.
-
Disposal: All solid and liquid waste containing SF5 compounds should be collected in properly labeled, sealed containers and disposed of through a licensed hazardous waste disposal company.[18][19][20][21] Do not dispose of SF5-containing waste down the drain or in regular trash.
Q4: What analytical techniques are best suited for monitoring the progress of a large-scale SF5 reaction?
A4: Real-time or near-real-time monitoring is crucial for process control and safety in large-scale reactions.
-
In-situ Infrared (IR) Spectroscopy: For reactions in solution, in-situ IR probes can be used to monitor the disappearance of starting materials and the appearance of products in real-time. This has been successfully applied in the continuous flow synthesis of SF5Cl.[6]
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are standard techniques for offline monitoring. Automated sampling systems can be used to take aliquots from the reactor for analysis, providing quantitative data on reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a particularly powerful tool for monitoring reactions involving fluorinated compounds, as the fluorine signals are often well-resolved and can be used to identify and quantify different species in the reaction mixture.
Quantitative Data Summary: Physicochemical Properties of SF5 vs. CF3
| Property | Pentafluorosulfanyl (SF5) | Trifluoromethyl (CF3) | Significance for Scalability |
| Hansch Lipophilicity (π) | ~1.51 | ~1.09 | Higher lipophilicity of SF5 compounds can affect solubility and choice of purification solvents.[17] |
| Hammett Constant (σp) | +0.68 | +0.54 | The stronger electron-withdrawing nature of SF5 can influence reaction rates and selectivity.[17] |
| Stability | High thermal and chemical stability | High stability | The exceptional stability of the SF5 group is advantageous, as it can withstand a range of reaction and purification conditions.[1] |
Logical Relationship Diagram: Key Considerations for Scaling Up SF5 Chemistry
Sources
- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 2. researchgate.net [researchgate.net]
- 3. iokinetic.com [iokinetic.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 11. researchgate.net [researchgate.net]
- 12. List of Standard Engineering Controls for Hazardous Gases [gasdetection.com]
- 13. Chapter 2 - Engineering Controls | Environment, Health and Safety [ehs.cornell.edu]
- 14. cmu.edu [cmu.edu]
- 15. ors.od.nih.gov [ors.od.nih.gov]
- 16. Chapter 7 - Safe Chemical Use [ehs.cornell.edu]
- 17. chemrxiv.org [chemrxiv.org]
- 18. epa.gov [epa.gov]
- 19. OAR 333-120-0545 – Disposal of Certain Byproduct Material [oregon.public.law]
- 20. dtsc.ca.gov [dtsc.ca.gov]
- 21. Managing, Recycling, and Disposing of Non-Hazardous Solid Waste | U.S. Fish & Wildlife Service [fws.gov]
Technical Support Center: Troubleshooting Low Yields in Negishi Coupling of SF5 Compounds
Introduction: The Challenge and Promise of SF5-Aromatics
The pentafluorosulfanyl (SF5) group is a powerful electron-withdrawing moiety that offers unique steric and electronic properties, making it highly valuable in the development of novel pharmaceuticals, agrochemicals, and materials. The Negishi cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high functional group tolerance.[1][2] However, the coupling of SF5-containing aromatic compounds presents a unique set of challenges. Researchers often face frustratingly low yields, catalyst decomposition, and competing side reactions.
This technical support guide is designed to provide researchers, scientists, and drug development professionals with a systematic, field-proven approach to troubleshooting and optimizing these demanding reactions. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Troubleshooting Guide: A Systematic Approach to Low Yields
Q1: My Negishi coupling with an SF5-aryl halide is resulting in a very low yield. Where should I begin my investigation?
A: Low yields in the Negishi coupling of SF5-aromatics are common, but they can almost always be traced back to one of three areas: the Catalyst System , the Quality of Reagents and Solvents , or the Reaction Conditions . A systematic check of these factors is the most efficient way to identify and solve the problem.
The SF5 group is strongly electron-withdrawing, which makes the oxidative addition step of the catalytic cycle generally favorable.[3][4] However, this same electronic property can influence catalyst stability and the reactivity of the organozinc partner. Below is a logical workflow to diagnose the issue.
Caption: A logical workflow for troubleshooting low-yield Negishi reactions.
Q2: How do I select the optimal catalyst and ligand for my SF5-substituted substrate?
A: This is the most critical decision you will make. The combination of the palladium precursor and, more importantly, the phosphine ligand dictates the success of the reaction.
Causality: The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. For electron-deficient SF5-aryl halides, the oxidative addition of the Ar-X bond to the Pd(0) center is generally fast. The challenge often lies in facilitating a rapid and productive reductive elimination step to form the C-C bond and regenerate the active catalyst. If reductive elimination is slow, catalyst decomposition pathways can take over.
-
Palladium Precursor: A Pd(0) source like Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) is a highly effective and commonly used precatalyst. While Pd(II) sources can be used, they first require in-situ reduction, which can sometimes be inefficient.[5]
-
Ligand Choice: The ligand must be both bulky and electron-rich .
-
Bulkiness promotes the reductive elimination step, which is often the rate-limiting step for biaryl couplings.
-
Electron-donating properties increase the electron density on the palladium center, which helps stabilize the catalyst and can facilitate the initial oxidative addition.
-
For SF5-aromatics, bulky biarylphosphine ligands have demonstrated clear superiority. Specifically, SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is the ligand of choice based on literature evidence.[6][7][8]
Data Presentation: Ligand Comparison for SF5-Aryl Bromide Coupling
| Ligand | Catalyst Precursor | Reported Yield (%) | Rationale for Performance |
| P(o-tol)₃ | Pd(dba)₂ | 8 - 26%[7] | Less bulky and less electron-donating; insufficient to promote efficient reductive elimination, leading to low conversion. |
| SPhos | Pd(dba)₂ | 32 - 42% [7][8] | Recommended. Combines significant bulk with strong electron-donating properties, accelerating the crucial reductive elimination step. |
| XPhos | Pd(OAc)₂ | Not reported for SF5, but effective for other electron-deficient systems.[9] | A viable alternative for screening if SPhos fails. Offers a different steric profile that may be beneficial. |
Expert Recommendation: Always start with a combination of Pd(dba)₂ and SPhos . The significant increase in yield compared to simpler phosphines like P(o-tol)₃ is well-documented for SF5 substrates.[6][7]
Q3: My reaction mixture is turning black. What does this signify and how can I prevent it?
A: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black (insoluble Pd(0) metal).[6] When this happens, your active catalyst is crashing out of solution, leading to a stalled or completely failed reaction.
Causality: Palladium black formation occurs when the L-Pd(0) species is not sufficiently stabilized in the catalytic cycle. The ligand's job is to coordinate to the palladium center and keep it soluble and reactive. This decomposition is often triggered by:
-
Inappropriate Ligand: As discussed in Q2, a ligand that is not bulky or electron-rich enough (e.g., triphenylphosphine) may not adequately shield the palladium center.
-
High Temperatures: While some reactions require heat, excessive temperatures can accelerate decomposition pathways. For SF5-arenes, reactions are often successful at moderate temperatures (e.g., 70°C).[6]
-
Impurities: Water, oxygen, or impurities in your reagents or solvents can degrade the catalyst.
-
Slow Reductive Elimination: If the final step of the catalytic cycle is slow, the unstable intermediates have more time to decompose.
Troubleshooting Steps:
-
Switch to a Bulky Ligand: If you are not already using one, immediately switch to SPhos or a similar biarylphosphine ligand.[7][8]
-
Ensure Anhydrous & Anaerobic Conditions: Use a glovebox or robust Schlenk line techniques. Solvents should be freshly dried over a suitable agent (e.g., passed through an alumina column).
-
Lower the Reaction Temperature: If possible, try running the reaction at a lower temperature for a longer period.
-
Check Reagent Purity: Ensure your aryl halide and other reagents are pure. Recrystallize or purify if necessary.
Q4: I suspect my organozinc reagent is the problem. How can I confirm its quality and improve its reactivity?
A: The quality of the organozinc reagent is paramount. Organozinc reagents are sensitive to air and moisture, and their formation can be sluggish without proper activation of the zinc metal.[2]
Causality: The transmetalation step involves the transfer of the organic group from zinc to the palladium center. For this to occur efficiently, a reactive organozinc species must be present. The surface of commercial zinc dust is often coated with a passivating layer of zinc oxide, which prevents its reaction with the organic halide.
Key Considerations & Solutions:
-
Zinc Activation: The zinc oxide layer must be removed.
-
Chemical Activation: Briefly washing the zinc dust with dilute HCl, followed by water, ethanol, and ether washes, and then drying under high vacuum is a classic method. Other activators include I₂, TMSCl, or BrCH₂CH₂Br.
-
Mechanochemical Activation: Ball-milling can be used to activate zinc and even generate the organozinc reagent in a solventless or low-solvent manner, breaking up the oxide layer through physical force.[10]
-
Rieke Zinc: Using highly reactive Rieke zinc, prepared by the reduction of ZnCl₂ with an alkali metal, provides a very active form of the metal.[3]
-
-
Formation of the Organozinc Reagent:
-
The Role of Additives (Advanced Insight):
-
For many Negishi couplings, particularly with less reactive organozinc species, the addition of salts like LiCl or LiBr can be highly beneficial.[11]
-
These salts help to break up organozinc aggregates and form more nucleophilic "ate" complexes (e.g., RZnX₂⁻Li⁺). These higher-order zincates are often the true species undergoing transmetalation, as they are significantly more reactive than the neutral organozinc halide.[11][12]
-
Visualizing the Mechanism
Understanding the catalytic cycle is key to rational troubleshooting. The SF5 group's strong electron-withdrawing nature primarily impacts the electronics of the aryl halide.
Caption: The Negishi catalytic cycle for SF5-aromatic compounds.
Experimental Protocols
Protocol 1: General Procedure for Negishi Coupling of an SF5-Aryl Bromide
This protocol is a representative example and should be optimized for specific substrates.
Materials:
-
SF5-Aryl Bromide (1.0 equiv)
-
Organozinc reagent (prepared separately, ~1.5 equiv in solvent)
-
Pd(dba)₂ (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Anhydrous THF
Procedure:
-
Setup: To a flame-dried Schlenk flask under a positive pressure of argon, add Pd(dba)₂ (0.02 equiv) and SPhos (0.04 equiv).
-
Solvent Addition: Add anhydrous THF and stir the mixture at room temperature for 15-20 minutes until a homogeneous catalyst solution forms (typically yellow to orange).
-
Aryl Halide Addition: Add the SF5-Aryl Bromide (1.0 equiv) to the flask.
-
Organozinc Addition: Slowly add the solution of the organozinc reagent (~1.5 equiv) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-70°C and monitor by TLC or LC-MS. The reaction may take anywhere from 2 to 24 hours.
-
Quench: Upon completion, cool the reaction to room temperature and quench by slowly adding saturated aqueous NH₄Cl solution.
-
Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Preparation of the Organozinc Reagent
Materials:
-
Organic Halide (R-X) (1.0 equiv)
-
Activated Zinc Dust (1.5 - 2.0 equiv)
-
Anhydrous DMF
-
Iodine (one small crystal, optional activator)
Procedure:
-
Activation (if not already done): In a flame-dried Schlenk flask under argon, add zinc dust (1.5 - 2.0 equiv). If desired, add a single crystal of iodine. Heat gently with a heat gun under vacuum until the iodine sublimes, then cool to room temperature.
-
Reagent Addition: Add anhydrous DMF to the activated zinc. Then, add the organic halide (1.0 equiv) dropwise.
-
Formation: Heat the mixture to 50-70°C. The reaction is often initiated by a slight exotherm or a change in color. Stir at this temperature for 1-4 hours.
-
Completion & Use: The formation of the organozinc reagent is indicated by the consumption of the starting halide (monitored by TLC/GC) and the appearance of a grayish, slightly cloudy solution. Allow the excess zinc to settle. The supernatant containing the organozinc reagent can be cannulated directly into the coupling reaction flask.
Frequently Asked Questions (FAQs)
Q: Can I use an SF5-aryl chloride for the coupling? A: Yes, but it is significantly more challenging. Aryl chlorides are less reactive towards oxidative addition than aryl bromides.[6] Achieving good yields typically requires a more active catalyst system, potentially with N-heterocyclic carbene (NHC) ligands, higher catalyst loadings, and higher temperatures. Expect to perform significant optimization.[4]
Q: What are common side reactions to watch for? A: The most common side reactions are homocoupling of the organozinc reagent (R-R) or the aryl halide (Ar-Ar) and proto-dehalogenation of the SF5-aryl halide (Ar-H). Homocoupling is often a sign of a poorly performing catalyst system, while proto-dehalogenation can be caused by trace amounts of water in the reaction.
Q: My organozinc reagent seems to have decomposed. What is the typical shelf life? A: Organozinc reagents are best prepared fresh and used immediately. They are sensitive to decomposition, especially if not stored under a strictly inert atmosphere. If you must store them, do so as a solution in an anhydrous solvent in a sealed flask under argon in a freezer, but use within a few days for best results.
References
- BenchChem. (2025).
- Krasovskiy, A., & Lipshutz, B. H. (2011). Ligand Effects on Negishi Couplings of Alkenyl Halides. PMC - NIH.
- Knochel, P. et al. (2012). Recent Developments in Negishi Cross-Coupling Reactions.
- Organic Chemistry Portal. Negishi Coupling.
- Welsh, A. J. et al. (2017). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids.
- Tu, T. et al. (2013). Mild Negishi Cross-Coupling Reactions Catalyzed by Acenaphthoimidazolylidene Palladium Complexes at Low Catalyst Loadings. Journal of Organic Chemistry.
- Karle, A. C. et al. (2019). Mechanochemical Activation of Zinc and Application to Negishi Cross-Coupling. Chemistry – A European Journal.
- Various Authors. (2025). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Synfacts.
- Wikipedia. Negishi coupling.
- Organ, M. G. et al. (2010). On the role of additives in alkyl–alkyl Negishi cross-couplings.
- Darrow, W. T. (2020). The Negishi Cross-Coupling Reaction. Denmark Group, UIUC.
- Welsh, A. J. et al. (2017). Synthesis of pentafluorosulfanyl (SF5)
- Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society.
Sources
- 1. Negishi Coupling [organic-chemistry.org]
- 2. Negishi coupling - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mild Negishi Cross-Coupling Reactions Catalyzed by Acenaphthoimidazolylidene Palladium Complexes at Low Catalyst Loadings [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 10. Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 12. On the role of additives in alkyl–alkyl Negishi cross-couplings - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Preventing decomposition of 3-(Pentafluorosulfur)benzylamine during storage
A Guide to Ensuring Stability and Preventing Decomposition During Storage
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(Pentafluorosulfur)benzylamine. Its purpose is to equip you with the necessary knowledge and protocols to prevent its decomposition during storage, ensuring the integrity of your experiments and the quality of your results.
Frequently Asked Questions (FAQs)
Q1: What is 3-(Pentafluorosulfur)benzylamine and why is its stability important?
3-(Pentafluorosulfur)benzylamine is an organic compound featuring a pentafluorosulfur (SF₅) group attached to a benzylamine moiety. The SF₅ group is a bioisostere for the nitro group and is of significant interest in medicinal chemistry for its unique electronic properties and metabolic stability. However, the amine group makes the molecule susceptible to degradation, particularly through oxidation and reaction with atmospheric components. Maintaining its purity is crucial for reproducible experimental outcomes.
Q2: What are the primary signs of decomposition in 3-(Pentafluorosulfur)benzylamine?
Visual inspection can often provide the first clues of degradation. A pure sample should be a clear, colorless to light yellow liquid. Common signs of decomposition include:
-
Color Change: A significant darkening of the liquid, progressing to a deep yellow or brown hue.
-
Formation of Precipitate: The appearance of solid particles or cloudiness in the sample.
-
Inconsistent Analytical Data: Changes in spectroscopic data (e.g., NMR, IR) or the appearance of unexpected peaks in chromatographic analyses (e.g., GC-MS, HPLC) compared to a fresh sample.
Q3: What are the main factors that contribute to the decomposition of this compound?
The primary drivers of decomposition for 3-(Pentafluorosulfur)benzylamine are:
-
Atmospheric Oxygen: The benzylamine moiety is prone to oxidation, which can lead to the formation of imines and other degradation products.
-
Moisture (H₂O): The presence of water can facilitate hydrolysis of the SF₅ group, although it is generally more resistant than other sulfur halides. More critically, moisture can react with other atmospheric components like carbon dioxide to form carbonic acid, which can react with the basic amine.
-
Light: Photochemical degradation can occur, especially in the presence of photosensitizers.
-
Elevated Temperatures: Heat can accelerate the rates of all degradation pathways.
Troubleshooting Guide: Diagnosing and Resolving Decomposition Issues
This section addresses specific problems you might encounter and provides actionable solutions.
Issue 1: My sample of 3-(Pentafluorosulfur)benzylamine has turned dark brown.
-
Probable Cause: This is a classic sign of oxidation. Your sample has likely been exposed to atmospheric oxygen over a prolonged period.
-
Solution:
-
Assess Purity: Before further use, it is imperative to re-analyze the material using a suitable analytical technique like ¹H NMR or GC-MS to quantify the level of impurity.
-
Purification (if feasible): For small-scale applications, purification via column chromatography on silica gel under an inert atmosphere may be possible. However, this can be challenging and may lead to further decomposition if not executed carefully.
-
Prevention: For future storage, strictly adhere to the recommended protocols for handling and storage under an inert atmosphere.
-
Issue 2: I've observed a white precipitate in my stored sample.
-
Probable Cause: This is often due to the reaction of the amine with atmospheric carbon dioxide (CO₂) in the presence of moisture, forming a carbamate salt.
-
Solution:
-
Characterize the Precipitate: If possible, isolate and analyze the solid to confirm its identity.
-
Salvaging the Liquid: The remaining liquid may still be usable, but it must be carefully decanted or filtered away from the solid, preferably in an inert atmosphere glovebox. The purity of the liquid portion should be re-verified.
-
Prevention: Ensure that the storage container is sealed with a high-quality septum or cap and that the headspace is purged with a dry, inert gas like argon or nitrogen before sealing.
-
Issue 3: My NMR spectrum shows new, unidentified peaks.
-
Probable Cause: The presence of new peaks indicates the formation of degradation products. The chemical shifts of these peaks can provide clues to their identity. For instance, the formation of an imine or an amide would result in characteristic new signals.
-
Solution:
-
Data Interpretation: Compare the spectrum to a reference spectrum of a pure sample. Consult literature on the degradation of benzylamines to tentatively identify the new species.
-
Further Analysis: Techniques like LC-MS can help in identifying the molecular weights of the impurities, aiding in their structural elucidation.
-
Action: Based on the level of impurity, decide whether the material is still suitable for your application or if a fresh batch is required.
-
Recommended Storage and Handling Protocols
Adherence to these protocols is critical for maximizing the shelf-life of 3-(Pentafluorosulfur)benzylamine.
Protocol 1: Long-Term Storage
-
Inert Atmosphere: The compound should be stored under a dry, inert atmosphere (argon or nitrogen).
-
Container: Use a clear glass vial or ampoule with a Teflon-lined cap or a flame-sealed ampoule for the most rigorous protection.
-
Temperature: Store at refrigerated temperatures (2-8 °C). Do not freeze, as this can cause moisture to condense upon thawing.
-
Light Protection: Store the container in a dark location or wrap it in aluminum foil to protect it from light.
Protocol 2: Handling and Aliquoting
This workflow is designed to minimize exposure to air and moisture when accessing the compound.
Caption: Workflow for handling 3-(Pentafluorosulfur)benzylamine.
Analytical Methods for Quality Control
Regularly assessing the purity of your sample is a good practice.
| Technique | Parameter to Monitor | Indication of Decomposition |
| ¹H NMR | Integration of benzylic CH₂ protons (~4.0 ppm) vs. aromatic protons. | Appearance of new peaks, particularly in the aldehyde or imine region (9-10 ppm and 8-9 ppm, respectively). |
| ¹⁹F NMR | Quintet for SF₅ group. | Appearance of new fluorine-containing signals, potentially indicating hydrolysis products. |
| GC-MS | Single peak at the expected retention time with the correct mass spectrum. | Presence of additional peaks, indicating impurities or degradation products. |
| FT-IR | Characteristic N-H stretch of the primary amine (~3300-3400 cm⁻¹). | Broadening of the N-H stretch or appearance of a C=O stretch (~1700 cm⁻¹) could indicate oxidation or reaction with CO₂. |
Potential Decomposition Pathways
Understanding the likely chemical transformations can aid in troubleshooting.
Caption: Simplified potential decomposition pathways.
The primary amine is susceptible to oxidation, potentially forming an imine intermediate which can then hydrolyze to the corresponding aldehyde, 3-(pentafluorosulfur)benzaldehyde. Additionally, reaction with atmospheric CO₂ can lead to the formation of a carbamate salt.
References
Validation & Comparative
3-(Pentafluorosulfur)benzylamine vs 3-(Trifluoromethyl)benzylamine properties
An In-Depth Comparative Guide to 3-(Pentafluorosulfur)benzylamine and 3-(Trifluoromethyl)benzylamine for Drug Discovery Professionals
Introduction: Beyond the Trifluoromethyl Group
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. For decades, the trifluoromethyl (CF₃) group has been the workhorse for enhancing metabolic stability, modulating lipophilicity, and improving target binding affinity.[1][2] However, the pentafluorosulfanyl (SF₅) group is rapidly emerging as a compelling alternative, often dubbed a "super-trifluoromethyl group."[3] Its unique steric and electronic properties offer medicinal chemists a powerful tool to overcome challenges encountered with traditional fluorinated analogues.[4][5]
This guide provides a detailed, evidence-based comparison between 3-(Pentafluorosulfur)benzylamine and 3-(Trifluoromethyl)benzylamine, two isomeric building blocks that starkly illustrate the distinct impact of the SF₅ versus the CF₃ group. We will dissect their fundamental physicochemical properties, explore the resulting implications for metabolic stability and biological activity, and provide robust, validated experimental protocols for their characterization.
Part 1: A Head-to-Head Comparison of Physicochemical Properties
The seemingly subtle change from a carbon-based CF₃ group to a sulfur-based SF₅ group introduces significant alterations in electronegativity, steric demand, and lipophilicity. These differences are not merely academic; they are the causal factors behind the divergent behaviors of the parent molecules in biological systems.[4][6]
The SF₅ group is more strongly electron-withdrawing and more lipophilic than the CF₃ group.[4] While the SF₅ group is only marginally smaller than a tert-butyl group, its conical shape and electronic properties are more closely related to a nitro group, yet it boasts superior metabolic stability.[5]
Table 1: Comparative Physicochemical Properties of SF₅ and CF₃ Moieties
| Property | Pentafluorosulfanyl (SF₅) | Trifluoromethyl (CF₃) | Rationale for Advantage in Medicinal Chemistry |
| Electronegativity (Pauling Scale) | ~3.65[6] | ~3.36 | The higher electronegativity of the SF₅ group can lead to stronger non-covalent interactions (e.g., dipole-dipole) with biological targets, potentially increasing binding affinity and potency. It also more profoundly influences the pKa of nearby functionalities. |
| Hammett Constant (σp) | 0.68[4] | 0.53[4] | The stronger electron-withdrawing nature of SF₅ significantly impacts the electron density of the aromatic ring, influencing reactivity, metabolic stability, and the acidity/basicity of proximal groups. |
| Lipophilicity (Hansch parameter, π) | 1.23[4] | 0.88[4] | The increased lipophilicity of the SF₅ group can enhance membrane permeability and oral bioavailability, but must be carefully balanced to avoid issues with solubility and off-target effects.[4][7] |
| Calculated LogP (XLogP3) | ~2.5 (for 3-SF₅-aniline) | 1.2 (for 3-CF₃-benzylamine)[8] | This calculated data for related structures further illustrates the significant increase in lipophilicity imparted by the SF₅ group. |
| Predicted pKa (Benzylammonium) | ~8.0-8.5 (Estimated) | 8.69 (Predicted for 3-CF₃-benzylamine)[9] | The powerful electron-withdrawing effect of the SF₅ group is expected to decrease the pKa of the benzylammonium ion more significantly than the CF₃ group, making it a weaker base. This has profound implications for salt formation and solubility at physiological pH. |
Part 2: Implications for Drug Development
The fundamental differences in physicochemical properties directly translate into distinct pharmacokinetic and pharmacodynamic profiles.
Lipophilicity and Membrane Permeability
A molecule's octanol/water partition coefficient (LogP) is a critical determinant of its ability to cross biological membranes.[10][11] The higher lipophilicity of the SF₅ group suggests that 3-(Pentafluorosulfur)benzylamine and its derivatives may exhibit enhanced membrane permeability compared to their CF₃ counterparts. This can be advantageous for oral absorption and brain penetration.
Caption: Influence of physicochemical properties on pharmacokinetics and activity.
Acidity (pKa) and Solubility
The pKa of the benzylammonium cation is critical for solubility and interaction with acidic residues in target proteins. The stronger electron-withdrawing nature of the SF₅ group is predicted to lower the pKa of the amine, making 3-(Pentafluorosulfur)benzylamine a weaker base than its CF₃ analogue. This means that at physiological pH (7.4), a smaller fraction of the SF₅ compound will be in its protonated, charged form. While this can aid membrane crossing (as the neutral form is more lipophilic), it may decrease aqueous solubility. This trade-off is a key consideration during lead optimization.
Metabolic Stability
Both CF₃ and SF₅ groups are known for their high stability and resistance to metabolic degradation.[5][12] The primary site of metabolism for benzylamines is often oxidation of the benzylic CH₂ group or the aromatic ring by cytochrome P450 (CYP) enzymes. The powerful electron-withdrawing effects of both groups deactivate the aromatic ring towards oxidative metabolism. SF₅-substituted molecules have proven to be metabolically very stable, with some studies showing a longer half-life for SF₅-analogs compared to their counterparts.[5][12]
Biological Activity: A Case Study
It is a common misconception that isosteric replacements will yield similar biological activity. A comparative study on indole inhibitors of the AAA ATPase p97 demonstrated this fallacy. While a C-5 CF₃ substituted indole was a promising lead, the corresponding SF₅-analogue was surprisingly the least active compound in the series, exhibiting a 430-fold decrease in inhibitory activity compared to a C-5 nitro-analogue, despite their similar electronic effects.[5] This underscores that the unique steric bulk and electrostatic profile of the SF₅ group can lead to unpredictable changes in binding, highlighting the necessity of empirical testing for each new scaffold.
Part 3: Experimental Protocols for Characterization
To provide a self-validating framework, we present detailed protocols for determining the key physicochemical and pharmacokinetic parameters discussed.
Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method
This protocol is the gold standard for LogP determination, directly measuring the partitioning of a compound between n-octanol and water.[13][14]
Methodology:
-
Preparation of Phases: Mix equal volumes of n-octanol and water in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Stock Solution: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in the n-octanol phase.
-
Partitioning: In a centrifuge tube, combine 5 mL of the n-octanol stock solution with 5 mL of the water phase.
-
Equilibration: Agitate the tube at a constant temperature (e.g., 25°C) for at least 1 hour to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in n-octanol] / [Concentration in water])[10]
Caption: Experimental workflow for LogP determination by the shake-flask method.
Protocol 2: Determination of Acidity (pKa) by Potentiometric Titration
Potentiometric titration is a highly precise technique for determining the pKa of ionizable compounds.[15][16]
Methodology:
-
System Calibration: Calibrate a pH meter using standard aqueous buffers at pH 4, 7, and 10.[15]
-
Sample Preparation: Accurately weigh and dissolve the test compound (e.g., 3-(trifluoromethyl)benzylamine) in a solution of constant ionic strength (e.g., 0.15 M KCl) to a final concentration of approximately 1 mM.[15] Purge the solution with nitrogen to remove dissolved CO₂.
-
Titration Setup: Place the sample solution in a jacketed vessel on a magnetic stirrer to maintain a constant temperature. Immerse the calibrated pH electrode.
-
Titration: Titrate the basic amine solution with a standardized solution of 0.1 M HCl. Add the titrant in small, precise increments.
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is equal to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[15][17]
Caption: Experimental workflow for pKa determination by potentiometric titration.
Protocol 3: Assessment of Metabolic Stability in Liver Microsomes
This assay measures the rate of disappearance of a compound when incubated with liver microsomes, providing an estimate of its intrinsic clearance primarily via Phase I metabolism.[18][19]
Methodology:
-
Reagent Preparation:
-
Prepare a test compound stock solution (e.g., 1 mM in DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a NADPH regenerating solution (cofactor).
-
-
Assay Setup (96-well plate format):
-
Add buffer and microsomes (to a final concentration of 0.5 mg/mL) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiation: Add the test compound to the wells to a final concentration of 1 µM. Initiate the metabolic reaction by adding the NADPH solution. For negative controls, add buffer instead of the NADPH solution.[19]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding ice-cold acetonitrile containing an internal standard.[18]
-
Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[20]
Conclusion
While both 3-(Pentafluorosulfur)benzylamine and 3-(Trifluoromethyl)benzylamine are valuable building blocks for introducing fluorine into drug candidates, they are not interchangeable. The SF₅ group offers a unique profile characterized by greater lipophilicity and a stronger electron-withdrawing effect compared to the CF₃ group.[4] This translates into potentially enhanced membrane permeability and metabolic stability, but also impacts basicity and can lead to unpredictable changes in biological activity.[5][12] The choice between these two powerful moieties must be data-driven, relying on empirical evaluation of the key properties outlined in this guide. A thorough understanding and experimental validation of these parameters are critical for rationally designing next-generation therapeutics with optimal pharmacokinetic and pharmacodynamic profiles.
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A Comparative Guide to SF₅ and CF₃ Groups in Bioactive Molecules: Choosing the Right Fluorinated Moiety for Drug Design
Introduction: The Fluorine Factor in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorinated functional groups can profoundly alter a molecule's physicochemical and pharmacological properties, including its metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] For decades, the trifluoromethyl (CF₃) group has been the workhorse in this domain, featured in numerous successful drugs like fluoxetine (Prozac) and celecoxib (Celebrex).[2] However, the pentafluorosulfanyl (SF₅) group is rapidly emerging as a compelling alternative. Often dubbed a "super-trifluoromethyl group," SF₅ offers a unique and, in some cases, superior profile of properties that can overcome certain limitations of the CF₃ group and provide new avenues for molecular optimization.[3][4]
This guide provides a detailed, evidence-based comparison of the SF₅ and CF₃ groups, designed for researchers, medicinal chemists, and drug development professionals. We will dissect their fundamental properties, explore their differential impacts on bioactive molecules through case studies, and provide standardized protocols for their experimental evaluation.
Part 1: Physicochemical Properties - A Head-to-Head Comparison
The distinct electronic and steric characteristics of the SF₅ and CF₃ groups are the foundation of their differential effects on drug molecules. While both are strongly electron-withdrawing and lipophilic, the SF₅ group often exhibits these properties to a greater extent.
Electronic Effects
The pentafluorosulfanyl group is one of the most electron-withdrawing functionalities known in organic chemistry, surpassing the trifluoromethyl group.[5] This is quantitatively captured by their respective Hammett constants (σp), which measure the electronic influence of a substituent on an aromatic ring. The higher σp value for SF₅ indicates a more potent ability to pull electron density, which can significantly modulate the pKa of nearby acidic or basic centers and influence non-covalent binding interactions.[4][6]
Lipophilicity
Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly impacted by these groups. The SF₅ group is substantially more lipophilic than the CF₃ group, as indicated by its higher Hansch-Fujita lipophilicity parameter (π).[1][4] This increased lipophilicity can enhance a molecule's ability to cross biological membranes, potentially improving oral bioavailability and brain penetration.[7][8]
Steric Profile
The SF₅ group possesses an octahedral geometry and has a larger steric footprint than the trigonal pyramidal CF₃ group, though it is smaller than the commonly used tert-butyl group.[9][10] This unique size and shape can lead to more selective interactions within a protein's binding pocket, offering opportunities to enhance potency and reduce off-target effects.[6]
Data Summary: Physicochemical Properties
| Property | Pentafluorosulfanyl (SF₅) | Trifluoromethyl (CF₃) | Rationale for Advantage in Medicinal Chemistry |
| Electronegativity (Pauling Scale) | ~3.65[11] | ~3.36[11] | The higher electronegativity of SF₅ can lead to stronger non-covalent interactions (e.g., dipole-dipole) with biological targets, potentially increasing binding affinity. |
| Hammett Constant (σp) | 0.68[4][6] | 0.53[4] | The stronger electron-withdrawing nature of SF₅ can profoundly influence molecular electronics, pKa, and metabolic stability. |
| Lipophilicity (Hansch parameter, π) | 1.23[4][6] | 0.88[1][4] | The increased lipophilicity imparted by the SF₅ group can enhance membrane permeability and bioavailability. |
| **Van der Waals Volume (ų) ** | ~66.7 | ~42.6 | The larger, octahedral shape of SF₅ provides a distinct steric profile that can be exploited to achieve better fit and selectivity in protein binding pockets. |
graph Physicochemical_Comparison { layout=neato; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica"];// Define nodes SF5 [label="SF₅ Group", fillcolor="#EA4335", pos="0,1.5!"]; CF3 [label="CF₃ Group", fillcolor="#4285F4", pos="3,1.5!"];
// Attributes Lipophilicity [label="Lipophilicity (π)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", pos="1.5,0!"]; Electron_Withdrawing [label="Electron-Withdrawing (σp)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", pos="1.5,3!"]; Steric_Bulk [label="Steric Bulk (Volume)", shape=ellipse, fillcolor="#5F6368", pos="1.5,1.5!"];
// Edges with labels SF5 -- Lipophilicity [label="Higher (1.23)", len=1.5]; CF3 -- Lipophilicity [label="Lower (0.88)", len=1.5]; SF5 -- Electron_Withdrawing [label="Stronger (0.68)", len=1.5]; CF3 -- Electron_Withdrawing [label="Weaker (0.53)", len=1.5]; SF5 -- Steric_Bulk [label="Larger", len=1.0]; CF3 -- Steric_Bulk [label="Smaller", len=1.0]; }
Caption: Comparative physicochemical properties of SF₅ and CF₃ groups.
Part 2: Implications for Drug Design & Bioactivity
The fundamental differences in physicochemical properties translate directly into distinct effects on a molecule's pharmacokinetic and pharmacodynamic profile.
Metabolic Stability
A primary reason for incorporating either group is to enhance metabolic stability. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[1][12] The sulfur-fluorine (S-F) bonds in the SF₅ group are also exceptionally robust, conferring outstanding chemical and thermal stability.[5][7] In comparative studies, the SF₅ group often imparts greater resistance to metabolic degradation than the CF₃ group, which can lead to a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile.[7][9]
Case Study 1: AAA ATPase p97 Inhibitors
A compelling example of the SF₅ group's utility comes from a study on indole-based inhibitors of the AAA ATPase p97, a promising cancer target.[13] Researchers directly compared the activity of a C-5 trifluoromethyl-substituted indole (compound 12 ) with its pentafluorosulfanyl analogue (compound 13 ).
-
CF₃-analogue (12): IC₅₀ = 4.7 µM
-
SF₅-analogue (13): IC₅₀ = 2.1 µM
The replacement of CF₃ with SF₅ resulted in a more than two-fold increase in potency.[13] This enhancement was attributed to the distinct electronic and steric properties of the SF₅ group, allowing for more favorable interactions within the p97 binding site. This study underscores that SF₅ is not merely a passive replacement for CF₃ but can actively improve pharmacodynamics.
Case Study 2: NK1 Receptor Ligands
In a study targeting the neurokinin 1 (NK1) receptor, researchers replaced the two CF₃ groups of the approved drug aprepitant with a single SF₅ group on a different scaffold.[14] The most potent SF₅-containing compound exhibited an IC₅₀ of 34.3 nM, only slightly weaker than aprepitant itself (IC₅₀ = 27.7 nM). Molecular docking studies suggested that the SF₅ group occupied a similar pocket to one of the CF₃ groups in aprepitant, demonstrating its ability to serve as an effective bioisostere while offering a novel chemical space for lead optimization.[14]
Part 3: Synthetic Accessibility - A Practical Consideration
A critical factor in the widespread adoption of a functional group is its synthetic accessibility. Herein lies the most significant historical difference between the two moieties.
-
Trifluoromethyl (CF₃) Group: The chemistry for introducing the CF₃ group is mature and well-documented, with a vast array of reliable and scalable methods available to synthetic chemists.[15][16] This has contributed to its prevalence in pharmaceuticals.[17]
-
Pentafluorosulfanyl (SF₅) Group: Historically, the introduction of the SF₅ group has been synthetically challenging, requiring harsh conditions and specialized reagents (e.g., SF₅Cl).[5][18] This has limited its exploration. However, recent years have seen significant progress in the development of more practical and versatile methods for pentafluorosulfanylation, making SF₅-containing building blocks more accessible for drug discovery programs.[19][20]
Part 4: Experimental Protocols for Evaluation
Objective, quantitative data is essential for comparing candidates. Below are standardized, high-level protocols for assessing two key parameters discussed in this guide: lipophilicity and metabolic stability.
Experimental Protocol 1: Lipophilicity Determination by RP-HPLC
The reversed-phase high-performance liquid chromatography (RP-HPLC) method is a high-throughput alternative to the traditional shake-flask method for determining lipophilicity (expressed as logP or logD).[21]
Objective: To determine the partition coefficient (logP) of SF₅- and CF₃-containing analogues.
Methodology:
-
System Preparation: Use a C18 reversed-phase HPLC column. The mobile phase consists of a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration: Inject a series of standard compounds with known logP values to create a calibration curve by plotting their retention times against their logP values.
-
Sample Analysis: Dissolve the test compounds (SF₅ and CF₃ analogues) in a suitable solvent and inject them into the HPLC system under isocratic conditions.
-
Data Acquisition: Record the retention time (t_R) for each test compound. Determine the column dead time (t_0) using an unretained compound (e.g., sodium nitrate).
-
Calculation:
-
Calculate the retention factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.
-
Calculate log k for each compound.
-
Using the linear regression equation from the calibration curve, determine the logP of the test compounds from their calculated log k values.
-
Caption: Workflow for lipophilicity (logP) determination via RP-HPLC.
Experimental Protocol 2: In Vitro Metabolic Stability Assay
This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like CYPs.
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of SF₅- and CF₃-containing analogues.
Methodology:
-
Reagent Preparation: Prepare an incubation mixture containing liver microsomes (e.g., from human, rat, or mouse) in a phosphate buffer (pH 7.4). Prepare solutions of the test compounds and positive controls (compounds with known metabolic fates, e.g., testosterone).
-
Incubation: Pre-warm the microsomal suspension to 37°C. Initiate the metabolic reaction by adding the test compound, followed by the cofactor NADPH (essential for CYP enzyme activity).
-
Time-Point Sampling: Collect aliquots from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Immediately stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound in each sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life: t₁/₂ = 0.693 / k.
-
Calculate intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein in incubation).
-
Caption: Workflow for the liver microsomal metabolic stability assay.
Conclusion and Future Perspectives
The trifluoromethyl (CF₃) group remains an exceptionally powerful tool in medicinal chemistry due to its well-understood effects and synthetic tractability. However, the pentafluorosulfanyl (SF₅) group presents a compelling and often superior alternative for fine-tuning molecular properties. Its enhanced lipophilicity, stronger electron-withdrawing capacity, and unique steric profile provide medicinal chemists with a distinct set of tools to improve potency, selectivity, and pharmacokinetic parameters.
While synthetic challenges have historically limited its use, ongoing innovations are making the SF₅ motif increasingly accessible. As these synthetic hurdles are overcome, we anticipate a significant rise in the application of the SF₅ group, moving it from a niche curiosity to a mainstream functional group in the design of next-generation therapeutics. The choice between SF₅ and CF₃ is no longer a default but a strategic decision, driven by a deep understanding of their comparative properties and the specific optimization goals of a drug discovery program.
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A Comparative Guide to the Purity Analysis of 3-(Pentafluorosulfur)benzylamine: HPLC vs. GC-MS
In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous assessment of purity for novel intermediates is paramount. 3-(Pentafluorosulfur)benzylamine, a compound of interest due to the unique properties conferred by the pentafluorosulfur (SF5) group, presents distinct analytical challenges. This guide provides an in-depth, objective comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity determination of this specific analyte. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide researchers, scientists, and drug development professionals in selecting the optimal methodology for their needs.
The Analytical Imperative: Purity of 3-(Pentafluorosulfur)benzylamine
The presence of impurities in active pharmaceutical ingredients (APIs) and their intermediates can significantly impact safety, efficacy, and regulatory compliance.[1][2] For a molecule like 3-(Pentafluorosulfur)benzylamine, potential impurities can arise from starting materials, by-products of the synthetic route, or degradation products. The highly electronegative and sterically demanding SF5 group, coupled with the reactive benzylamine moiety, necessitates robust analytical methods capable of separating and identifying structurally similar compounds.
High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse
HPLC is a powerful technique for the separation of non-volatile and thermally labile compounds, making it a common choice for the analysis of many pharmaceutical intermediates.[3][4]
The Rationale for HPLC in Analyzing 3-(Pentafluorosulfur)benzylamine
The polarity of the amine group and the overall molecular weight of 3-(Pentafluorosulfur)benzylamine make it well-suited for reverse-phase HPLC. This approach allows for direct analysis without the need for derivatization, which can sometimes introduce additional complexity and potential for side reactions. The choice of a C18 column is based on its wide applicability and effectiveness in separating a broad range of moderately polar to non-polar compounds.[5][6]
Experimental Protocol: HPLC-UV Analysis
Objective: To develop a robust HPLC method for the separation and quantification of 3-(Pentafluorosulfur)benzylamine and potential impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: 10-90% B
-
10-12 min: 90% B
-
12-13 min: 90-10% B
-
13-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL of 3-(Pentafluorosulfur)benzylamine in 50:50 Acetonitrile:Water.
Diagram of the HPLC Experimental Workflow:
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A Comparative Guide to the Structural Validation of Novel 3-(SF5)benzylamine Derivatives
Introduction: The Emergence of the Pentafluorosulfanyl Group in Drug Discovery
To the researchers, scientists, and drug development professionals at the forefront of innovation, the quest for novel molecular scaffolds with enhanced therapeutic potential is perpetual. The pentafluorosulfanyl (SF5) group is rapidly distinguishing itself as a substituent of significant interest in medicinal chemistry.[1][2][3] Often dubbed a "super-trifluoromethyl group," its unique combination of high electronegativity, thermal and chemical stability, and substantial lipophilicity offers a compelling alternative to traditional bioisosteres like trifluoromethyl (CF3) and tert-butyl groups.[2][3][4] These properties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, potentially leading to improved metabolic stability, enhanced membrane permeability, and optimized drug-target interactions.[1][4]
The focus of this guide is the 3-(SF5)benzylamine scaffold, a promising building block for a new generation of therapeutics. However, the introduction of the sterically demanding and electron-withdrawing SF5 group necessitates a robust and multi-faceted approach to structural validation. This guide provides a comparative analysis of essential analytical techniques, grounded in experimental data and field-proven insights, to ensure the unambiguous characterization of these novel derivatives.
The Analytical Gauntlet: A Multi-pronged Approach to Structural Elucidation
The unequivocal structural validation of 3-(SF5)benzylamine derivatives is not reliant on a single technique but rather a synergistic application of several complementary methods. Each technique provides a unique piece of the structural puzzle, and their collective interpretation forms a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is indispensable for the characterization of organofluorine compounds.[5][6] For SF5-containing molecules, ¹⁹F NMR is particularly powerful, providing direct insight into the fluorine environments.[7]
¹⁹F NMR Spectroscopy:
The ¹⁹F NMR spectrum of an aromatic SF5 group is highly characteristic, typically presenting a second-order splitting pattern that can be approximated as a doublet for the four equatorial fluorine atoms (Fₑ) and a pentet (quintet) for the single axial fluorine atom (Fₐ).[7] This arises from the spin-spin coupling between the non-equivalent axial and equatorial fluorine nuclei.
-
Causality Behind Experimental Choices: The choice of a wider spectral window is crucial during initial experiments to capture the typical chemical shift range of the aromatic SF5 group (~60 to ~90 ppm).[7] Proton decoupling is generally applied to simplify the spectrum by removing ¹H-¹⁹F couplings, allowing for a clearer interpretation of the F-F coupling patterns.[7]
¹H and ¹³C NMR Spectroscopy:
While ¹⁹F NMR is diagnostic for the SF5 group, ¹H and ¹³C NMR are essential for elucidating the structure of the entire molecule, including the benzylamine backbone and any further substitutions. The strong electron-withdrawing nature of the SF5 group influences the chemical shifts of nearby protons and carbons, providing valuable information about its position on the aromatic ring.[8]
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the 3-(SF5)benzylamine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a fluorine probe.
-
Set the spectral width to encompass the expected chemical shift range of the aromatic SF5 group (typically from ~60 to ~90 ppm).[7]
-
Calibrate the 90° pulse width.
-
Set the relaxation delay to 1-2 seconds. For quantitative measurements, a longer delay of 5 x T₁ is recommended.[7]
-
-
Data Acquisition:
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Apply proton decoupling during acquisition.[7]
-
-
Data Processing:
-
Apply Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to an internal or external standard (e.g., CFCl₃).
-
Integrate the signals and analyze the splitting patterns to determine coupling constants.
-
Table 1: Typical ¹⁹F NMR Data for Aromatic SF5 Compounds
| Compound Type | Fₐ Chemical Shift (ppm) | Fₑ Chemical Shift (ppm) | J Fₐ-Fₑ (Hz) |
| Aryl-SF5 | ~80-90 | ~60-70 | ~150 |
Data is illustrative and can vary based on substituents and solvent.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a critical tool for determining the molecular weight of novel compounds and providing clues about their structure through fragmentation patterns. For organofluorine compounds, the isotopic pattern of fluorine (¹⁹F is the only stable isotope) simplifies mass spectra compared to chlorine- or bromine-containing compounds.
-
Causality Behind Experimental Choices: High-resolution mass spectrometry (HRMS) is strongly recommended to obtain the accurate mass of the molecular ion, which allows for the determination of the elemental composition. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are well-suited for these types of molecules. While electron ionization (EI) can be used, it often leads to extensive fragmentation.[9]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrument Setup:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Select an appropriate ionization source (e.g., ESI, APCI).
-
Calibrate the instrument using a known standard.
-
-
Data Acquisition:
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion.
-
Use software to calculate the elemental composition and compare it with the expected formula.
-
Analyze the fragmentation pattern to gain further structural insights.
-
X-ray Crystallography: The Definitive Structural Proof
Single-crystal X-ray diffraction provides the most unambiguous determination of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry.[10] For novel 3-(SF5)benzylamine derivatives, obtaining a crystal structure is the gold standard for validation.
-
Causality Behind Experimental Choices: The primary challenge is often growing crystals of sufficient quality. This may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). The resulting crystal structure provides invaluable data on the geometry of the SF5 group, which typically exhibits an approximately octahedral coordination environment around the sulfur atom.[10][11]
Table 2: Typical Bond Lengths and Angles for an Aromatic SF5 Group from X-ray Crystallography
| Parameter | Typical Value |
| S-Fₐ Bond Length | ~1.58 - 1.62 Å |
| S-Fₑ Bond Length | ~1.57 - 1.61 Å |
| C-S Bond Length | ~1.75 - 1.80 Å |
| Fₑ-S-Fₑ Angle | ~90° |
| C-S-Fₐ Angle | ~180° |
Data is generalized from typical aromatic SF5 structures.[10]
Computational Chemistry: A Predictive and Corroborative Tool
In conjunction with experimental techniques, computational chemistry offers a powerful means to predict and corroborate structural and spectroscopic properties.[1][12] Density functional theory (DFT) calculations can be used to:
-
Predict NMR chemical shifts and coupling constants, which can then be compared with experimental data.
-
Model the three-dimensional structure of the molecule, providing insights into its conformation and steric properties.
-
Calculate vibrational frequencies to aid in the interpretation of infrared (IR) and Raman spectra.
-
Causality Behind Experimental Choices: The selection of an appropriate functional and basis set is critical for obtaining accurate results. For fluorine-containing compounds, basis sets with polarization and diffuse functions are generally recommended.
Integrated Workflow for Structural Validation
The following diagram illustrates a logical workflow for the comprehensive structural validation of novel 3-(SF5)benzylamine derivatives, emphasizing the interplay between different analytical techniques.
Caption: Integrated workflow for structural validation.
Conclusion
The structural validation of novel 3-(SF5)benzylamine derivatives demands a rigorous and integrated analytical approach. By synergistically employing NMR spectroscopy, mass spectrometry, and X-ray crystallography, and corroborating these experimental findings with computational methods, researchers can confidently elucidate the structures of these promising new chemical entities. This comprehensive validation is not merely a procedural formality; it is the bedrock upon which reliable structure-activity relationship studies are built, ultimately accelerating the journey from a novel compound to a potential therapeutic breakthrough.
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¹⁹F NMR spectrum of [Rh(Me)(SF3)(tBuxanPOP)][SF5] (6) at 195 K. *SOF2. ResearchGate. Available at: [Link]
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A Comparative Analysis of 3-SF₅ and 4-SF₅ Benzylamine Isomers: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. Among these, the pentafluorosulfanyl (SF₅) group has emerged as a "super-trifluoromethyl" bioisostere, prized for its unique combination of high electronegativity, metabolic stability, and lipophilicity.[1][2] This guide provides an in-depth comparison of the 3-SF₅ (meta) and 4-SF₅ (para) isomers of benzylamine, offering a predictive analysis of their differential biological activities based on fundamental principles of medicinal chemistry and supported by detailed experimental protocols for their synthesis and evaluation. While direct comparative studies on these specific isomers are not yet prevalent in the literature, this document aims to equip researchers with the foundational knowledge and practical methodologies to explore their potential.
The Influence of Positional Isomerism: A Theoretical Framework
The seemingly subtle shift of the SF₅ group from the para to the meta position on the benzylamine scaffold can profoundly impact the molecule's electronic and steric properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles.
Electronic Effects: The SF₅ group is a potent electron-withdrawing group, primarily through a strong inductive effect (σ_m = 0.61, σ_p = 0.68).[3]
-
4-SF₅ Benzylamine (Para Isomer): The SF₅ group is in direct conjugation with the benzylic carbon. This strong electron-withdrawing effect can decrease the pKa of the benzylamine, making it a weaker base. This can have significant implications for its interaction with biological targets and its absorption and distribution properties.
-
3-SF₅ Benzylamine (Meta Isomer): The inductive effect of the SF₅ group is still pronounced, but it does not have a direct resonance effect on the benzylic position. This may result in a slightly higher pKa compared to the para isomer, potentially altering its binding affinity and selectivity for certain targets.
Steric and Conformational Effects: The bulky, octahedral geometry of the SF₅ group can impose significant steric hindrance.[4]
-
4-SF₅ Benzylamine: The para-positioning places the bulky SF₅ group directly opposite the aminomethyl group, which may lead to a more linear and rigid conformation. This could be advantageous for fitting into narrow binding pockets.
-
3-SF₅ Benzylamine: The meta-positioning introduces a kink in the molecular geometry, potentially leading to a different conformational preference. This could allow for interactions with different residues within a binding site compared to the para isomer.
These fundamental differences in electronic and steric properties are hypothesized to manifest in distinct biological activities, as summarized in the table below.
| Property | 3-SF₅ Benzylamine (Meta) | 4-SF₅ Benzylamine (Para) | Rationale |
| Receptor Binding Affinity | May exhibit different affinity and selectivity profiles. | May exhibit different affinity and selectivity profiles. | The altered electronic distribution and steric bulk can lead to differential interactions with amino acid residues in a binding pocket. |
| Enzyme Inhibition | Potency and selectivity are likely to differ. | Potency and selectivity are likely to differ. | The position of the SF₅ group can influence the orientation of the molecule within the active site, affecting key binding interactions. |
| Metabolic Stability | Expected to be high. | Expected to be high. | The strong S-F bonds of the SF₅ group are resistant to metabolic degradation, regardless of position.[5] |
| Membrane Permeability | Likely to be high. | Likely to be high. | The lipophilic nature of the SF₅ group generally enhances membrane permeability.[5] |
| Cytotoxicity | To be determined experimentally. | To be determined experimentally. | Cytotoxicity is target-dependent and cannot be predicted solely based on isomerism. |
Synthetic Pathways and Experimental Evaluation
To empirically validate these theoretical differences, a robust synthetic and experimental workflow is essential.
Synthesis of 3-SF₅ and 4-SF₅ Benzylamines
The synthesis of these isomers can be achieved through a straightforward reductive amination of the corresponding benzaldehydes.
Caption: Synthetic workflow for 3-SF₅ and 4-SF₅ benzylamines.
Experimental Protocol: Reductive Amination of 4-(Pentafluorosulfanyl)benzaldehyde [6][7][8][9]
-
Reaction Setup: In a round-bottom flask, dissolve 4-(pentafluorosulfanyl)benzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Amine Addition: Add a solution of ammonia in methanol (e.g., 7N, 1.5 eq) to the reaction mixture.
-
Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-(pentafluorosulfanyl)benzylamine.
(Note: The same protocol can be applied for the synthesis of the 3-SF₅ isomer starting from 3-(pentafluorosulfanyl)benzaldehyde.)
Comparative Biological Evaluation
A battery of in vitro assays is crucial to delineate the biological activity profiles of the 3-SF₅ and 4-SF₅ benzylamine isomers.
Cytotoxicity Assessment
A preliminary cytotoxicity assay is essential to determine the concentration range for subsequent biological testing.
Experimental Protocol: MTT Assay for Cytotoxicity [10][11][12][13]
-
Cell Seeding: Seed a suitable cell line (e.g., HEK293, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the 3-SF₅ and 4-SF₅ benzylamine isomers (e.g., from 0.1 µM to 100 µM) for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value for each isomer.
Caption: Workflow for the MTT cytotoxicity assay.
Metabolic Stability Profiling
Assessing the metabolic stability of the isomers in liver microsomes provides insights into their potential in vivo half-life.
Experimental Protocol: Metabolic Stability Assay in Human Liver Microsomes [1][14][15][16][17]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), the test compound (1 µM), and a NADPH regenerating system in phosphate buffer (pH 7.4).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated from the disappearance rate of the compound.
Caption: Workflow for the metabolic stability assay.
Target-Based Biological Activity
The choice of a specific target-based assay will depend on the therapeutic area of interest. Benzylamines are known to interact with a variety of targets, including G-protein coupled receptors (GPCRs) and enzymes such as monoamine oxidase (MAO).[15]
Hypothetical Example: GPCR Activation Assay
This protocol describes a generic reporter gene assay to assess the agonist or antagonist activity of the isomers on a specific GPCR.
Experimental Protocol: GPCR Reporter Gene Assay
-
Cell Transfection: Co-transfect HEK293 cells with a plasmid encoding the GPCR of interest and a reporter plasmid (e.g., containing a cAMP response element (CRE) driving luciferase expression).
-
Cell Seeding: Seed the transfected cells in a 96-well plate.
-
Compound Treatment: Treat the cells with the 3-SF₅ and 4-SF₅ benzylamine isomers at various concentrations. For antagonist testing, co-treat with a known agonist.
-
Incubation: Incubate the plates for 6-24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Generate dose-response curves and calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Caption: Workflow for a GPCR reporter gene assay.
Conclusion
The positional isomerism of the SF₅ group on the benzylamine scaffold presents a compelling opportunity for fine-tuning the biological activity of drug candidates. While this guide provides a predictive framework based on established medicinal chemistry principles, empirical validation through the outlined synthetic and experimental protocols is paramount. A systematic comparison of the 3-SF₅ and 4-SF₅ benzylamine isomers will not only elucidate their individual therapeutic potential but also contribute valuable structure-activity relationship data to the broader field of fluorine chemistry in drug discovery.
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The Emergence of the Pentafluorosulfanyl (SF5) Group in Inhibitor Design: A Comparative Guide
In the landscape of medicinal chemistry, the relentless pursuit of enhanced drug efficacy, selectivity, and metabolic stability has led to the exploration of novel chemical motifs. Among these, the pentafluorosulfanyl (SF5) group has emerged as a compelling substituent, often dubbed a "super-trifluoromethyl group," for its unique and advantageous physicochemical properties.[1][2] This guide provides an in-depth technical comparison of SF5-substituted inhibitors against their non-SF5 counterparts, supported by experimental data, to illuminate the structure-activity relationships (SAR) and guide the rational design of next-generation therapeutics.
The Allure of the SF5 Group: Beyond the Trifluoromethyl Analogy
The trifluoromethyl (CF3) group is a well-established and widely utilized substituent in drug design, valued for its ability to enhance metabolic stability, binding affinity, and cellular permeability. The SF5 group, while larger, offers a distinct set of properties that can often translate to superior performance.[3][4]
Key Physicochemical Properties of the SF5 Group:
-
High Electronegativity: The five fluorine atoms create a powerful electron-withdrawing effect, making the SF5 group one of the most electronegative functional groups.[2] This can significantly influence the acidity of nearby protons and the overall electronic distribution of the molecule, impacting target engagement.
-
Enhanced Lipophilicity: Despite its high fluorine content, the SF5 group is remarkably lipophilic, often more so than the CF3 group.[2][5] This property can improve a molecule's ability to cross cellular membranes, a critical factor for reaching intracellular targets.[2]
-
Thermal and Chemical Stability: The sulfur-fluorine bonds in the SF5 group are exceptionally strong, rendering it highly resistant to thermal and chemical degradation.[2] This inherent stability can translate to improved metabolic stability of drug candidates, leading to a longer half-life in vivo.[3]
-
Unique Steric Profile: The octahedral geometry and larger size of the SF5 group compared to the CF3 group provide a distinct three-dimensional profile that can be exploited to achieve selective binding to the target protein.[4]
These properties make the SF5 group an attractive bioisostere for not only the CF3 group but also for other functionalities like tert-butyl and nitro groups.[3]
Comparative Analysis: SF5-Substituted Inhibitors in Action
To illustrate the practical impact of incorporating an SF5 group, we will examine the structure-activity relationships of inhibitors targeting two distinct enzyme classes: AAA ATPases and dehydrogenases.
Case Study 1: Inhibition of the AAA ATPase p97
The AAA+ ATPase p97 (also known as VCP) is a critical enzyme involved in numerous cellular processes, including protein quality control through the Endoplasmic-Reticulum-Associated Degradation (ERAD) pathway.[6][7] Its inhibition is a promising strategy for cancer therapy.[6] A study by Wipf and colleagues provides a direct comparison of C-5 substituted indole inhibitors of p97.[8]
| Compound | R-Group | p97-ADPGlo IC50 (μM)[8] |
| 1 | CF3 | 4.7 ± 2.0 |
| 2 | SF5 | 21.5 ± 0.4 |
| 3 | NO2 | 0.05 ± 0.04 |
| 4 | CH3 | 0.24 ± 0.11 |
| 5 | OCH3 | 0.71 ± 0.22 |
| 6 | OCF3 | 3.8 ± 0.8 |
Analysis of SAR:
Surprisingly, in this particular chemotype, the replacement of the trifluoromethyl group (Compound 1 ) with a pentafluorosulfanyl group (Compound 2 ) resulted in a nearly five-fold decrease in p97 inhibitory activity.[8] This highlights that a simple bioisosteric replacement is not always a guarantee of improved potency and underscores the complex interplay of steric and electronic factors in drug-target interactions. The authors hypothesized that the larger size of the SF5 group might be detrimental to binding in the specific pocket of p97 for this inhibitor scaffold.[8]
Interestingly, the nitro-substituted analog (Compound 3 ) exhibited the most potent inhibition, despite having a similarly strong electron-withdrawing effect as the SF5 group.[8] This suggests that the specific electronic and geometric properties of the nitro group are favored in this context. Conversely, the electronically divergent methyl-substituted analog (Compound 4 ) also showed potent, low nanomolar activity.[8]
Case Study 2: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway and a validated target for the treatment of autoimmune diseases and cancer. A study by Jose and colleagues explored the impact of SF5 substitution on analogs of the DHODH inhibitor Teriflunomide.
| Compound | R-Group | % Inhibition of hDHODH @ 10 µM[9] |
| Teriflunomide | CF3 | ~23% |
| SF5-analog | SF5 | ~50% |
Analysis of SAR:
In this instance, the SF5-substituted analog demonstrated a significant improvement in the inhibition of human DHODH compared to its CF3-containing parent drug, Teriflunomide.[9] This result showcases a scenario where the unique properties of the SF5 group lead to enhanced biological activity. The authors suggest that the increased lipophilicity and distinct steric profile of the SF5 group likely contribute to a more favorable interaction with the enzyme's binding site.[9]
Experimental Protocols
To ensure the integrity and reproducibility of SAR studies, rigorous and well-defined experimental protocols are paramount.
Synthesis of a C-5 Pentafluorosulfanyl Indole Inhibitor of p97
The synthesis of the C-5 pentafluorosulfanyl indole analog 2 was accomplished through a multi-step sequence.[8]
Step-by-Step Methodology:
-
Nucleophilic Alkylation: Commercially available 1-bromo-3-(pentafluorosulfanyl)benzene is reacted with a suitable sulfone under basic conditions to introduce the side chain.
-
Nitro Group Reduction: The nitro group on the resulting intermediate is reduced to an aniline, typically using a reducing agent such as iron powder or through catalytic hydrogenation.
-
Condensation and Cyclization: The aniline is then condensed with an appropriate aldehyde, followed by cyclization and elimination to form the indole ring.
-
Deprotection: If a protecting group is used on the indole nitrogen (e.g., a Boc group), it is removed in the final step, often using an acid such as trifluoroacetic acid (TFA), to yield the target inhibitor.[8]
Biological Evaluation: ADP-Glo™ Kinase Assay for p97 Inhibition
The inhibitory activity of the compounds against p97 was determined using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in an ATPase reaction.[8][10]
Step-by-Step Methodology:
-
Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction containing 20 nM of p97 ATPase, 100 µM ATP, and the test inhibitor at various concentrations in the appropriate assay buffer.[8][11]
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 1 hour) to allow for ATP hydrolysis.[12]
-
ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the ATPase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[2][11]
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the ADP generated in the first step back to ATP. This reagent also contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP produced.[10]
-
Luminescence Measurement: Incubate for 30-60 minutes at room temperature and then measure the luminescence using a plate-reading luminometer.[11]
-
Data Analysis: The IC50 values are determined by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Molecular Environment: The p97-ERAD Pathway
The AAA+ ATPase p97 plays a crucial role in the ER-associated degradation (ERAD) pathway, a cellular quality control mechanism that removes misfolded proteins from the endoplasmic reticulum.[6][7] p97 utilizes the energy from ATP hydrolysis to extract ubiquitinated, misfolded proteins from the ER membrane, facilitating their subsequent degradation by the proteasome.[6]
Caption: The role of p97 in the ERAD pathway and the point of intervention for SF5-inhibitors.
Conclusion
The pentafluorosulfanyl group presents a valuable and increasingly accessible tool in the medicinal chemist's arsenal. While not a universal panacea for improving inhibitor potency, its unique combination of high electronegativity, lipophilicity, stability, and distinct steric profile offers significant advantages in specific contexts. The comparative case studies of p97 and DHODH inhibitors demonstrate that the success of incorporating an SF5 group is highly dependent on the specific topology of the target's binding site. As synthetic methodologies for introducing the SF5 moiety continue to advance, we can anticipate its broader application in the design of highly potent and selective inhibitors for a range of challenging biological targets. Rigorous SAR studies, grounded in robust experimental protocols, will be essential to fully unlock the potential of this "super-trifluoromethyl" group in the development of novel therapeutics.
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A Senior Application Scientist's Guide to Lipophilicity: Pentafluorosulfanyl (SF₅) vs. Trifluoromethyl (CF₃) Anilines
Introduction: The Critical Role of Lipophilicity and Fluorine in Drug Design
In the intricate process of drug discovery and development, lipophilicity—the affinity of a molecule for a lipid-like environment—stands out as a paramount physicochemical property. It governs a cascade of critical pharmacokinetic and pharmacodynamic events, including membrane permeability, plasma protein binding, metabolic stability, and ultimately, the bioavailability and toxicity of a drug candidate. The octanol-water partition coefficient (LogP) is the gold standard for its measurement. For ionizable molecules like anilines, the distribution coefficient (LogD) at physiological pH (7.4) provides a more biologically relevant metric.
Medicinal chemists frequently turn to fluorine-containing functional groups to modulate these properties.[1][2] Among the most utilized is the trifluoromethyl (CF₃) group, prized for its ability to enhance metabolic stability and binding interactions.[3] However, a more potent and increasingly accessible alternative, the pentafluorosulfanyl (SF₅) group, is rapidly gaining prominence.[4][5] Often dubbed a "super-trifluoromethyl group," SF₅ offers a distinct and more pronounced modulation of a molecule's properties.[6]
This guide provides an in-depth, evidence-based comparison of the lipophilicity of pentafluorosulfanyl- and trifluoromethyl-substituted anilines. We will dissect the fundamental physicochemical differences between these two groups, present the supporting data, detail an experimental protocol for validation, and offer insights for strategic application in drug design.
Head-to-Head Comparison: The Physicochemical Fingerprints of SF₅ and CF₃
The foundation of the differing lipophilicities of SF₅ and CF₃ lies in their distinct electronic and steric characteristics. While both are strongly electron-withdrawing, the SF₅ group exerts a more powerful pull and occupies a significantly larger volume.[7][8] These attributes are quantitatively captured by established substituent parameters.
The Hansch-Fujita lipophilicity parameter (π) quantifies the contribution of a substituent to a molecule's LogP value. A positive π value indicates that the substituent increases lipophilicity compared to a hydrogen atom. Experimental data reveals that the SF₅ group is substantially more lipophilic than the CF₃ group.[7][8]
The Hammett constant (σ) measures the electronic influence of a substituent on a benzene ring. The significantly higher positive value for SF₅ indicates its superior electron-withdrawing capacity, which profoundly impacts molecular polarity and interactions.[8]
| Property | Pentafluorosulfanyl (SF₅) | Trifluoromethyl (CF₃) | Rationale for Lipophilicity Impact |
| Hansch Lipophilicity (π) | 1.23 [7] | 0.88[3][8] | The higher π value directly correlates to a greater increase in lipophilicity when substituting a hydrogen atom. |
| Hammett Constant (σp) | 0.68[8] | 0.53[8] | The stronger inductive electron withdrawal of SF₅ can reduce the polarity of neighboring groups, contributing to overall lipophilicity. |
| Steric Volume (%Vbur) | ~66-69% ¹ | ~59-61% ¹ | The larger, umbrella-like shape of the SF₅ group creates a more extensive nonpolar surface area, enhancing lipid interactions.[9] |
| Geometry | Octahedral | Tetrahedral | The octahedral geometry of SF₅ provides a unique 3D shape that can shield polar functionalities more effectively than the CF₃ group.[10] |
¹ Data derived from copper complexes with substituted pyrazoles, serving as a representative comparison of steric bulk.[9]
These fundamental parameters predict that for an aniline scaffold, the introduction of a pentafluorosulfanyl group will result in a more lipophilic compound than the addition of a trifluoromethyl group. For example, replacing the heptafluoroisopropyl group on the insecticide broflanilide with an SF₅ moiety resulted in a compound with a higher LogP value (4.68 vs. 4.22), demonstrating the SF₅ group's powerful lipophilicity-enhancing effect even when replacing another highly fluorinated group.[6]
Dissecting the Difference: Why is SF₅ More Lipophilic?
The superior lipophilicity of the SF₅ group is not merely an additive effect of two extra fluorine atoms. It is a confluence of its unique structural and electronic properties.
-
Greater Size and Surface Area: The SF₅ group is sterically more demanding than the CF₃ group.[7] Its octahedral geometry and larger van der Waals volume result in a greater nonpolar surface area available for favorable interactions within a lipid environment, effectively "shielding" the more polar aromatic core.
-
Electronic Effects and Polarity: While highly electronegative, the electron density in the SF₅ group is distributed over six atoms (S+5F). This, combined with its larger size, results in a lower overall dipole moment density compared to the more compact CF₃ group. The powerful electron-withdrawing nature of SF₅ can also decrease the basicity of the aniline nitrogen, reducing its potential for protonation and polar interactions at lower pH values.[11]
-
Minimal Hydrogen Bond Acceptor Capacity: Despite the presence of five fluorine atoms, the SF₅ group is a very poor hydrogen bond acceptor. The fluorine atoms are sterically shielded by their arrangement around the central sulfur atom, and the strong S-F bonds pull electron density away, making the fluorine lone pairs less available for hydrogen bonding. This lack of polar interaction with aqueous environments further drives the molecule into the lipid phase.
The logical relationship between these properties and the resulting lipophilicity is illustrated below.
Caption: Physicochemical drivers of SF₅ lipophilicity.
Experimental Validation: Protocol for LogP Determination by HPLC
To empirically validate the lipophilicity differences between SF₅- and CF₃-anilines, a reversed-phase high-performance liquid chromatography (RP-HPLC) method is highly reliable and efficient. This method correlates the retention time (t_R) of a compound with its LogP value.
Causality of Method Choice: The RP-HPLC method is chosen over the traditional shake-flask method due to its higher throughput, smaller sample requirement, and suitability for compounds with a wide range of lipophilicities. The nonpolar stationary phase (e.g., C18) mimics a lipid environment, causing more lipophilic compounds to be retained longer, thus providing a direct, measurable correlation between retention and LogP.
Step-by-Step Protocol
-
Materials & Apparatus:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (or other buffer components as needed)
-
Test compounds: p-SF₅-aniline, p-CF₃-aniline
-
LogP calibration standards (e.g., a homologous series of alkylbenzenes or well-characterized drugs with known LogP values)
-
-
Mobile Phase Preparation:
-
Prepare an isocratic mobile phase. A common starting point is 60:40 (v/v) Acetonitrile:Water.
-
The aqueous component should be buffered to a specific pH (e.g., 7.4 using a phosphate buffer) to ensure the aniline's ionization state is controlled, which is crucial for LogD determination. For LogP, an acidic modifier like 0.1% formic acid is used to suppress ionization of the amine.
-
Degas the mobile phase thoroughly before use.
-
-
Sample and Standard Preparation:
-
Prepare stock solutions of test compounds and calibration standards in the mobile phase or ACN at a concentration of ~1 mg/mL.
-
Dilute the stock solutions to a final concentration of ~50 µg/mL using the mobile phase.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or the λ_max of the anilines)
-
-
Experimental Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Inject each calibration standard and record its retention time (t_R).
-
Inject the p-SF₅-aniline and p-CF₃-aniline samples and record their retention times.
-
Determine the column dead time (t_0) by injecting a non-retained compound like uracil.
-
-
Data Analysis:
-
Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0
-
Plot log(k') of the calibration standards against their known LogP values.
-
Perform a linear regression on the calibration curve. The equation will be in the form: LogP = m * log(k') + c .
-
Using the log(k') values for the SF₅- and CF₃-anilines, calculate their experimental LogP values using the regression equation. The compound with the longer retention time and thus higher log(k') will have the higher LogP.
-
The following diagram illustrates this experimental workflow.
Caption: Workflow for HPLC-based LogP determination.
Conclusion and Strategic Implications
The experimental data and underlying physicochemical principles unequivocally demonstrate that the pentafluorosulfanyl (SF₅) group imparts significantly greater lipophilicity to an aniline scaffold than the trifluoromethyl (CF₃) group. This is primarily due to the SF₅ group's larger steric bulk, unique octahedral geometry, and poor hydrogen bonding capacity.
For the medicinal chemist and drug development professional, this presents a clear strategic choice. When the goal is to substantially increase a molecule's lipophilicity to enhance membrane permeability or explore new regions of chemical space, the SF₅ group is a superior tool compared to the CF₃ group.[4] However, this increased lipophilicity must be carefully balanced, as excessively high LogP values can lead to poor solubility, increased metabolic liability, and off-target toxicity. The SF₅ group should be considered a powerful "lipophilicity booster," to be used judiciously when more subtle modifications with a CF₃ group are insufficient to achieve the desired ADME profile.
References
- ChemRxiv. (n.d.). Direct N–SF5 and N–SF4CF3 Bond Formation through Strain-Release Functionalization of 3-Substituted [1.1.0]Azabicyclobutanes.
- Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5).
- Preprints.org. (2025). Do the -SF5 Groups Improve the Explosive Properties of Fluo-Rine-Containing Compounds?.
- ResearchGate. (n.d.). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement.
- RSC Publishing. (n.d.). Pentafluorosulfanyl group: an emerging tool in optoelectronic materials.
- PMC - NIH. (n.d.). Correction: When SF5 outplays CF3: effects of pentafluorosulfanyl decorated scorpionates on copper.
- ACS Publications. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry.
- PMC - PubMed Central. (n.d.). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides.
- ResearchGate. (n.d.). Tuning the Properties of Push-Pull Molecular Systems Via Flourine (F), Trifluoromethyl (Cf3) and Pentafluorosulfanyl (Sf5) Group Substitution.
- PubMed. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement.
- ResearchGate. (n.d.). Measured²⁰ log P values for benzoic acid and aniline derivatives of selectively fluorinated cyclohexanes.
- ResearchGate. (2025). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides.
- PMC - PubMed Central. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- MDPI. (n.d.). Synthesis and Properties of Pentafluorosulfanyl Group (SF 5 )-Containing Meta-Diamide Insecticides.
- ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- PubMed. (n.d.). Electronegativities from core-ionization energies: electronegativities of SF5 and CF3.
- MDPI. (n.d.). Role of -SF5 Groups in Modulating the Stability and Energy Characteristics of Fluorinated Molecules.
- MDPI. (2023). Synthesis, Characterization, Theoretical and Experimental Anticancer Evaluation of Novel Cocrystals of 5-Fluorouracil and Schiff Bases against SW480 Colorectal Carcinoma.
- PubMed. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- ResearchGate. (2025). Reactions of Organic Pentafluorosulfanyl-Containing Compounds.
- Benchchem. (n.d.). A Head-to-Head Battle of Fluorinated Functional Groups: Unpacking the Lipophilicity of SF₅ vs. CF₃.
- Benchchem. (n.d.). advantages of the SF5 group over CF3 in medicinal chemistry.
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A Comparative Guide to the ¹⁹F NMR Characterization of 3-(Pentafluorosulfur)benzylamine and its Bioisosteric Analogues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the incorporation of fluorine-containing functional groups is a cornerstone strategy for modulating the physicochemical and pharmacokinetic properties of lead compounds. Among these, the pentafluorosulfur (SF₅) group has emerged as a moiety of significant interest, often touted as a "super-trifluoromethyl" group. This guide provides an in-depth ¹⁹F Nuclear Magnetic Resonance (NMR) characterization of 3-(pentafluorosulfur)benzylamine, a key building block, and presents a comparative analysis with its common bioisosteric analogues: 3-(trifluoromethyl)benzylamine and 3-(trifluoromethoxy)benzylamine.
This document, intended for researchers and drug development professionals, moves beyond a simple recitation of data. It delves into the causality behind the observed spectral features, offers practical, field-proven insights into experimental design, and provides detailed protocols to ensure the acquisition of high-quality, reproducible data.
The Ascendance of the Pentafluorosulfur Group: A Unique Profile
The SF₅ group offers a unique combination of properties that make it an attractive alternative to more traditional fluorine-containing moieties like the trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) groups. Its strong electron-withdrawing nature, high lipophilicity, metabolic stability, and distinct steric profile can profoundly influence a molecule's binding affinity, membrane permeability, and overall disposition in a biological system.[1][2] Understanding the characteristic ¹⁹F NMR signature of the SF₅ group is paramount for the unambiguous identification and characterization of novel chemical entities incorporating this functionality.
¹⁹F NMR Spectral Analysis: A Tale of Three Fluorinated Groups
The ¹⁹F NMR spectrum is exquisitely sensitive to the local electronic environment of the fluorine nucleus, making it a powerful tool for structural elucidation.[2] The three benzylamine analogues discussed here exhibit dramatically different and highly diagnostic ¹⁹F NMR spectra.
3-(Pentafluorosulfur)benzylamine: The Signature AX₄ Spin System
The ¹⁹F NMR spectrum of an aromatic SF₅ group is its most definitive characteristic. It presents a classic AX₄ spin system, arising from the single axial fluorine (Fₐ) coupling to the four equatorial fluorines (Fₑ). This results in two distinct signals:
-
A quintet (or pentet) corresponding to the axial fluorine, split by the four equatorial fluorines.
-
A doublet corresponding to the four chemically equivalent equatorial fluorines, split by the single axial fluorine.
A Note on Data Analogs: Direct experimental ¹⁹F NMR data for 3-(pentafluorosulfur)benzylamine and its direct benzylamine bioisosteres is not consistently available in peer-reviewed literature. Therefore, for the purpose of this comparative guide, we will utilize data from the corresponding aniline analogues (3-(pentafluorosulfur)aniline, 3-(trifluoromethyl)aniline, and 3-(trifluoromethoxy)aniline). The electronic and structural similarities between the aniline and benzylamine moieties at the meta position provide a strong basis for a scientifically sound and instructive comparison of the key ¹⁹F NMR characteristics of the SF₅, CF₃, and OCF₃ groups.
Table 1: Representative ¹⁹F NMR Data for 3-(Pentafluorosulfur)aniline
| Fluorine Environment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| Axial (Fₐ) | ~ +85 | quintet | JFₐ-Fₑ ≈ 150 |
| Equatorial (Fₑ) | ~ +65 | doublet | JFₑ-Fₐ ≈ 150 |
Note: Chemical shifts are referenced to CFCl₃ at 0.0 ppm. These are approximate values based on typical ranges for Ar-SF₅ compounds and may vary slightly based on solvent and experimental conditions.
The large coupling constant (JF-F) of approximately 150 Hz is a hallmark of the through-space interaction between the axial and equatorial fluorine atoms in the SF₅ group.
Figure 1: AX₄ spin system of the SF₅ group, showing the coupling between the axial (Fₐ) and equatorial (Fₑ) fluorines.
3-(Trifluoromethyl)benzylamine: The Simple Singlet
In stark contrast to the complexity of the SF₅ signal, the ¹⁹F NMR spectrum of a trifluoromethyl (CF₃) group attached to an aromatic ring typically displays a single, sharp singlet . This is because the three fluorine atoms are chemically and magnetically equivalent and there are no neighboring fluorine atoms to induce splitting.
Table 2: Representative ¹⁹F NMR Data for 3-(Trifluoromethyl)aniline
| Fluorine Environment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| CF₃ | ~ -63 | singlet | N/A |
Note: Chemical shift is referenced to CFCl₃ at 0.0 ppm. This value is based on data for 3-(trifluoromethyl)aniline and is representative.[3][4]
The simplicity of this signal makes it easy to identify but also means it provides less structural information through coupling patterns compared to the SF₅ group.
3-(Trifluoromethoxy)benzylamine: A Singlet with a Different Chemical Shift
Similar to the CF₃ group, the trifluoromethoxy (OCF₃) group also presents as a singlet in the ¹⁹F NMR spectrum due to the equivalence of the three fluorine atoms. However, the chemical shift is significantly different from that of the CF₃ group, appearing further upfield. This is due to the influence of the intervening oxygen atom, which alters the electronic environment of the fluorine nuclei.
Table 3: Representative ¹⁹F NMR Data for an Ar-OCF₃ Moiety
| Fluorine Environment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| OCF₃ | ~ -58 | singlet | N/A |
Note: Chemical shift is referenced to CFCl₃ at 0.0 ppm. This is a typical value for an aromatic OCF₃ group.
Comparative Analysis: What the Spectra Reveal
The distinct ¹⁹F NMR characteristics of these three functional groups provide a powerful diagnostic tool for chemists.
Table 4: Comparative Summary of ¹⁹F NMR Parameters
| Compound (Analog) | Functional Group | Expected ¹⁹F NMR Signature | Typical Chemical Shift Range (ppm) | Key Differentiating Feature |
| 3-(Pentafluorosulfur)benzylamine | -SF₅ | One quintet, one doublet | +60 to +90 | AX₄ spin system with large JF-F coupling |
| 3-(Trifluoromethyl)benzylamine | -CF₃ | One singlet | -60 to -65 | Sharp singlet in the characteristic CF₃ region |
| 3-(Trifluoromethoxy)benzylamine | -OCF₃ | One singlet | -56 to -60 | Singlet shifted downfield relative to the CF₃ group |
The clear differentiation in both multiplicity and chemical shift allows for the unambiguous identification of each functional group. The complex splitting pattern of the SF₅ group, while requiring more detailed analysis, provides a wealth of structural information and serves as an unmistakable fingerprint.
Figure 2: Logical flow for differentiating the three fluorinated benzylamines based on their ¹⁹F NMR spectral features.
Experimental Protocol for High-Quality ¹⁹F NMR Data Acquisition
Acquiring clean, high-resolution ¹⁹F NMR spectra is crucial for accurate characterization. The following protocol provides a robust methodology for the analysis of small molecules like 3-(pentafluorosulfur)benzylamine and its analogues.
I. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the analyte is readily soluble (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Ensure the solvent does not have signals that overlap with the expected fluorine resonances.
-
Concentration: Prepare a sample with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Reference Standard: While modern spectrometers can use an internal deuterium lock for referencing, the use of an external standard (e.g., a sealed capillary containing CFCl₃ in a suitable solvent) is good practice for ensuring high accuracy. If an internal standard is preferred, a compound with a known chemical shift that does not interfere with the analyte signals can be used.
II. Spectrometer Setup and Calibration
-
Tuning and Matching: Tune and match the NMR probe for the ¹⁹F frequency to ensure optimal sensitivity and pulse performance.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
III. Data Acquisition
-
Pulse Sequence: A standard one-pulse sequence with proton decoupling is typically sufficient for routine characterization. For quantitative measurements, an inverse-gated decoupling sequence should be employed to suppress the Nuclear Overhauser Effect (NOE).
-
Spectral Width: The chemical shift range for fluorine is very large.[2][5] Initially, use a wide spectral width (e.g., 200-300 ppm) to locate all fluorine signals. Once the signals are identified, the spectral width can be narrowed to encompass only the signals of interest to improve resolution.
-
Acquisition Time (at): Set an acquisition time of 1-2 seconds to ensure good digital resolution.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay (5 x T₁) is necessary to allow for full relaxation of the nuclei.[6]
-
Number of Scans (ns): The number of scans will depend on the sample concentration. For a 5-10 mg sample, 16-64 scans are typically adequate to achieve a good signal-to-noise ratio.
IV. Data Processing
-
Fourier Transform: Apply an exponential multiplication function (line broadening of 0.3-0.5 Hz) to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum to the known chemical shift of the internal or external standard (CFCl₃ at 0.0 ppm).
Figure 3: A streamlined workflow for the acquisition and analysis of ¹⁹F NMR spectra.
Conclusion: The Diagnostic Power of ¹⁹F NMR
The ¹⁹F NMR spectra of 3-(pentafluorosulfur)benzylamine and its CF₃ and OCF₃ analogues are highly distinctive and serve as powerful tools for their unambiguous identification. The characteristic AX₄ spin system of the SF₅ group provides a unique and information-rich spectral signature that sets it apart from the simple singlets of the trifluoromethyl and trifluoromethoxy groups. By understanding the underlying principles of ¹⁹F NMR and adhering to rigorous experimental protocols, researchers can confidently characterize these and other fluorinated molecules, accelerating the pace of discovery and development in the chemical and pharmaceutical sciences.
References
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University of California, Santa Barbara, Department of Chemistry & Biochemistry. (n.d.). 19Flourine NMR. Retrieved from [Link]
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Wikipedia. (2023, October 27). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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SpectraBase. (n.d.). 3-TRIFLUOROMETHYL-BIS-(TRIMETHYLSILYL)-ANILINE. Retrieved from [Link]
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PubChem. (n.d.). 3-(Trifluoromethoxy)benzylamine. Retrieved from [Link]
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Bell, N. G. A., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(16), 4668-4677. Retrieved from [Link]
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University of California, Santa Barbara, Department of Chemistry & Biochemistry. (n.d.). F19 detection. Retrieved from [Link]
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American Chemical Society. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. Retrieved from [Link]
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Prinz, C., et al. (2021). Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. ACS Sensors, 6(11), 3948-3956. Retrieved from [Link]
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Parsey, M., et al. (2021). New Frontiers and Developing Applications in 19F NMR. Frontiers in Physiology, 12, 709249. Retrieved from [Link]
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Lenz, E. M., et al. (2003). 19F NMR spectroscopic investigation into the absorption and metabolism of 3-trifluoromethylaniline in Eisenia veneta. Ecotoxicology and Environmental Safety, 54(2), 157-168. Retrieved from [Link]
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A Comparative Guide to the X-ray Crystallography of 3-(Pentafluorosulfur)benzylamine Salts
This guide provides an in-depth technical comparison of the crystallographic structures of 3-(Pentafluorosulfur)benzylamine salts. It is designed for researchers, scientists, and drug development professionals interested in the structural nuances imparted by the pentafluorosulfanyl (SF₅) group, a functional moiety of growing importance in medicinal chemistry.
Introduction: The Significance of the Pentafluorosulfanyl Moiety
The pentafluorosulfanyl (SF₅) group has emerged as a compelling substituent in medicinal chemistry, often considered a "super-trifluoromethyl group".[1] Its unique properties, including high electronegativity, thermal stability, and significant lipophilicity, can profoundly influence a drug candidate's metabolic stability, membrane permeability, and binding affinity.[2][3] The 3-(Pentafluorosulfur)benzylamine scaffold is a key building block for introducing this group into larger, more complex molecules.[4] Understanding the three-dimensional structure of its salts through single-crystal X-ray diffraction is paramount for rational drug design, as it provides precise data on bond lengths, angles, and intermolecular interactions that govern molecular recognition and packing.[5][6]
Experimental Methodologies: A Validated Approach
The journey from starting material to a refined crystal structure involves several critical stages. The protocols described here are designed to be self-validating, providing a clear and reproducible workflow.
Part 1: Synthesis of 3-(Pentafluorosulfur)benzylamine
The synthesis of the parent amine is a foundational step. A common and effective route begins with the reduction of a commercially available nitro-precursor, 1-nitro-3-(pentafluorosulfanyl)benzene.
Detailed Protocol:
-
Reduction of the Nitro Group: 1-nitro-3-(pentafluorosulfanyl)benzene is reduced to 3-(pentafluorosulfanyl)aniline. This transformation is typically achieved with high efficiency using standard reducing agents like tin(II) chloride in ethanol or catalytic hydrogenation.[7]
-
Conversion to Benzylamine: The resulting aniline is then converted to the target benzylamine. While multiple synthetic pathways exist, a reliable method involves the conversion of the aniline to a nitrile intermediate, followed by reduction.
Part 2: Salt Formation and Crystallization
The formation of high-quality single crystals is often the most challenging step in X-ray crystallography.[6] For amines, salt formation with various acids is a common strategy to induce crystallization.[8] The choice of counter-ion can significantly impact crystal packing and quality.
Detailed Protocol:
-
Salt Formation: Dissolve 3-(Pentafluorosulfur)benzylamine in a suitable solvent (e.g., diethyl ether, methanol). Add a stoichiometric amount of the desired acid (e.g., hydrochloric acid in ether, or aqueous hydrobromic acid) dropwise while stirring. The corresponding ammonium salt will typically precipitate.
-
Crystal Growth: The optimal method for growing diffraction-quality crystals must be determined empirically. Two common and effective techniques are:
-
Slow Evaporation: The crude salt is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol/water) and left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days.
-
Vapor Diffusion: A concentrated solution of the salt in a less volatile solvent is placed in a small, open vial. This vial is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the salt is insoluble (e.g., hexanes diffusing into a dichloromethane solution).[9] This gradual change in solvent composition brings the solution to a state of supersaturation, promoting slow crystal growth.
-
The following diagram illustrates the general experimental workflow:
Caption: General workflow from synthesis to final crystal structure determination.
Part 3: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is a powerful analytical technique that provides precise three-dimensional atomic arrangements in a crystal.[10]
Detailed Protocol:
-
Crystal Mounting: A suitable single crystal (ideally 0.03-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.[9][10]
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100-120 K) to minimize thermal motion. X-rays (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal.[11] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[5]
-
Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined (structure solution), and then refined against the experimental data to produce the final, accurate molecular structure.[6]
Comparative Analysis of 3-(Pentafluorosulfur)benzylamine Salts
The choice of the counter-ion (anion) in the salt has a direct impact on the crystal packing and can subtly alter bond lengths and angles through hydrogen bonding and electrostatic interactions. Below is a comparison of crystallographic data for two hypothetical salts, the hydrochloride (HCl) and hydrobromide (HBr), based on typical values for organic salts.
| Parameter | 3-(SF₅)benzylammonium Chloride | 3-(SF₅)benzylammonium Bromide | Causality and Insights |
| Formula | C₇H₉ClF₅NS | C₇H₉BrF₅NS | The larger, more polarizable bromide anion can lead to different packing motifs compared to the chloride. |
| Crystal System | Monoclinic | Orthorhombic | The change in anion size and hydrogen bonding capability directly influences the symmetry of the crystal lattice. |
| Space Group | P2₁/c | Pbca | Different packing arrangements result in different crystallographic space groups. |
| a (Å) | 13.84 | 10.55 | Unit cell dimensions are highly sensitive to the specific packing of ions in the crystal. |
| b (Å) | 5.48 | 15.21 | |
| c (Å) | 15.28 | 16.89 | |
| β (°) ** | 113.2 | 90 | A monoclinic system has one non-90° angle, while an orthorhombic system has all 90° angles. |
| Volume (ų) ** | 1065 | 2708 | The larger bromide ion and different packing typically result in a larger unit cell volume. |
| Z | 4 | 8 | The number of molecules in the unit cell is determined by the symmetry operations of the space group. |
| R₁ (final) | 0.045 | 0.052 | The R-factor is a measure of the agreement between the crystallographic model and the experimental data; lower values are better. |
Note: The data presented in this table are illustrative examples based on known structures of similar organic salts, such as that reported for a related SF₅-containing compound.[11]
The primary interaction governing the crystal packing in these salts is the hydrogen bonding between the ammonium group (-NH₃⁺) and the halide anions (Cl⁻ or Br⁻). These interactions, along with weaker C-H···F and π-π stacking interactions, create a robust three-dimensional network.
Caption: Dominant hydrogen bonding interaction between the cation and anion.
Comparison with Alternative Techniques
While SC-XRD provides the definitive solid-state structure, other techniques offer complementary information.
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure in solution. ¹⁹F NMR is particularly powerful for SF₅-containing compounds, showing a characteristic AX₄ pattern for the four equatorial (Fₑ) and one axial (Fₐ) fluorine atoms.[12] This provides information about the electronic environment of the SF₅ group in solution, which can be compared to the solid-state structure.
-
Computational Modeling (DFT): Density Functional Theory calculations can be used to predict the gas-phase geometry of the 3-(Pentafluorosulfur)benzylammonium cation. Comparing these theoretical bond lengths and angles with the experimental X-ray data can reveal the effects of crystal packing forces on the molecular geometry.
Conclusion
The X-ray crystallographic analysis of 3-(Pentafluorosulfur)benzylamine salts provides invaluable, high-resolution structural data that is critical for understanding the role of the SF₅ group in a molecular context. By comparing the crystal structures of different salts, researchers can gain insights into how counter-ions and hydrogen bonding networks influence molecular conformation and crystal packing. This detailed structural knowledge is a cornerstone of modern, structure-based drug design, enabling the targeted optimization of pharmacokinetic and pharmacodynamic properties.[6][13]
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Moss, S. J., et al. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed. Available from: [Link]
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Refeyn. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available from: [Link]
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ResearchGate. (2021). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Available from: [Link]
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ResearchGate. (2007). Synthesis and characterisation of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives. X-ray structure of 3-SF5-C6H4-COOH. Available from: [Link]
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Lee, J., et al. (2018). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules. Available from: [Link]
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ResearchGate. (2008). ChemInform Abstract: Synthesis and Characterization of 3- and 4-(Pentafluorosulfanyl) Benzoic Acid Derivatives (VI). X-Ray Structure of 3—SF5—C6H4—COOH. Available from: [Link]
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Sereda, K., et al. (2016). Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. Beilstein Journal of Organic Chemistry. Available from: [Link]
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Dolbier, W. R., et al. (2016). Generation of ortho-SF5-Benzyne and Its Diels-Alder Reactions with Furans: Synthesis of 1-SF5-Naphthalene, Its Derivatives, and 1,6(1,7)-Bis-SF5-naphthalenes. The Journal of Organic Chemistry. Available from: [Link]
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Gard, J., et al. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Journal of Fluorine Chemistry. Available from: [Link]
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Hanke, T., et al. (2021). Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. ACS Sensors. Available from: [Link]
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Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. Current Medicinal Chemistry. Available from: [Link]
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MDPI. (2022). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. Available from: [Link]
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Michigan State University. Getting Crystals Your Crystallographer Will Treasure. Available from: [Link]
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ChemRxiv. (2024). Direct N–SF5 and N–SF4CF3 Bond Formation through Strain-Release Functionalization of 3-Substituted [1.1.0]Azabicyclobutanes. Available from: [Link]
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PubMed. (2024). Pentafluorosulfanylation of Acrylamides: The Synthesis of SF5-Containing Isoquinolinediones with SF5Cl. Available from: [Link]
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ResearchGate. (2019). Figure 4. X-ray crystal structures of compounds 8f, 19,and 22. Available from: [Link]
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AMB Express. (2019). X-ray crystal structure of endosulfan sulfate. Available from: [Link]
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A Head-to-Head Comparison for Drug Discovery: The Pentafluorosulfanyl (SF5) Group versus the Tert-Butyl Moiety
In the landscape of modern medicinal chemistry, the strategic selection of functional groups to optimize drug candidates is paramount. Bioisosteric replacement, the substitution of one group for another with similar steric or electronic properties, is a cornerstone of this process. This guide provides a detailed, data-driven comparison of the pentafluorosulfanyl (SF5) group and the classic tert-butyl group, two moieties often considered for similar roles in molecular design. While both are sterically demanding, their underlying physicochemical properties diverge significantly, offering a unique toolkit for modulating a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.
The tert-butyl group, -C(CH₃)₃, is a well-established, sterically bulky aliphatic group used to provide metabolic shielding, control molecular conformation, and enhance receptor selectivity through its defined size and shape.[1][2] In contrast, the pentafluorosulfanyl (SF5) group is a more recent entrant, often dubbed a "super-trifluoromethyl group," that brings a unique combination of size, extreme electronegativity, and high lipophilicity to the molecular design table.[3][4] This guide will dissect these differences, providing researchers with the foundational knowledge to decide when and why to deploy one over the other.
I. Physicochemical Property Showdown
The choice between an SF5 and a tert-butyl group hinges on their distinct effects on a molecule's fundamental properties. While they are sometimes considered isosteres due to their comparable size, their electronic natures are polar opposites.
| Property | Pentafluorosulfanyl (SF5) | Tert-Butyl (-C(CH₃)₃) | Rationale & Impact on Drug Design |
| Steric Size (Volume) | Similar to tert-butyl; smaller than CF3.[5] | Archetypal bulky group.[1] | Both groups can provide steric shielding for metabolically vulnerable sites, potentially increasing a drug's half-life. Their size can be used to probe binding pockets and enhance selectivity.[1] |
| Electronic Effect | Strongly electron-withdrawing (σp = +0.68).[5] | Weakly electron-donating (inductive effect). | The SF5 group's powerful electron-withdrawing nature can drastically alter the pKa of nearby functional groups, modulate the electronics of aromatic rings, and influence binding interactions (e.g., hydrogen bond acidity).[6][7] The tert-butyl group has a much milder electronic influence. |
| Lipophilicity (π) | Highly lipophilic (Hansch π = 1.51).[5][8] | Highly lipophilic (Hansch π ≈ 1.98) | Both groups significantly increase lipophilicity, which can enhance membrane permeability and oral bioavailability.[6][9] However, excessive lipophilicity can lead to poor solubility and off-target effects. The SF5 group offers a slightly less lipophilic, yet still potent, alternative to the tert-butyl group.[10] |
| Metabolic Stability | Exceptionally high due to strong S-F bonds.[6][9][11] | Prone to oxidative metabolism (hydroxylation) at the methyl groups.[12] | The chemical robustness of the SF5 group makes it highly resistant to metabolic degradation, a key advantage for extending a drug's duration of action.[9] The tert-butyl group is often incorporated to block metabolism at a specific site, but the group itself can be a metabolic soft spot.[1][12] |
| Solubility | Can decrease aqueous solubility due to high lipophilicity.[8] | Generally decreases aqueous solubility. | The introduction of either bulky, lipophilic group often requires compensatory changes elsewhere in the molecule to maintain adequate aqueous solubility for formulation and absorption. |
| Dipole Moment | High | Low (non-polar) | The strong dipole of the SF5 group can influence molecular conformation and interactions with polar residues in a binding site, an effect not observed with the non-polar tert-butyl group. |
II. The Bioisosteric Replacement Workflow: A Conceptual Overview
The decision to substitute a tert-butyl group with an SF5 group (or vice versa) should be a structured, data-driven process. The following workflow outlines the key stages of such an investigation.
Caption: A conceptual workflow for a bioisosteric replacement study.
III. Key Experimental Protocols
Accurate experimental data is crucial for a valid comparison. Below are foundational protocols for assessing key ADME properties.
A. Protocol: Determination of Lipophilicity (logP) by HPLC
This method provides a rapid and reliable measure of a compound's lipophilicity by correlating its retention time on a reverse-phase HPLC column with the logP values of known standards.
Rationale: The retention of a compound on a non-polar stationary phase (like C18) is proportional to its lipophilicity. By calibrating the system with compounds of known logP, the logP of an unknown compound can be interpolated from its retention time.
Methodology:
-
Preparation of Standards: Prepare a stock solution (e.g., 10 mM in DMSO) for a set of 5-7 standard compounds with a range of known logP values (e.g., from 1 to 5).
-
Preparation of Test Compounds: Prepare stock solutions of the tert-butyl and SF5 analogues at the same concentration.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution using a mixture of acetonitrile (or methanol) and an aqueous buffer (e.g., phosphate buffer, pH 7.4). The exact ratio should be optimized to achieve good peak shape and retention times.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where all compounds have reasonable absorbance.
-
-
Procedure:
-
Inject each standard compound and record its retention time (tR).
-
Inject the tert-butyl and SF5 test compounds and record their retention times.
-
Calculate the capacity factor (k') for each compound: k' = (tR - t0) / t0, where t0 is the column dead time (determined by injecting a non-retained compound like uracil).
-
-
Data Analysis:
-
Plot log(k') of the standards versus their known logP values.
-
Perform a linear regression to generate a calibration curve.
-
Use the log(k') values of the test compounds to calculate their experimental logP from the regression equation.
-
B. Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses a compound's susceptibility to metabolism by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes.
Rationale: Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes. By incubating a compound with microsomes and a necessary cofactor (NADPH), one can measure the rate of its disappearance over time to predict its metabolic clearance in the body.[4]
Methodology:
-
Reagents:
-
Pooled human liver microsomes (HLM).
-
Phosphate buffer (pH 7.4).
-
NADPH regenerating system (cofactor).
-
Test compounds (tert-butyl and SF5 analogues) and a positive control (a compound with known high clearance, e.g., verapamil).
-
Acetonitrile with an internal standard for quenching and sample preparation.
-
-
Procedure:
-
Pre-warm a solution of HLM in phosphate buffer at 37°C.
-
Add the test compound (final concentration typically 1 µM) to the microsome solution and pre-incubate for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. This is the T=0 time point.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.
-
Include a negative control sample with no NADPH to account for non-enzymatic degradation.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the line from this plot (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k. A longer half-life indicates greater metabolic stability.
-
IV. Case Study Insights
Several studies have directly compared SF5 and tert-butyl analogues, providing valuable real-world data. For instance, in a series of cannabinoid receptor ligands, the SF5-substituted compounds generally showed higher lipophilicity than trifluoromethyl (CF3) analogues but lower lipophilicity than the corresponding tert-butyl compounds.[10][13] In terms of biological activity, the SF5 pyrazoles displayed equivalent or slightly higher affinity for the CB₁ receptor compared to both the CF₃ and tert-butyl versions, demonstrating that the SF5 group can be a highly effective bioisostere for bulky groups in this context.[10][13] Another comparative study involving analogues of bosentan and vercirnon highlighted that such bioisosteric replacements can significantly modulate physicochemical and pharmacokinetic properties.[12]
V. Conclusion and Strategic Recommendations
The choice between a pentafluorosulfanyl and a tert-butyl group is a strategic decision based on the specific goals of a drug discovery program.
-
Choose the tert-butyl group when: The primary goal is to introduce steric bulk for metabolic shielding or to probe a non-polar binding pocket, and the slight electron-donating character is either benign or beneficial. It remains a synthetically accessible and well-understood tool.[1]
-
Choose the SF5 group when: A combination of steric bulk and strong electron-withdrawing character is desired. This is particularly valuable for modulating the pKa of adjacent groups, enhancing binding through specific electronic interactions, or when exceptional metabolic stability is required.[6][9] The SF5 group provides a unique parameter space, distinct from both tert-butyl and other fluorinated groups like CF3, making it a powerful tool for lead optimization when traditional isosteres fall short.[14][15]
Ultimately, the SF5 group should not be seen as a simple drop-in replacement for the tert-butyl group, but rather as a distinct bioisostere with a unique profile. Its properties—high stability, potent electronegativity, and significant lipophilicity—make it an increasingly valuable functional group for overcoming challenges in metabolic stability and fine-tuning electronic properties for enhanced target affinity and selectivity.[6][16]
References
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The Rising Star in Medicinal Chemistry: Applications of Pentafluorosulfanyl (SF5) Compounds. (2025). BenchChem.
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Zhang, Y. et al. (2026). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. PubMed.
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Technical Support Center: Stability of SF5-Functionalized Molecules. (2025). BenchChem.
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Bureš, F. et al. (2021). Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption. RSC Publishing.
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SF5-containing building blocks. Enamine.
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Shaughnessy, M. et al. (2021). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. PubMed.
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Ross, C. et al. (2014). The pentafluorosulfanyl group in cannabinoid receptor ligands: synthesis and comparison with trifluoromethyl and tert-butyl analogues. RSC Publishing.
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Jirik, J. et al. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ResearchGate.
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New SF5-containing building blocks and their application in medicinal chemistry. (2014). Morressier.
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Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. (2025). Preprints.org.
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Liu, T. et al. (2024). Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. ChemRxiv.
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Ross, C. et al. (2014). The Pentafluorosulfanyl Group in Cannabinoid Receptor Ligands: Synthesis and Comparison with Trifluoromethyl and tert-Butyl Analogues. The University of Aberdeen Research Portal.
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Assessing the Impact of the Pentafluorosulfanyl (SF5) Group on Compound Lipophilicity and Permeability: A Comparative Guide. (2025). BenchChem.
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The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects. (2025). BenchChem.
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Influences of Steric Factors on the Reactivity and Structure of Diorganoalkoxysilylamides. (2021). Wiley Online Library.
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tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. (2024). PubMed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
